Arg-His-NH2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18)/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORFWIJIZLIOII-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Arginyl-Histidine-NH2: A Technical Guide to Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginyl-Histidine-NH2 (Arg-His-NH2) is a fascinating molecule for researchers in the fields of biochemistry, pharmacology, and drug development. Comprising the basic amino acids arginine and histidine with a C-terminal amide, this peptide possesses unique physicochemical properties that make it a candidate for various biological applications. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Arginyl-Histidine-NH2, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.
Structure and Physicochemical Properties
The structure of Arginyl-Histidine-NH2 consists of an L-arginine residue linked to an L-histidine residue via a peptide bond, with the C-terminus of histidine being an amide. This amidation at the C-terminus removes the negative charge of the carboxyl group, significantly influencing the overall charge and isoelectric point of the molecule.
Chemical Structure
The chemical structure of Arginyl-Histidine-NH2 is as follows:
-
IUPAC Name: (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanamide
-
Molecular Formula: C12H22N8O2
-
Molecular Weight: 310.36 g/mol
Physicochemical Properties
The physicochemical properties of Arginyl-Histidine-NH2 are summarized in the table below. It is important to note that while some properties are available for the non-amidated dipeptide (Arg-His), specific experimental data for the amidated form is limited. Therefore, some values are estimated based on the properties of the constituent amino acids and the effect of C-terminal amidation.
| Property | Value (Arginyl-Histidine) | Estimated Value (Arginyl-Histidine-NH2) | Reference |
| Molecular Weight | 311.34 g/mol | 310.36 g/mol | [1] |
| Isoelectric Point (pI) | ~10.0 | > 10.5 | Estimated |
| pKa (α-amino group) | ~9.04 | ~9.0 | [2] |
| pKa (Arginine side chain) | ~12.48 | ~12.5 | [2] |
| pKa (Histidine side chain) | ~6.00 | ~6.0 | [2] |
| Solubility in Water | High | High | [2][3] |
| LogP (calculated) | -4.7 | More positive than -4.7 | [1] |
Note on Estimated Values: The isoelectric point (pI) of Arginyl-Histidine-NH2 is estimated to be higher than that of the free acid form because the removal of the negatively charged carboxyl group results in a more basic molecule. The LogP value is also expected to be slightly more positive (less negative) due to the removal of a charged group.
Biological Properties and Potential Applications
Peptides containing arginine and histidine residues are known to possess a range of biological activities. The positively charged side chains of both amino acids at physiological pH play a crucial role in their interactions with biological membranes and macromolecules.
-
Cell Penetration: Arginine-rich peptides are well-known for their ability to translocate across cell membranes, acting as cell-penetrating peptides (CPPs). The guanidinium (B1211019) group of arginine is key to this activity.
-
Endosomal Escape: The imidazole (B134444) ring of histidine has a pKa near physiological pH, allowing it to act as a "proton sponge".[4] In the acidic environment of the endosome, the imidazole group becomes protonated, leading to an influx of protons and counter-ions, which can cause osmotic swelling and rupture of the endosome, facilitating the release of cargo into the cytoplasm.[5]
-
Enzyme Modulation: Peptides containing arginine and histidine can act as modulators of enzyme activity. For example, arginine is a substrate for arginase, and peptides containing this residue could potentially influence arginase-dependent signaling pathways.[6][7]
-
Antimicrobial Activity: The cationic nature of these peptides can lead to interactions with negatively charged bacterial membranes, suggesting potential antimicrobial applications.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Arginyl-Histidine-NH2
Solid-phase peptide synthesis is the most common method for preparing peptides like Arginyl-Histidine-NH2. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Histidine):
-
Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Arginine):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Arginyl-Histidine-NH2.
Signaling Pathways
While specific signaling pathways directly modulated by the dipeptide Arginyl-Histidine-NH2 are not well-documented, the constituent amino acids are known to be involved in several important cellular signaling cascades.
-
Arginine Metabolism and Signaling: Arginine is a substrate for nitric oxide synthase (NOS) and arginase. The nitric oxide (NO) produced by NOS is a critical signaling molecule in the cardiovascular and nervous systems. Arginase competes with NOS for arginine and is involved in pathways related to cell proliferation and wound healing.[6]
-
Histidine and Inflammatory Signaling: Histidine can influence inflammatory responses. Both arginine and histidine have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5]
Caption: Potential signaling pathways influenced by the constituent amino acids of this compound.
Conclusion
Arginyl-Histidine-NH2 is a dipeptide with significant potential for biological and pharmaceutical research. Its cationic nature, conferred by the arginine and histidine side chains, and the presence of a C-terminal amide, suggest a range of interesting properties, including cell penetration and endosomal escape capabilities. The well-established methods of solid-phase peptide synthesis allow for its efficient and high-purity production. Further investigation into the specific biological activities and mechanisms of action of this dipeptide is warranted to fully explore its therapeutic and research potential.
References
- 1. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Arg-His-NH2 Dipeptide: A Technical Guide to Inferred Biological Functions and Experimental Evaluation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The Arg-His-NH2 dipeptide is not an extensively studied molecule. This guide synthesizes information on its constituent amino acids, Arginine and Histidine, and related larger peptides to infer its potential biological functions and provide a framework for its experimental investigation. All proposed functions and protocols are theoretical and require empirical validation.
Introduction
The dipeptide Arginyl-Histidine-amide (this compound) is a small biomolecule composed of the amino acids Arginine and Histidine with a C-terminal amide group. While direct research on the specific biological activities of this dipeptide is limited, the well-established and diverse roles of its constituent amino acids provide a strong foundation for postulating its potential physiological significance. Arginine is a critical substrate for nitric oxide synthase and plays a key role in vasodilation, immune responses, and wound healing.[1][2][3] Histidine is the precursor to histamine, a major mediator of inflammatory and allergic responses, and is also involved in metal ion chelation and enzymatic catalysis.[4][][6]
Furthermore, the "His-Arg" sequence is found within the core pharmacophore of melanocortin receptor agonists, suggesting that this compound, while likely a very weak ligand, might interact with this family of G-protein coupled receptors (GPCRs).[7][8]
This technical guide will provide an in-depth overview of the inferred biological functions of this compound, detailed protocols for its synthesis and potential experimental evaluation, and a summary of its likely pharmacokinetic properties.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H21N7O3 |
| Molecular Weight | 311.34 g/mol |
| Amino Acid Sequence | Arg-His |
| C-terminus | Amide (-NH2) |
| Charge at pH 7.4 | +2 (approx.) |
| Isoelectric Point (pI) | High (estimated > 9.0) |
| Solubility | Expected to be high in aqueous solutions |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The this compound dipeptide can be readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). A detailed protocol is provided below.
Experimental Protocol: Solid-Phase Synthesis of this compound
Materials:
-
Rink Amide MBHA resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell 1 gram of Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid - Histidine):
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).
-
-
Coupling of the First Amino Acid (Fmoc-His(Trt)-OH):
-
Dissolve 3 equivalents of Fmoc-His(Trt)-OH, 3 equivalents of DIC, and 3 equivalents of Oxyma Pure in DMF.
-
Add the coupling solution to the resin.
-
Shake for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Fmoc Deprotection (Second Amino Acid - Arginine):
-
Repeat step 2.
-
-
Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH):
-
Repeat step 3 using Fmoc-Arg(Pbf)-OH.
-
-
Final Fmoc Deprotection:
-
Repeat step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Inferred Biological Functions and Mechanisms of Action
Role as a Precursor to Biologically Active Molecules
Nitric Oxide (NO) Synthesis: Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[3] The bioavailability of arginine can be a rate-limiting factor for NO production. As a dipeptide containing arginine, this compound, upon enzymatic cleavage, could serve as a source of arginine for NOS, potentially influencing NO-mediated processes such as vasodilation and immune cell function.
Histamine Synthesis: Histidine is the direct precursor to histamine, a biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.[4][9] Following proteolytic cleavage of this compound, the released histidine could be decarboxylated by histidine decarboxylase to form histamine, thereby potentially modulating inflammatory and allergic responses.
Potential as a Melanocortin Receptor Modulator
The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 is a well-known agonist of the melanocortin receptors (MCRs), which are involved in pigmentation, energy homeostasis, and sexual function.[7] The "His-Arg" sequence is part of the core message sequence recognized by these receptors. While this compound is a much smaller fragment and lacks the other key residues for high-affinity binding and activation, it is conceivable that it may act as a very low-potency partial agonist or even an antagonist at one or more of the MCR subtypes (MC1R, MC3R, MC4R, MC5R).
Potential Pharmacokinetics
The pharmacokinetic properties of dipeptides are generally characterized by rapid absorption and clearance.
Table 2: Inferred Pharmacokinetic Properties of this compound
| Parameter | Inferred Property |
| Absorption | Likely absorbed via peptide transporters (e.g., PEPT1) in the intestine, or rapidly hydrolyzed by brush border peptidases. |
| Distribution | Expected to distribute primarily in the extracellular fluid.[10] |
| Metabolism | Rapidly hydrolyzed by plasma and tissue peptidases into Arginine and Histidine.[10] |
| Elimination | The constituent amino acids would enter their respective metabolic pathways. |
| Half-life | Expected to be very short (in the order of minutes).[10] |
Proposed Experimental Evaluation
To empirically determine the biological functions of this compound, a series of in vitro assays are proposed.
Melanocortin Receptor Binding Assay
This assay will determine if this compound can bind to any of the melanocortin receptors.
Experimental Protocol: Melanocortin Receptor Radioligand Binding Assay
Materials:
-
Cell membranes prepared from cells expressing human MC1R, MC3R, MC4R, or MC5R.
-
Radiolabeled melanocortin agonist (e.g., [125I]-NDP-α-MSH).
-
This compound dipeptide.
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Unlabeled NDP-α-MSH (for determining non-specific binding).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of this compound.
-
Radioligand Addition: Add a fixed concentration of [125I]-NDP-α-MSH to each well. For non-specific binding control wells, add a high concentration of unlabeled NDP-α-MSH.
-
Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound and determine the inhibitory constant (Ki) if significant binding is observed.
cAMP Functional Assay
This assay will determine if the binding of this compound to melanocortin receptors results in a functional response (agonist or antagonist activity). MCRs are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[11][12][13]
Experimental Protocol: cAMP Assay for Melanocortin Receptor Activation
Materials:
-
HEK293 cells stably expressing one of the human melanocortin receptors.
-
Cell culture medium.
-
This compound dipeptide.
-
A known melanocortin agonist (e.g., NDP-α-MSH).
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the cells.
-
Antagonist Mode: Add a fixed concentration of NDP-α-MSH (at its EC50) along with varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Generate a dose-response curve and calculate the EC50 value if agonistic activity is observed.
-
Antagonist Mode: Generate a dose-response curve for the inhibition of the agonist response and calculate the IC50 and subsequently the pA2 or Ki value if antagonistic activity is observed.
-
References
- 1. [Arginine--metabolism and functions in the human organism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7 Biological Functions of Arginine Amino Acid | Whole Family Products [wholefamilyproducts.com]
- 3. Arginine - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. cAMP-Glo™ Assay Protocol [promega.jp]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Enigmatic Dipeptide: A Technical Guide to the Mechanism of Action of Arg-His-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide amide Arginyl-Histidine-NH2 (Arg-His-NH2) has emerged as a molecule of interest due to its identification in amphibian skin secretions and its demonstrated affinities for carbon dioxide (CO2) and metal ions. While direct research into its specific effects on cellular signaling pathways remains nascent, its biochemical characteristics provide a foundation for understanding its potential physiological roles. This technical guide synthesizes the available data on this compound, focusing on its known biochemical interactions and providing a theoretical framework for its potential mechanisms of action within cellular pathways. Detailed experimental protocols from the foundational research are presented, alongside quantitative data, to facilitate further investigation into this intriguing biomolecule.
Introduction
Bioactive peptides are crucial components of innate defense mechanisms in numerous organisms. Amphibian skin, in particular, is a rich source of a diverse array of these peptides, many of which possess antimicrobial, immunomodulatory, or other pharmacological properties. The dipeptide this compound was identified in the skin secretion of an amphibian species, suggesting a potential role in the host's physiological or defense processes.
The primary known characteristic of this compound is its ability to bind CO2 and metal ions. This suggests that its mechanism of action may be linked to processes influenced by these interactions, such as pH regulation, metal ion homeostasis, or the modulation of enzymes that utilize these molecules as cofactors or substrates. This guide will delve into the experimental basis for these findings and explore the putative cellular pathways that may be influenced by this compound.
Biochemical Properties of this compound
The principal investigations into the function of this compound have centered on its ability to interact with CO2 and various metal ions. These studies, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, have provided the foundational data for our current understanding of this dipeptide.
Carbon Dioxide Binding
The binding of CO2 to this compound is a significant finding, as it suggests a potential role in CO2 transport or sensing. This interaction likely occurs through the formation of a carbamate (B1207046) with one of the free amine groups of the dipeptide. The physiological implications of this are broad, ranging from local pH modulation to influencing the activity of CO2-dependent enzymes.
Metal Ion Coordination
This compound has been shown to coordinate with divalent metal ions. The imidazole (B134444) ring of the histidine residue and the guanidinium (B1211019) group of the arginine residue provide potential coordination sites. This property suggests that this compound could be involved in metal ion sequestration, transport, or the modulation of metalloprotein function.
Quantitative Data
The following table summarizes the key quantitative findings from the primary research on this compound. Due to the limited publicly available research, the data is primarily derived from the foundational study by Pires, D. A. T., et al. (2018).
| Interaction | Method | Reported Affinity/Effect | Reference |
| Carbon Dioxide (CO2) | NMR Spectroscopy | Structural changes observed upon CO2 interaction | [1] |
| Zinc (Zn2+) | NMR Spectroscopy | Coordination with the peptide, inducing structural shifts | [1] |
| Cadmium (Cd2+) | NMR Spectroscopy | Coordination with the peptide, inducing structural shifts | [1] |
Note: Specific binding constants (Kd) or other quantitative affinity data are not explicitly detailed in the abstract of the primary research paper. A full analysis of the publication would be required for more granular data.
Putative Mechanisms of Action in Cellular Pathways
While direct experimental evidence for the involvement of this compound in specific cellular pathways is currently lacking, its known biochemical properties allow for the formulation of several hypotheses.
Modulation of Intracellular pH and CO2-Dependent Pathways
By binding CO2, this compound could act as a localized buffer, influencing intracellular pH. This could, in turn, affect the activity of pH-sensitive enzymes and signaling proteins. Furthermore, it might modulate pathways that are directly regulated by CO2 or bicarbonate, such as soluble adenylyl cyclase (sAC) signaling.
References
Physicochemical Characteristics of Arginyl-Histidine Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginyl-Histidine amide is a dipeptide composed of arginine and histidine, with the C-terminus amidated. This modification, where the terminal carboxyl group is replaced by an amide group, significantly alters the molecule's physicochemical properties compared to its free-acid counterpart. Most notably, the amidation removes a negatively charged group at physiological pH, which influences the isoelectric point, solubility, and potential biological interactions. This technical guide provides a detailed overview of the estimated physicochemical characteristics of Arginyl-Histidine amide, outlines experimental protocols for their determination, and discusses potential signaling pathways.
Core Physicochemical Characteristics
The following table summarizes the estimated and known physicochemical properties of Arginyl-Histidine amide and its constituent amino acids.
| Property | Arginine | Histidine | Arginyl-Histidine Amide (Estimated) |
| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₉N₃O₂ | C₁₂H₂₁N₇O₂ |
| Molecular Weight ( g/mol ) | 174.20 | 155.15 | 295.35 |
| pKa (α-amino) | 9.04[1] | 9.18[1] | ~7.7 - 8.0 |
| pKa (Side Chain) | 12.48 - 13.8[1][2][3] | 6.0 - 6.5[4][5][6] | 12.48 - 13.8 |
| pKa (α-carboxyl) | 2.01[1] | 1.77[1] | N/A (Amidated) |
| Isoelectric Point (pI) | 10.76 | 7.59 | ~10.0 - 10.25 |
Note: The pKa of the N-terminus in a peptide is typically lower than in a free amino acid.[7][8][9] The isoelectric point of the amide is estimated based on the pKa values of the N-terminus and the two side chains.
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
The acid dissociation constants (pKa) of the ionizable groups (N-terminus, arginine side chain, histidine side chain) can be determined by potentiometric titration.[10][11][12]
Methodology:
-
Sample Preparation: A known concentration of Arginyl-Histidine amide (e.g., 1 mM) is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl).[11]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Acidification: The solution is first acidified to a low pH (e.g., pH 1.8-2.0) with a standardized solution of HCl (e.g., 0.1 M).[11]
-
Titration: The acidified peptide solution is then titrated with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of NaOH, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).
Determination of Aqueous Solubility by Shake-Flask Method
The solubility of Arginyl-Histidine amide can be determined using the shake-flask method, a common technique for assessing the solubility of a compound in a specific solvent.[13][14][15][16][17]
Methodology:
-
Sample Preparation: An excess amount of solid Arginyl-Histidine amide is added to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of the dissolved peptide is determined using a suitable analytical method, such as UV-Vis spectroscopy (if the peptide has a chromophore or is derivatized) or HPLC.
-
Solubility Calculation: The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mol/L).
Peptide Stability Assessment
The stability of Arginyl-Histidine amide can be evaluated under various stress conditions to understand its degradation pathways and shelf-life.[18][19][20][21][22]
Methodology:
-
Sample Preparation: Solutions of Arginyl-Histidine amide at a known concentration are prepared in relevant buffers (e.g., pH 4, 7, and 9).
-
Stress Conditions: The solutions are subjected to various stress conditions, including:
-
Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.
-
pH: Acidic, neutral, and basic conditions.
-
Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).
-
Light: Exposure to UV or fluorescent light.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).
-
Analysis: The amount of intact peptide remaining is quantified at each time point using a stability-indicating analytical method, typically reverse-phase HPLC (RP-HPLC). Degradation products can be identified using mass spectrometry (LC-MS).
-
Data Analysis: The percentage of the initial peptide remaining is plotted against time to determine the degradation rate.
Potential Signaling Pathways
While specific signaling pathways for Arginyl-Histidine amide have not been extensively studied, dipeptides, in general, are known to be involved in cellular signaling.[23] They can be transported into cells via peptide transporters and may interact with intracellular targets.
Synthesis of Arginyl-Histidine Amide
The synthesis of Arginyl-Histidine amide is typically achieved using solid-phase peptide synthesis (SPPS).[24][25][26][27][28]
Methodology:
-
Resin Selection: An amide-forming resin, such as Rink amide or MBHA resin, is used as the solid support.[27]
-
First Amino Acid Coupling: The C-terminal amino acid, in this case, a protected Histidine (e.g., Fmoc-His(Trt)-OH), is coupled to the resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Second Amino Acid Coupling: The next amino acid, a protected Arginine (e.g., Fmoc-Arg(Pbf)-OH), is coupled to the deprotected N-terminus of the resin-bound Histidine.
-
Final Deprotection: The N-terminal protecting group on Arginine is removed.
-
Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Characterization: The crude peptide is purified by preparative RP-HPLC, and its identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Conclusion
References
- 1. Star Republic: Guide for Biologists [sciencegateway.org]
- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Histidine - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Khan Academy [khanacademy.org]
- 7. Solved The pKa of the C and N terminal residues in a peptide | Chegg.com [chegg.com]
- 8. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 9. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. biobasic.com [biobasic.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 16. genscript.com [genscript.com]
- 17. genscript.com [genscript.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bachem.com [bachem.com]
- 22. genscript.com [genscript.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ias.ac.in [ias.ac.in]
- 26. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. peptide.com [peptide.com]
- 28. researchgate.net [researchgate.net]
The Pivotal Role of the Arg-His-NH2 Motif in Mediating Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arg-His-NH2 tripeptide motif, characterized by a positively charged arginine residue, an aromatic and ionizable histidine residue, and a C-terminal amide, represents a key structural element in mediating a diverse range of protein-protein interactions (PPIs). This technical guide provides an in-depth analysis of the physicochemical properties of this motif, its binding mechanisms, and its involvement in critical biological signaling pathways. We will explore the structural basis for its interaction specificity and affinity, detail relevant experimental protocols for its study, and present quantitative binding data from analogous systems to underscore its significance in molecular recognition. This document serves as a comprehensive resource for researchers aiming to understand, target, and manipulate PPIs governed by this fundamental tripeptide motif.
Introduction: The Significance of the this compound Motif
Protein-protein interactions are fundamental to nearly all cellular processes. The specificity and affinity of these interactions are often dictated by short, linear peptide motifs that recognize and bind to specific domains on partner proteins. The this compound tripeptide emerges as a motif of particular interest due to the unique combination of its constituent residues.
-
Arginine (Arg): The guanidinium (B1211019) group of arginine is positively charged at physiological pH, enabling it to form strong electrostatic interactions, including salt bridges and a network of hydrogen bonds.[1] Arginine's planar and delocalized charge distribution allows for multipoint hydrogen bonding, contributing significantly to binding affinity and specificity.[1][2] It has a strong propensity to interact with negatively charged residues like aspartate and glutamate, as well as with the phosphate (B84403) groups of nucleic acids.[3][4]
-
Histidine (His): With a pKa near physiological pH (~6.0-6.5), the imidazole (B134444) side chain of histidine can exist in both protonated (positively charged) and neutral states.[3][5] This allows it to act as both a hydrogen bond donor and acceptor, and to participate in proton transfer reactions, making it a versatile residue in catalytic and binding events.[3][5] Its aromatic nature also allows for π-π stacking and cation-π interactions.[5]
-
C-terminal Amidation (-NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group, rendering the peptide terminus neutral. This modification is crucial as it can increase the peptide's metabolic stability by protecting it from enzymatic degradation. Furthermore, it can enhance binding affinity by preventing electrostatic repulsion with negatively charged binding pockets and allowing for the formation of additional hydrogen bonds.
Together, these features create a "charge-aromatic" motif that is adept at recognizing and binding to a variety of protein surfaces, playing a critical role in cellular signaling and function.
Physicochemical Basis of this compound Mediated Interactions
The interaction of the this compound motif with a protein partner is a multifactorial event governed by a combination of forces:
-
Electrostatic Interactions: The primary driving force is often the electrostatic attraction between the positively charged arginine and negatively charged pockets on the protein surface. Arginine is known to form more stable and stronger non-covalent complexes compared to histidine.[3]
-
Hydrogen Bonding: Both arginine and histidine are prolific hydrogen bond donors and acceptors. The guanidinium group of arginine can form up to five hydrogen bonds, while the imidazole ring of histidine can participate in two. The C-terminal amide can also act as a hydrogen bond donor.
-
Cation-π and π-π Stacking: The aromatic imidazole ring of histidine can engage in favorable cation-π interactions with positively charged residues (like arginine itself or lysine) on the binding partner, or π-π stacking with other aromatic residues such as phenylalanine, tyrosine, or tryptophan.[5]
-
Hydrophobic Interactions: While the motif is largely polar, the aliphatic portion of the arginine side chain and the imidazole ring of histidine can contribute to hydrophobic interactions, further stabilizing the complex.
The interplay of these forces dictates the affinity and specificity of the interaction. The inherent flexibility of the peptide backbone allows the motif to adopt various conformations to optimize its fit within the binding pocket of a target protein.
Quantitative Analysis of Binding Affinity
While specific quantitative binding data for the this compound tripeptide is not extensively available in the public domain, we can infer its potential binding affinities from studies on analogous systems, particularly arginine-rich motifs. These motifs are known to bind their targets with dissociation constants (Kd) ranging from the nanomolar to the low micromolar range.
| Peptide/Motif | Binding Partner | Technique | Dissociation Constant (Kd) | Reference |
| BIV Tat (ARM) | BIV TAR (RNA) | Not Specified | 60 nM | [6] |
| anti-BIV Tat aptamer | BIV Tat peptide | Not Specified | 280 nM | [6] |
| P22 N peptide | P22 boxB (RNA) | Not Specified | 230 nM | [6] |
| P22 N peptide | anti-P22 N aptamer | Not Specified | 300 nM | [6] |
| Full-length Reelin | Heparin | SPR | 17 ± 5 nM | [7] |
| Reelin-CTR | Heparin | SPR | 65 ± 23 nM | [7] |
Table 1: Dissociation constants for arginine-rich motifs and related peptides binding to their targets. ARM: Arginine-Rich Motif, BIV: Bovine Immunodeficiency Virus, TAR: Trans-activation response element, P22 N: Bacteriophage P22 N protein, CTR: C-terminal region, SPR: Surface Plasmon Resonance.
These data highlight the capacity of arginine-containing motifs to mediate high-affinity interactions. The addition of a histidine residue and a C-terminal amide in the this compound tripeptide would further modulate these interactions, with the potential for either enhanced or slightly reduced affinity depending on the specific chemical environment of the binding pocket.
Role in Signaling Pathways
Short peptide motifs are crucial for the fidelity of signal transduction. While the direct involvement of this compound in a specific named pathway is not yet well-documented, motifs with similar characteristics are known to act as recognition signals for post-translational modifications and proteolytic processing.
One well-characterized example of a basic motif acting as a signaling cue is the Arg-X-Lys/Arg-Arg (RXK/RR) motif. This sequence serves as a cleavage signal for the proprotein convertase furin within the constitutive secretory pathway.[8] Furin recognizes this motif in precursor proteins and cleaves at the C-terminal side of the arginine residue, leading to the maturation of a wide range of proteins, including hormones, growth factors, and receptors.
The this compound motif, with its basic arginine residue, could potentially be recognized by similar processing enzymes or by other protein domains that specifically bind to short, charged peptide sequences, thereby initiating or modulating a signaling cascade.
Experimental Protocols for Studying this compound Interactions
A variety of biophysical and biochemical techniques can be employed to characterize the interaction of the this compound tripeptide with its protein partners.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides quantitative information on binding affinity (Kd), and association (ka) and dissociation (kd) rate constants.
Detailed Methodology:
-
Immobilization: The target protein ("ligand") is covalently immobilized on the surface of a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Injection: A solution containing the this compound peptide ("analyte") at various concentrations is flowed over the sensor surface.
-
Binding Measurement: The binding of the peptide to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
-
Dissociation: A buffer solution is flowed over the surface to monitor the dissociation of the peptide-protein complex.
-
Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Detailed Methodology:
-
Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the this compound peptide is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the peptide solution are made into the protein solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.
Mass Spectrometry (MS)
Mass spectrometry can be used to identify and characterize protein-peptide interactions. Techniques such as pull-down assays coupled with MS or native MS can confirm the binding and provide information about the stoichiometry of the complex.
Detailed Methodology (Pull-down Assay):
-
Bait Immobilization: A tagged version of the this compound peptide (e.g., biotinylated) is immobilized on beads (e.g., streptavidin-coated).
-
Incubation: The immobilized peptide is incubated with a cell lysate or a purified protein solution.
-
Washing: The beads are washed to remove non-specific binders.
-
Elution: The bound proteins are eluted from the beads.
-
MS Analysis: The eluted proteins are identified by mass spectrometry (e.g., LC-MS/MS).
Conclusion and Future Directions
The this compound tripeptide motif represents a versatile and potent mediator of protein-protein interactions. Its unique combination of a highly basic residue, a pH-sensitive aromatic residue, and a stabilizing C-terminal amide makes it a compelling subject for further research in cell biology and drug discovery. While direct quantitative data for this specific tripeptide remains to be extensively documented, the analysis of analogous systems provides a strong foundation for understanding its potential roles and binding characteristics.
Future research should focus on:
-
Systematic Screening: High-throughput screening of the this compound tripeptide against diverse protein libraries to identify novel binding partners.
-
Structural Biology: Elucidation of the three-dimensional structures of this compound in complex with its target proteins to understand the precise molecular basis of recognition.
-
Functional Genomics: Investigating the cellular consequences of disrupting or enhancing interactions mediated by this motif to uncover its role in signaling pathways.
A deeper understanding of the this compound motif will undoubtedly open new avenues for the rational design of peptide-based therapeutics and research tools to modulate protein-protein interactions with high specificity and affinity.
References
- 1. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arginine-rich motifs present multiple interfaces for specific binding by RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Arg-X-Lys/Arg-Arg motif as a signal for precursor cleavage catalyzed by furin within the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Dipeptide: A Technical Guide to the Putative Arg-His-NH2
A comprehensive literature search did not yield specific information regarding the discovery, synthesis, or biological characterization of the dipeptide amide Arginyl-Histidyl-Amide (Arg-His-NH2). This suggests that this compound is either a novel, yet to be described molecule or a compound with limited public research documentation. However, based on the well-established roles of its constituent amino acids, Arginine and Histidine, we can explore its potential biological significance and outline the established methodologies for its synthesis and characterization.
This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the potential properties of this compound. It details the general principles of dipeptide amide synthesis, characterization, and potential biological activities, drawing upon the known functions of Arginine and Histidine residues in larger peptide structures.
Physicochemical and Biological Properties of Constituent Amino Acids
The potential biological activity of this compound would be largely influenced by the physicochemical properties of the Arginine and Histidine side chains.
| Amino Acid | Side Chain Group | Key Characteristics | Potential Biological Roles |
| Arginine (Arg) | Guanidinium (B1211019) | Strongly basic, positively charged at physiological pH.[1][2] Forms multiple hydrogen bonds.[2] | Precursor for nitric oxide (NO) synthesis[2][3], involved in the urea (B33335) cycle[2][3], plays a role in protein folding and binding to negatively charged molecules like DNA.[1][4] |
| Histidine (His) | Imidazole (B134444) | Aromatic, can act as both a proton donor and acceptor at physiological pH (pKa ~6.0).[1][5] Coordinates with metal ions.[1] | Involved in enzyme catalysis[1][6], protein-protein interactions[5], and metal ion binding.[1] The imidazole ring is crucial for the buffering capacity of proteins. |
The combination of a consistently positively charged guanidinium group from Arginine and the versatile imidazole group of Histidine suggests that this compound could participate in a variety of biological interactions, including binding to receptors, enzymes, or other proteins.
Experimental Protocols: Synthesis and Characterization of this compound
The synthesis of this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.
Solid-Phase Peptide Synthesis (SPPS) of this compound
Objective: To synthesize the dipeptide this compound on a solid support.
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Histidine Coupling: Dissolve Fmoc-His(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled Histidine.
-
Arginine Coupling: Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Pbf).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.
Characterization of this compound
Objective: To confirm the identity and purity of the synthesized peptide.
Methods:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will be used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for [M+H]+ of this compound (C12H22N8O2) is approximately 311.18 Da.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC will be used to determine the purity of the final product. A single sharp peak indicates a high degree of purity.
Potential Signaling Pathways and Biological Activities
Given the lack of specific data for this compound, we can hypothesize its potential involvement in signaling pathways based on the properties of its constituent amino acids. For instance, the positively charged nature of the peptide could facilitate interactions with negatively charged cell surface receptors or ion channels.
Hypothetical Quantitative Data
The following table presents hypothetical data that could be obtained from the biological characterization of this compound, assuming it interacts with a hypothetical G-protein coupled receptor (GPCR).
| Parameter | Value | Method |
| Binding Affinity (Ki) | 150 nM | Radioligand Binding Assay |
| EC50 (cAMP accumulation) | 320 nM | HTRF cAMP Assay |
| Molecular Weight (ESI-MS) | 311.18 Da | Mass Spectrometry |
| Purity (RP-HPLC) | >98% | High-Performance Liquid Chromatography |
Workflow for Novel Dipeptide amide Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of a novel dipeptide amide like this compound.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Arginine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Arg-His-NH2: A Potential Bioactive Peptide - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginyl-Histidine amide (Arg-His-NH2) represents a promising yet underexplored molecule in the landscape of bioactive peptides. Composed of two functionally significant amino acids, arginine and histidine, this short-chain peptide amide possesses inherent chemical properties that suggest a range of potential biological activities. The cationic nature of both arginine and histidine at physiological pH suggests strong potential for interactions with negatively charged cell membranes, a key characteristic of many antimicrobial and cell-penetrating peptides.[1][2][3] This technical guide provides a comprehensive overview of the potential bioactivities of this compound, detailed experimental protocols for its synthesis and evaluation, and a discussion of the potential signaling pathways it may modulate. While direct experimental data for this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.
Core Concepts: The Roles of Arginine and Histidine in Bioactivity
The predicted bioactivity of this compound is rooted in the well-established functions of its constituent amino acids:
-
Arginine (Arg): The guanidinium (B1211019) group of arginine is positively charged at physiological pH, enabling strong electrostatic interactions with negatively charged molecules such as phospholipids (B1166683) in bacterial cell membranes.[4] This interaction is a critical first step in the mechanism of action for many antimicrobial peptides (AMPs), leading to membrane disruption and cell death.[2][3] Arginine-rich peptides are also known to facilitate cell penetration, a desirable property for intracellular drug delivery.[5] Furthermore, arginine is a key modulator of various cellular signaling pathways, including those involved in inflammation and immune responses.[6][7][8][9]
-
Histidine (His): The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. This property is crucial for the pH-dependent activity of some bioactive peptides, enhancing their efficacy in the acidic microenvironments often associated with tumors or sites of infection.[10][11] Histidine residues can also contribute to the overall positive charge of a peptide and are implicated in various biological activities, including antioxidant and anti-inflammatory effects.[12][13]
The combination of these two amino acids in a dipeptide amide structure suggests the potential for synergistic or unique biological activities.
Potential Bioactive Properties of this compound
Based on the functionalities of its constituent amino acids, this compound is hypothesized to possess the following bioactive properties:
-
Antimicrobial Activity: The cationic nature of this compound strongly suggests potential antimicrobial effects against a broad spectrum of pathogens.[1][2][14][15]
-
Anti-inflammatory Activity: Both arginine and histidine have been shown to modulate inflammatory responses.[13][16][17] this compound may therefore exhibit anti-inflammatory properties by influencing cytokine production or inhibiting key inflammatory pathways.
-
Cell-Penetrating Capabilities: Arginine-rich peptides are known to traverse cell membranes, suggesting that this compound could be explored as a carrier for intracellular drug delivery.[5]
-
Antioxidant Activity: Histidine-containing peptides have demonstrated antioxidant properties, indicating a potential role for this compound in mitigating oxidative stress.[12]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.
Synthesis and Purification
1.1. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
-
Materials:
-
Rink Amide MBHA resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
-
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Histidine):
-
Dissolve Fmoc-His(Trt)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.
-
Second Amino Acid Coupling (Arginine):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and discard the supernatant. Wash the peptide pellet with cold diethyl ether.
-
Lyophilization: Lyophilize the crude peptide to obtain a dry powder.
-
Workflow for Solid-Phase Peptide Synthesis of this compound
Caption: Solid-phase synthesis workflow for this compound.
1.2. HPLC Purification of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Preparative C18 reverse-phase column.
-
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Protocol:
-
Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 0-60% over 30 minutes) at a flow rate of 10-20 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound peptide.
-
Biological Evaluation
2.1. Antimicrobial Susceptibility Testing
2.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1][14][18][19]
-
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
2.2. Cell Viability and Cytotoxicity Assay
2.2.1. MTT Assay [3][5][10][12][20]
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).
-
2.3. Anti-inflammatory Activity Assay
2.3.1. Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium
-
-
Protocol:
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO production using a sodium nitrite (B80452) standard curve.
-
Potential Signaling Pathways Modulated by this compound
While specific signaling pathways for this compound have not been elucidated, the known functions of arginine and histidine suggest potential interactions with the following pathways:
1. Mitogen-Activated Protein Kinase (MAPK) Pathway:
The MAPK pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and inflammation.[21][22][23][24] Arginine has been shown to influence MAPK signaling in various cell types.[13] this compound could potentially modulate the MAPK pathway, thereby affecting inflammatory responses.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary (Hypothetical)
As direct quantitative data for this compound is not available, the following tables are presented as templates for organizing experimental results once they are obtained.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Microorganism | MIC (µg/mL) |
| Escherichia coli | [Insert Data] |
| Staphylococcus aureus | [Insert Data] |
| Pseudomonas aeruginosa | [Insert Data] |
| Candida albicans | [Insert Data] |
Table 2: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | IC50 (µM) |
| HeLa | [Insert Data] |
| HEK293 | [Insert Data] |
| RAW 264.7 | [Insert Data] |
Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | Parameter | Result |
| NO Production | IC50 (µM) | [Insert Data] |
| Cytokine Release (e.g., TNF-α) | % Inhibition at X µM | [Insert Data] |
Conclusion
This compound is a dipeptide amide with significant, yet largely unexplored, therapeutic potential. Its constituent amino acids, arginine and histidine, confer properties that suggest promising antimicrobial, anti-inflammatory, and cell-penetrating activities. This technical guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of this compound, as well as insights into the potential signaling pathways it may modulate. The detailed experimental protocols and conceptual framework presented herein are intended to facilitate further research into this intriguing bioactive peptide, with the ultimate goal of unlocking its potential for the development of novel therapeutics. Future studies should focus on generating robust quantitative data to validate the hypothesized bioactivities and to elucidate the precise molecular mechanisms of action of this compound.
References
- 1. The therapeutic potential of cationic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. findaphd.com [findaphd.com]
- 7. Dietary arginine enhances adhesion molecule and T helper 2 cytokine expression in mice with gut-derived sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exogenous arginine differentially regulates inflammatory cytokine and inducible nitric oxide synthase expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constructing bioactive peptides with pH-dependent activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Anti-inflammatory and antioxidant effects of peptides released from germinated amaranth during in vitro simulated gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of the MAPK/cJun NH2-terminal kinase signaling pathway in starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of MAPK overrides the termination of myelin growth and replaces Nrg1/ErbB3 signals during Schwann cell development and myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
Spectroscopic Analysis of Arg-His-NH2 Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques for the conformational analysis of the dipeptide L-Arginyl-L-Histidine amide (Arg-His-NH2). While specific empirical data for this dipeptide is not extensively published, this document outlines the established principles and methodologies for its analysis using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Circular Dichroism (CD) spectroscopy. The information presented is synthesized from the analysis of its constituent amino acids and analogous peptide systems, offering a robust framework for researchers.
Introduction to this compound Conformation
The three-dimensional conformation of a peptide is critical to its biological function. For a dipeptide like this compound, the conformational landscape is determined by the rotational freedom around the peptide backbone (phi, ψ torsion angles) and the side chains of arginine and histidine (chi angles). These conformations are influenced by environmental factors such as pH, solvent, and temperature. Spectroscopic techniques provide the tools to probe these conformational states in solution.
-
Arginine (Arg): Possesses a long, flexible guanidinium (B1211019) side chain that is protonated under most physiological conditions, making it a key residue in electrostatic interactions.
-
Histidine (His): Contains an imidazole (B134444) side chain with a pKa near physiological pH, allowing it to act as both a hydrogen bond donor and acceptor, and to be sensitive to the chemical environment.
The interplay of these two residues can lead to a variety of conformations, including the potential for intramolecular hydrogen bonding and salt bridges, which can be elucidated using the spectroscopic methods detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), one can derive the torsion angles that define the peptide's conformation.
Expected Quantitative Data
The following table summarizes the expected ¹H, ¹³C, and ¹⁵N chemical shifts for this compound in an aqueous solution at a neutral pH. These values are illustrative and based on typical chemical shifts for arginine and histidine residues in peptides.[1][2]
| Atom | Arginine Residue (Expected ¹H ppm) | Arginine Residue (Expected ¹³C ppm) | Arginine Residue (Expected ¹⁵N ppm) | Histidine Residue (Expected ¹H ppm) | Histidine Residue (Expected ¹³C ppm) | Histidine Residue (Expected ¹⁵N ppm) |
| N-H (amide) | 8.3 - 8.7 | - | 120 - 130 | 8.1 - 8.5 | - | 118 - 128 |
| Cα-H | 4.2 - 4.4 | 54 - 56 | - | 4.5 - 4.7 | 53 - 55 | - |
| Cβ-H | 1.8 - 2.0 | 29 - 31 | - | 3.1 - 3.3 | 28 - 30 | - |
| Cγ-H | 1.6 - 1.8 | 25 - 27 | - | - | - | - |
| Cδ-H | 3.1 - 3.3 | 41 - 43 | - | 7.0 - 7.2 (Cδ2-H) | 118 - 120 (Cδ2) | 220 - 230 (Nδ1) |
| Cε-H | - | - | - | 8.0 - 8.2 (Cε1-H) | 135 - 137 (Cε1) | 220 - 230 (Nε2) |
| Nε-H | 7.1 - 7.3 | - | 80 - 85 | - | - | - |
| Nη-H2 | 6.8 - 7.0 | - | 70 - 75 | - | - | - |
| Cζ | - | 157 - 159 | - | - | - | - |
Experimental Protocol: 2D NMR Spectroscopy
A standard set of 2D NMR experiments is required for the complete assignment of resonances and conformational analysis.[3][4][5][6][7]
-
Sample Preparation:
-
Dissolve 1-5 mg of this compound in 500 µL of a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[3] For observation of exchangeable protons, use a 90% H₂O / 10% D₂O mixture.
-
Ensure the sample is stable at room temperature for the duration of the experiments (at least 2-4 days).[3]
-
For enhanced sensitivity, especially for ¹³C and ¹⁵N detection, isotopic labeling (¹³C, ¹⁵N) of the peptide during synthesis is recommended, although modern high-field spectrometers can often detect natural abundance signals for small peptides.[3]
-
-
NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system. A mixing time of 60-80 ms (B15284909) is typically used.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly useful for determining J-couplings.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). A mixing time of 150-300 ms is common for peptides of this size. This is crucial for determining inter-residue distances and side-chain conformations.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, a ¹H-¹⁵N HSQC will correlate the amide protons with their directly attached nitrogens, and a ¹H-¹³C HSQC will correlate protons with their attached carbons.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton, carbon, and nitrogen resonances sequentially.
-
Measure the intensities of NOE cross-peaks to derive distance restraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints (using the Karplus equation).
-
Use the derived distance and angle restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the conformational space of this compound.
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and side chains. The frequencies of the amide I and amide II bands are particularly sensitive to the secondary structure of the peptide.
Expected Quantitative Data
The following table lists the expected vibrational frequencies for key functional groups in this compound.[8][9][10]
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| Amide I | C=O stretch (peptide bond) | 1630 - 1680 | Sensitive to secondary structure. A band around 1655 cm⁻¹ suggests a random coil or turn-like conformation. |
| Amide II | N-H bend and C-N stretch | 1510 - 1580 | Also sensitive to conformation and hydrogen bonding. |
| Guanidinium νas(CN₃H₅⁺) | Arginine side chain | ~1673 | Strong absorption that can overlap with the Amide I band.[8] |
| Guanidinium νs(CN₃H₅⁺) | Arginine side chain | ~1633 | Strong absorption that can overlap with the Amide I band.[8] |
| Imidazole ring modes | Histidine side chain | 1400 - 1600 | Specific bands are sensitive to the protonation state of the imidazole ring.[10][11] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing peptide samples in solution.[12]
-
Sample Preparation:
-
Prepare a solution of this compound at a concentration of 5-10 mg/mL in a suitable buffer. D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the Amide I region. If H₂O is used, a very short pathlength cell or ATR is necessary.
-
Prepare a buffer blank for background subtraction.
-
-
FTIR Data Acquisition:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the buffer on the clean ATR crystal.
-
Apply a small volume (e.g., 10 µL) of the peptide solution to the ATR crystal and allow it to dry if analyzing a film, or measure directly in solution.
-
Collect the sample spectrum, typically by co-adding multiple scans (e.g., 256) at a resolution of 4 cm⁻¹.[12]
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectrum.
-
Analyze the Amide I region (1600-1700 cm⁻¹) for secondary structure information.
-
Mathematical procedures like Fourier self-deconvolution and second derivative analysis can be used to resolve overlapping bands.[12][13]
-
Assign peaks corresponding to the arginine and histidine side chains to assess their local environment and protonation state.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. For peptides, the far-UV CD spectrum (190-250 nm) is characteristic of the backbone secondary structure.[14][15]
Expected Quantitative Data
For a short, flexible dipeptide like this compound, the CD spectrum is expected to be dominated by features of a random coil or unordered structure.
| Secondary Structure | Wavelength of Positive Maximum (nm) | Wavelength of Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~215 |
| Random Coil | ~215 | ~198 |
The spectrum of this compound is likely to show a single strong negative band around 198 nm, characteristic of an unordered conformation.[15] However, the presence of any stable turn structures could introduce other features.
Experimental Protocol: Far-UV CD Spectroscopy
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL.[14][15][16] The buffer should have low absorbance in the far-UV region.
-
Accurately determine the peptide concentration for conversion to molar ellipticity.[15]
-
Prepare a matched buffer blank.
-
-
CD Data Acquisition:
-
Use a CD spectropolarimeter.
-
Record a spectrum of the buffer blank in a 1 mm pathlength quartz cuvette.[14]
-
Record the spectrum of the peptide sample under the same conditions, typically from 260 nm down to 190 nm.
-
Maintain a constant temperature using a Peltier temperature controller.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the peptide spectrum.
-
Convert the raw data (in millidegrees) to mean residue molar ellipticity ([θ]) using the equation: [θ] = (mdeg * MRW) / (10 * l * c), where MRW is the mean residue weight, l is the pathlength in cm, and c is the concentration in g/mL.
-
Analyze the resulting spectrum to qualitatively assess the secondary structure content. For a more quantitative analysis (less applicable to a dipeptide), deconvolution algorithms can be used.
-
Visualized Workflows and Relationships
To aid in the understanding of the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical flow of data analysis for conformational determination.
Conclusion
The conformational analysis of this compound requires a multi-faceted approach employing NMR, FTIR, and CD spectroscopy. While NMR provides the highest resolution structural information, FTIR and CD offer valuable and complementary insights into the peptide's secondary structure and the local environment of its side chains. The experimental protocols and expected data presented in this guide provide a solid foundation for researchers to design and execute a thorough spectroscopic investigation of this dipeptide, leading to a comprehensive understanding of its conformational preferences. This knowledge is essential for applications in drug design and development where the structure-function relationship is paramount.
References
- 1. Solid state NMR spectral editing of histidine, arginine and lysine using Hadamard encoding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Methods for Characterizing the Basic Side Chains of Proteins: Electrostatic Interactions, Hydrogen Bonds, and Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. nmr-bio.com [nmr-bio.com]
- 6. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 11. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. academic.oup.com [academic.oup.com]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. benchchem.com [benchchem.com]
- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Interaction of Arg-His-NH2 with Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core principles governing the interaction of the dipeptide amide Arg-His-NH2 with cell membranes. While specific experimental data for this dipeptide is limited in publicly available literature, this document synthesizes established knowledge of arginine- and histidine-rich peptides to present a detailed framework for its study. We delve into the fundamental physicochemical properties of this compound, explore the molecular mechanisms of its membrane interactions, provide illustrative quantitative data from related peptides, and offer detailed experimental protocols for key analytical techniques. Furthermore, we present potential signaling pathways that may be modulated by the membrane perturbation induced by this peptide. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and molecular biology who are investigating the potential of this compound and similar short cationic peptides.
Introduction to this compound and Cell Membrane Interactions
The interaction between peptides and cell membranes is a fundamental process in numerous biological phenomena, including antimicrobial activity, drug delivery, and cell signaling.[1][2] Short cationic peptides, in particular, have garnered significant interest for their ability to traverse cellular barriers. The dipeptide amide this compound, composed of arginine and histidine residues with a C-terminal amide, represents a model system for studying the foundational interactions of cationic peptides with lipid bilayers.
The arginine residue, with its guanidinium (B1211019) group, is known to form strong electrostatic interactions and hydrogen bonds with the phosphate (B84403) groups of lipid headgroups.[3][4][5][6] This interaction is a primary driving force for the initial association of arginine-rich peptides with the cell membrane.[7][8] The histidine residue, with its imidazole (B134444) side chain, has a pKa near physiological pH, allowing it to act as both a hydrogen bond donor and acceptor, and its protonation state can influence its interaction with the membrane.[5][9] The C-terminal amidation neutralizes the negative charge of the carboxyl group, enhancing the overall positive charge of the peptide and its potential for electrostatic interaction with the negatively charged cell membrane.
Understanding the molecular details of how this compound interacts with cell membranes is crucial for harnessing its potential in therapeutic applications, such as enhancing drug permeability or acting as a cell-penetrating peptide (CPP).[7][10]
Physicochemical Properties of this compound
The interaction of this compound with a cell membrane is dictated by its fundamental physicochemical properties.
| Property | Description | Significance for Membrane Interaction |
| Molecular Formula | C₁₂H₂₄N₈O₃ | Provides the elemental composition and molecular weight. |
| Molecular Weight | ~344.4 g/mol | Influences diffusion rates and steric interactions at the membrane surface. |
| Net Charge (pH 7.4) | +2 | The positive charge is critical for the initial electrostatic attraction to the negatively charged outer leaflet of many cell membranes.[3][4] |
| pKa (Arginine) | ~12.5 | The guanidinium group is permanently protonated at physiological pH, ensuring a constant positive charge for strong electrostatic interactions.[5] |
| pKa (Histidine) | ~6.0 | The imidazole side chain can be protonated or deprotonated near physiological pH, allowing for pH-sensitive interactions and potential proton sponge effects.[9][11] |
| Hydrophilicity | High | The polar nature of the peptide suggests it will primarily reside in the aqueous phase but can be drawn to the membrane interface by electrostatic forces. |
| Amphipathicity | Low | As a short dipeptide, it lacks a significant hydrophobic domain, suggesting that deep insertion into the lipid core is less likely without membrane disruption. |
Mechanisms of Interaction with Cell Membranes
The interaction of this compound with the cell membrane can be conceptualized as a multi-step process, beginning with electrostatic attraction and potentially leading to membrane perturbation.
-
Electrostatic Attraction and Surface Binding: The initial and most critical step is the electrostatic attraction between the positively charged guanidinium group of arginine and the imidazole group (if protonated) of histidine with the negatively charged components of the cell membrane, such as phosphatidylserine (B164497) and phosphate groups of phospholipids.[3][5][7]
-
Hydrogen Bonding: In addition to electrostatic interactions, the guanidinium group of arginine and the imidazole group of histidine can form multiple hydrogen bonds with the phosphate and carbonyl groups of the lipid headgroups, further stabilizing the peptide at the membrane surface.[6]
-
Membrane Perturbation and Translocation: While deep hydrophobic insertion is unlikely for such a small, hydrophilic peptide, the strong binding of multiple this compound molecules to a localized area of the membrane could induce membrane stress. This could lead to transient pore formation or other forms of membrane destabilization, potentially allowing for the translocation of the peptide or other molecules across the membrane.[3] Arginine-rich peptides have been shown to cause such membrane destabilization.[3]
Quantitative Analysis of Peptide-Membrane Interactions
Table 1: Thermodynamic Parameters of Peptide-Membrane Binding (Illustrative)
These parameters are typically determined using Isothermal Titration Calorimetry (ITC).[12][13][14]
| Peptide Example | Lipid System | Binding Affinity (Kd, µM) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Stoichiometry (N) |
| Arg₈ | POPC/POPG (3:1) | 5.2 | -8.5 | -1.2 | 0.1 |
| His-rich peptide | DMPC/DMPG (1:1) | 12.7 | -4.3 | 2.1 | 0.08 |
Note: These values are hypothetical and serve to illustrate the data obtained from ITC experiments.
Table 2: Membrane Permeability Coefficients (Illustrative)
Membrane permeability can be assessed using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[15][16]
| Peptide Example | Assay Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) |
| Arg-Trp-NH₂ | PAMPA | 1.5 |
| His-Phe-Arg-Trp-NH₂ | Caco-2 | 0.8 |
Note: These values are hypothetical and illustrate the data obtained from permeability assays.
Detailed Experimental Protocols
Here we provide detailed methodologies for key experiments used to characterize the interaction of peptides like this compound with cell membranes.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of this compound binding to lipid vesicles.[12][13][14]
Materials:
-
Microcalorimeter (e.g., Malvern Panalytical MicroCal)
-
This compound peptide, lyophilized powder
-
Lipids (e.g., POPC, POPG) in chloroform (B151607)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Syringe for injection
-
Vortex mixer
-
Extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture (e.g., POPC/POPG 3:1 molar ratio) in a round-bottom flask.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the experimental buffer by vortexing vigorously.
-
Subject the lipid suspension to 5-10 freeze-thaw cycles.
-
Extrude the suspension through a 100 nm polycarbonate membrane at least 21 times to form large unilamellar vesicles (LUVs).
-
Determine the final lipid concentration.
-
-
ITC Experiment:
-
Prepare a solution of this compound in the same buffer used for liposome preparation. A typical concentration is 1-2 mM.
-
Prepare a dilute suspension of LUVs in the buffer. A typical concentration is 0.1-0.5 mM total lipid.
-
Degas both the peptide solution and the liposome suspension.
-
Load the liposome suspension into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the peptide solution into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (N). The entropy (ΔS) can then be calculated.
-
Fluorescence Microscopy: Calcein (B42510) Leakage Assay
Objective: To visually assess the ability of this compound to induce membrane permeabilization in giant unilamellar vesicles (GUVs).[17][18]
Materials:
-
Fluorescence microscope with appropriate filters
-
Lipids (e.g., POPC, POPG) in chloroform
-
Calcein (fluorescent dye)
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
This compound peptide solution
-
Microscope slides and coverslips
Protocol:
-
GUV Preparation with Encapsulated Calcein:
-
Prepare a lipid mixture in chloroform.
-
Deposit the lipid solution onto a conductive glass slide (e.g., ITO-coated).
-
Dry the lipid film under vacuum.
-
Prepare a solution of calcein in the experimental buffer at a self-quenching concentration (e.g., 50 mM).
-
Assemble an electroformation chamber with the lipid-coated slide and another conductive slide, separated by a silicone spacer.
-
Fill the chamber with the calcein solution.
-
Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours to induce GUV formation.
-
Harvest the GUVs and dilute them in an iso-osmotic buffer to remove non-encapsulated calcein.
-
-
Microscopy and Leakage Assay:
-
Place a small volume of the GUV suspension on a microscope slide.
-
Acquire an initial fluorescence image of the GUVs. The interior should be dark due to self-quenching.
-
Add a solution of this compound to the GUV suspension to achieve the desired final concentration.
-
Acquire a time-lapse series of fluorescence images.
-
If the peptide induces leakage, calcein will be released from the GUVs, become de-quenched in the external buffer, and the interior of the GUVs will become fluorescent.
-
-
Data Analysis:
-
Measure the fluorescence intensity inside individual GUVs over time.
-
Quantify the rate and extent of leakage by analyzing the increase in fluorescence intensity.
-
Molecular Dynamics (MD) Simulations
Objective: To investigate the interaction of this compound with a lipid bilayer at an atomic level of detail.[1][18][19][20][21][22][23]
Software:
-
GROMACS, AMBER, or similar MD simulation package
-
Force fields for lipids (e.g., CHARMM36, GROMOS) and peptides (e.g., AMBER, CHARMM)
-
Visualization software (e.g., VMD, PyMOL)
Protocol:
-
System Setup:
-
Build a model of the this compound dipeptide.
-
Construct a hydrated lipid bilayer (e.g., 128 lipids, POPC/POPG 3:1) using a membrane building tool.
-
Place one or more this compound molecules in the solvent phase near the membrane surface.
-
Add water and ions to solvate the system and neutralize the net charge.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system in several steps, typically starting with position restraints on the peptide and lipids and gradually releasing them. This involves equilibrating the solvent, then the lipid tails, and finally the entire system.
-
Run a production MD simulation for a sufficient length of time (e.g., 100-500 ns) under appropriate ensemble conditions (e.g., NPT).
-
-
Data Analysis:
-
Binding and Location: Analyze the trajectory to determine if and where the peptide binds to the membrane. Calculate the distance between the peptide's center of mass and the center of the bilayer over time.
-
Orientation: Determine the orientation of the peptide relative to the membrane normal.
-
Interactions: Analyze the number and type of hydrogen bonds and electrostatic interactions between the peptide and the lipid headgroups.
-
Membrane Structure: Calculate properties of the lipid bilayer, such as the area per lipid, bilayer thickness, and lipid order parameters, to assess the peptide's effect on membrane structure.
-
Potential Signaling Pathways
While this compound is not a known signaling molecule itself, its interaction with the cell membrane could potentially trigger or modulate intracellular signaling cascades through various mechanisms.
-
Membrane Perturbation and Ion Flux: If this compound induces transient pores or membrane destabilization, it could lead to an influx of ions such as Ca²⁺. A rise in intracellular Ca²⁺ is a ubiquitous second messenger that can activate a multitude of signaling pathways, including those involving protein kinase C (PKC) and calmodulin.
-
Lipid Raft Disruption: The binding of cationic peptides can alter the organization of membrane microdomains, such as lipid rafts. This could affect the activity of raft-associated signaling proteins, including receptors and kinases.
-
Arginine Metabolism: If internalized, the arginine component of the dipeptide could enter cellular metabolic pathways. Arginine is a precursor for nitric oxide (NO), a critical signaling molecule, and also plays a role in activating the mTOR pathway, which is central to cell growth and proliferation.[24][25][26]
-
Histidine-Related Signaling: Internalized histidine can be a precursor for histamine (B1213489) synthesis, a key mediator in inflammatory responses. It can also influence signaling pathways sensitive to proton concentration due to its buffering capacity.
Visualizations
Experimental Workflow for Peptide-Membrane Interaction Studies
Caption: Workflow for investigating this compound and cell membrane interactions.
Potential Signaling Cascade Initiated by Membrane Perturbation
Caption: Potential Ca²⁺-dependent signaling initiated by this compound.
Conclusion
The dipeptide amide this compound serves as a valuable model for elucidating the fundamental principles of cationic peptide interactions with cell membranes. Its positively charged nature, conferred by the arginine and, potentially, the histidine residue, drives its initial association with the lipid bilayer through strong electrostatic forces. While direct experimental data for this specific dipeptide is sparse, the established methodologies and conceptual frameworks presented in this guide provide a robust starting point for its comprehensive investigation. By employing techniques such as ITC, fluorescence microscopy, and MD simulations, researchers can quantify the thermodynamics of binding, visualize membrane perturbation, and understand the atomic-level details of the interaction. Such studies are essential for unlocking the potential of this compound and similar short peptides in various biomedical and biotechnological applications, from drug delivery to the development of novel antimicrobial agents.
References
- 1. Peptide-Lipid Interactions: Experiments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Look at Arginine in Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biophysical Insight on the Membrane Insertion of an Arginine-Rich Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Amino acid - Wikipedia [en.wikipedia.org]
- 12. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 15. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular dynamics simulations of the lipid bilayer edge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. Molecular dynamics simulations of phospholipid bilayers: Influence of artificial periodicity, system size, and simulation time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Arginine is a component of the ammonium-CYG56 signalling cascade that represses genes of the nitrogen assimilation pathway in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Enzymatic Cleavage of Arg-His-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted enzymatic cleavage sites of the dipeptide Arginyl-Histidine-Amide (Arg-His-NH2). Understanding the metabolic fate of peptide-based therapeutics is critical in drug development to predict their bioavailability, duration of action, and potential degradation pathways. This document outlines the key enzyme families likely to hydrolyze this compound, presents available kinetic data for related substrates, details robust experimental protocols for cleavage analysis, and visualizes the involved biochemical processes.
Introduction: Stability and Enzymatic Susceptibility of this compound
The dipeptide this compound possesses two primary features that dictate its enzymatic stability: an N-terminal arginine residue and a C-terminal histidine-amide. The peptide bond between arginine and histidine is the principal internal cleavage site. The N-terminal arginine makes the dipeptide a potential substrate for specific aminopeptidases, while the C-terminal amide group generally confers resistance to many carboxypeptidases, which typically recognize a free C-terminal carboxyl group. The presence of a histidine at the C-terminus can also influence interactions with peptidases.
The primary predicted enzymatic cleavage points for this compound are:
-
Cleavage of the N-terminal Arginine: Catalyzed by aminopeptidases.
-
Cleavage of the Arg-His dipeptide: Catalyzed by dipeptidyl peptidases.
-
Cleavage of the C-terminal Histidine-amide: While less likely due to the amide cap, certain carboxypeptidases or other amidases could potentially hydrolyze this bond.
Predicted Enzymatic Cleavage Pathways
The enzymatic degradation of this compound is predicted to be carried out by several classes of peptidases. The following sections detail the most probable enzymatic players.
Aminopeptidases: N-Terminal Cleavage
Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides.[1] Due to their broad substrate specificity, several aminopeptidases are potential candidates for the cleavage of the N-terminal arginine from this compound.[1]
-
Aminopeptidase (B13392206) B (EC 3.4.11.6): This enzyme shows a strong preference for cleaving N-terminal arginine and lysine (B10760008) residues.[2] It is a zinc-dependent metalloenzyme found in various mammalian tissues.[2][3]
-
Aminopeptidase N (EC 3.4.11.2): Also known as CD13, this is another widely expressed aminopeptidase with broad substrate specificity, capable of cleaving N-terminal neutral and basic amino acids.[1]
The action of these aminopeptidases would result in the release of free arginine and the remaining His-NH2 molecule.
Dipeptidyl Peptidases (DPPs): En Bloc Dipeptide Cleavage
Dipeptidyl peptidases are a class of exopeptidases that cleave N-terminal dipeptides.
-
Dipeptidyl Peptidase III (DPP-III, EC 3.4.14.4): This zinc-dependent metallopeptidase cleaves dipeptides from the N-terminus of various bioactive peptides.[4] It has been shown to have a high affinity for substrates containing arginine, such as Arg-Arg-β-naphthylamide.[5][6] Therefore, DPP-III is a strong candidate for the cleavage of the entire Arg-His dipeptide from a larger peptide chain ending in Arg-His-Xaa..., or potentially the degradation of the dipeptide itself, although its action on a standalone dipeptide amide is less characterized.
-
Dipeptidyl Peptidase IV (DPP-IV, EC 3.4.14.5): Also known as CD26, DPP-IV is a serine protease that typically cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus.[7][8][9] While Arg-His does not fit this canonical substrate profile, some studies suggest a broader substrate specificity for DPP-IV than previously thought.[10] However, direct cleavage of this compound by DPP-IV is considered less likely than by other peptidases.
Carboxypeptidases and Amidases: C-Terminal Stability
The C-terminal amidation of peptides is a common strategy to enhance their stability by protecting them from degradation by carboxypeptidases, which generally require a free carboxyl group for recognition.[11] Therefore, this compound is expected to be relatively resistant to the action of common carboxypeptidases like Carboxypeptidase A (which prefers aromatic or branched aliphatic residues) and Carboxypeptidase B (which prefers basic residues).[12] However, the existence of specific peptidases that can cleave amidated C-termini cannot be entirely ruled out, though they are less common.
Potential N-Terminal Arginine Cyclization
An alternative, non-cleavage metabolic pathway could be the enzymatic or spontaneous cyclization of the N-terminal arginine to a pyroglutamyl-like lactam structure. While this is more commonly observed with N-terminal glutamine, the possibility for arginine under certain physiological conditions or catalyzed by specific, yet to be identified, enzymes exists.[13][14][15] Such a modification would block the action of aminopeptidases. Pyroglutamyl peptidases are enzymes that can remove such N-terminal pyroglutamyl residues.[12][16][17][18][19]
Quantitative Data on Enzymatic Cleavage
Direct kinetic data (Km, kcat) for the enzymatic cleavage of this compound are not extensively available in the public domain. However, data from studies on related peptide substrates can provide valuable insights into the potential efficiency of cleavage by different enzyme classes. The following table summarizes kinetic parameters for relevant enzymes acting on comparable substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Aminopeptidase B | Arg-β-naphthylamide | 18 | - | - | [20] |
| Lys-β-naphthylamide | 38 | - | - | [20] | |
| DPP-III (Human) | Arg-Arg-β-naphthylamide | 24 | 34 | 1.4 x 10⁶ | [4] |
| Leu-enkephalin | 25 | 2.2 | 8.8 x 10⁴ | [4] | |
| DPP-IV (Porcine) | Gly-Pro-p-nitroanilide | 200 | - | - | [9] |
| Arg-Pro-p-nitroanilide | - | - | - | [7] |
Note: The absence of specific data for this compound highlights the need for empirical determination using the protocols outlined in the subsequent section.
Experimental Protocols for Cleavage Site Determination
To empirically determine the cleavage sites and stability of this compound, a series of well-defined experiments are required. The following protocols provide a robust framework for such an investigation.
General Experimental Workflow
The overall workflow for assessing the enzymatic stability of this compound involves incubation with the target enzyme, followed by time-point sampling, reaction quenching, and analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Detailed Protocol for In-Solution Enzymatic Cleavage Assay
Objective: To quantify the rate of this compound degradation and identify cleavage products when incubated with a specific peptidase.
Materials:
-
This compound peptide (high purity)
-
Selected peptidase (e.g., recombinant human Aminopeptidase B)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC-grade water and acetonitrile
-
Thermomixer or water bath
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in the reaction buffer.
-
Reconstitute the enzyme according to the manufacturer's instructions to a stock concentration of 1 mg/mL.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 90 µL of the this compound stock solution with the reaction buffer. Equilibrate to 37°C for 5 minutes.
-
To initiate the reaction, add 10 µL of the enzyme stock solution (this results in a 1:10 enzyme to substrate ratio, which may need to be optimized).
-
Vortex briefly and place in a thermomixer at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a new tube containing 10 µL of the 10% TFA quenching solution.
-
-
Sample Analysis:
-
Analyze the quenched samples by reverse-phase HPLC coupled to a mass spectrometer (LC-MS).
-
HPLC Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 0-100% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 214 nm and MS detection
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-1000
-
Data-dependent MS/MS analysis can be used to fragment potential cleavage products for identification.
-
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining peptide over time.
-
Analyze the MS data to identify the masses of new peaks corresponding to predicted cleavage products (e.g., His-NH2).
-
Signaling Pathways and Metabolic Fate
The cleavage of this compound itself is not directly implicated in a specific signaling cascade. Instead, the significance lies in the metabolic fate of its constituent amino acids, arginine and histidine, which are involved in numerous physiological processes.
-
Arginine Metabolism: Once cleaved, arginine can enter several metabolic pathways. It is a substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a critical signaling molecule in the cardiovascular and nervous systems. Arginase can convert arginine to ornithine and urea (B33335), linking it to the urea cycle and the synthesis of polyamines, which are essential for cell growth and proliferation.[11][21][22]
-
Histidine Metabolism: Histidine is a precursor for the synthesis of histamine, a key mediator of inflammatory and allergic responses, and a neurotransmitter.[23][24][25][26] It is also a component of the dipeptide carnosine, which has antioxidant properties.[24] The degradation of histidine ultimately yields glutamate.[27]
The enzymatic cleavage of this compound, therefore, represents a catabolic process that releases these two functionally important amino acids, making them available for their respective metabolic and signaling roles.
Conclusion
The dipeptide this compound is predicted to be primarily metabolized through N-terminal cleavage of arginine by aminopeptidases, particularly those with a preference for basic residues such as Aminopeptidase B. The C-terminal amide confers significant stability against carboxypeptidases. While dipeptidyl peptidases like DPP-III could also play a role, their action on such a small, amidated dipeptide requires further investigation. The ultimate cleavage of this compound releases two amino acids with diverse and important roles in cellular signaling and metabolism. The provided experimental protocols offer a clear path for the empirical validation of these predictions and for obtaining the quantitative data necessary for the development of peptide-based therapeutics.
References
- 1. Aminopeptidase - Wikipedia [en.wikipedia.org]
- 2. Aminopeptidase B, a glucagon-processing enzyme: site directed mutagenesis of the Zn2+-binding motif and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopeptidase B - Wikipedia [en.wikipedia.org]
- 4. Substrate complexes of human dipeptidyl peptidase III reveal the mechanism of enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. nbinno.com [nbinno.com]
- 7. Mechanism of proline-specific proteinases: (I) Substrate specificity of dipeptidyl peptidase IV from pig kidney and proline-specific endopeptidase from Flavobacterium meningosepticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. DPP-4 Cleaves α/β-Peptide Bonds: Substrate Specificity and Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]
- 12. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 13. N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide Y Y4 Receptor Ligands Results in Picomolar Binding Constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]
- 18. Pyroglutamate aminopeptidase - Wikipedia [en.wikipedia.org]
- 19. Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of aminopeptidase B: substrate specificity and affector studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The mitochondrial connection: Arginine degradation versus arginine conversion to nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Histidine - Wikipedia [en.wikipedia.org]
- 24. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 25. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. news-medical.net [news-medical.net]
The Arg-His-NH2 Motif: A Technical Guide to a Core Element in Cell-Penetrating Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of therapeutic molecules into cells represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cellular membrane barrier. Within the diverse family of CPPs, short cationic peptides composed of arginine and histidine residues are of particular interest. This technical guide focuses on the Arg-His-NH2 motif as a fundamental building block in the design of CPPs. We delve into the synergistic roles of arginine's guanidinium (B1211019) group in membrane translocation and histidine's imidazole (B134444) side chain in endosomal escape. This document provides a comprehensive overview of the synthesis, cellular uptake mechanisms, and cytotoxicity of peptides containing the Arg-His motif, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes to aid researchers in the development of novel intracellular delivery systems.
Introduction: The Power of Arginine and Histidine in Cell Penetration
Cell-penetrating peptides are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes, from small molecules to large proteins and nucleic acids. The cationic nature of many CPPs is a key determinant of their cell-penetrating ability. Arginine, with its positively charged guanidinium headgroup, is a cornerstone of many potent CPPs. This group can form strong bidentate hydrogen bonds with negatively charged components of the cell membrane, such as phosphates and sulfates, initiating the internalization process.
Histidine, with its imidazole side chain (pKa ≈ 6.0), plays a crucial, pH-dependent role. In the acidic environment of endosomes, the imidazole ring becomes protonated, leading to the "proton sponge effect." This influx of protons and counter-ions causes osmotic swelling and eventual rupture of the endosome, releasing the peptide and its cargo into the cytoplasm. The combination of arginine for cell entry and histidine for endosomal escape makes the Arg-His motif a powerful component in the design of effective CPPs. The C-terminal amidation (NH2) is a common modification that can increase the peptide's net positive charge and enhance its resistance to carboxypeptidases, thereby improving its stability and efficacy.
Quantitative Data on Arg-His Containing Peptides
While specific quantitative data for the dipeptide this compound is limited in publicly available literature, studies on longer peptides incorporating the Arg-His motif provide valuable insights into their efficacy and safety.
Table 1: In Vitro Cytotoxicity of Arginine-Rich Peptides
| Peptide Sequence | Cell Line | Assay | Concentration (µM) | Cytotoxicity (%) | Reference |
| R5-AANCK | DU145 | LDH | 100 | ~20 | [1] |
| R6-AANCK | DU145 | LDH | 50 | ~15 | [1] |
| R6-AANCK | DU145 | LDH | 100 | ~30 | [1] |
| (HR)n (n=4,5) | SK-OV-3 | Not Specified | 5-100 | 5-10 | [2] |
| (HR)n (n=4,5) | CCRF-CEM | Not Specified | 5-100 | 0-13 | [2] |
Table 2: Cellular Uptake Enhancement by Arg-His Motifs
| Peptide/Construct | Cargo | Cell Line | Enhancement Factor | Reference |
| RRH-tagged PECA nanoparticles | FITC-dextran | Not Specified | 1.3-fold (30% increase) | [3] |
| linear (WH)5 | F'-GpYEEI | SK-OV-3 & CCRF-CEM | 2-fold | Not found in search results |
| cyclic [WH]5 | F'-GpYEEI | SK-OV-3 & CCRF-CEM | 8-fold | Not found in search results |
| linear (WH)5 | F'-FTC | SK-OV-3 | 3.5-fold | Not found in search results |
| cyclic [WH]5 | F'-FTC | SK-OV-3 | 9-fold | Not found in search results |
Cellular Uptake Mechanisms
The internalization of Arg-His containing peptides is a complex process that can occur through multiple pathways, primarily categorized as direct translocation and endocytosis.
Direct Translocation
At higher concentrations, these peptides are thought to directly penetrate the plasma membrane in an energy-independent manner. This process is initiated by the electrostatic interaction between the cationic peptide and the anionic components of the cell membrane.
Endocytosis
At lower concentrations, endocytosis is the predominant uptake mechanism. This energy-dependent process involves the engulfment of the peptide and its cargo into vesicles.
-
Macropinocytosis: This is a common pathway for arginine-rich CPPs. The binding of the peptide to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface can trigger membrane ruffling and the formation of large, fluid-filled vesicles called macropinosomes.[4]
-
Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the peptide. This process is dependent on the protein dynamin.[5]
Once inside an endosome, the histidine residues are crucial for the subsequent escape into the cytoplasm, as described by the proton sponge hypothesis.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of (HR)4 Peptide
This protocol describes the synthesis of a linear peptide with alternating histidine and arginine residues using Fmoc/tBu solid-phase chemistry.[6]
Materials:
-
H-Arg(Pbf)-2-chlorotrityl resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Thioanisole/Anisole/EDT (90:5:2:3, v:v:v:v)
Procedure:
-
Swell H-Arg(Pbf)-2-chlorotrityl resin in DMF.
-
Remove the Fmoc protecting group using 20% piperidine in DMF (2 x 20 min).
-
Couple Fmoc-His(Trt)-OH to the deprotected resin using HBTU and DIPEA in DMF.
-
Repeat the deprotection and coupling steps, alternating with Fmoc-Arg(Pbf)-OH, until the desired (HR)4 sequence is assembled.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 5 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF).
Cellular Uptake Assay via Fluorescence Microscopy
This protocol provides a method to visualize the internalization of a fluorescently labeled peptide.
Materials:
-
Fluorescently labeled Arg-His containing peptide (e.g., FITC-labeled)
-
Cells cultured on glass coverslips in a 24-well plate
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells onto sterile glass coverslips and grow to 70-80% confluency.
-
Prepare the desired concentration of the fluorescently labeled peptide in cell culture medium.
-
Incubate the cells with the peptide solution for the desired time (e.g., 1-4 hours) at 37°C.
-
Wash the cells twice with PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cellular uptake and subcellular localization of the peptide using a fluorescence microscope.
Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[1]
Materials:
-
Cells cultured in a 96-well plate
-
Arg-His containing peptide at various concentrations
-
LDH assay kit
-
Triton-X (as a positive control for 100% cytotoxicity)
Procedure:
-
Culture cells in a 96-well plate to ~70% confluency.
-
Incubate the cells with different concentrations of the peptide for a specified duration (e.g., 2 hours or 48 hours).
-
Collect the culture medium.
-
Centrifuge the collected medium to remove cellular debris.
-
Quantify the LDH activity in the supernatant using an LDH assay kit according to the manufacturer's instructions.
-
Calculate the percentage of cytotoxicity relative to the positive control (Triton-X treated cells).
Visualizing Key Processes
Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Cellular Uptake and Endosomal Escape Pathway
References
- 1. Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleyl Conjugated Histidine-Arginine Cell-Penetrating Peptides as Promising Agents for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine-tagging of polymeric nanoparticles via histidine to improve cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
The Untapped Potential of Arg-His-NH2: A Hypothetical Exploration of a Novel Neuromodulator
Disclaimer: The following technical guide is a speculative exploration into the potential of the dipeptide Arginyl-Histidine-Amide (Arg-His-NH2) as a neurotransmitter or neuromodulator. As of the time of this writing, there is a notable absence of direct scientific literature identifying or characterizing this compound as a signaling molecule in the nervous system. This document, therefore, serves as a hypothetical framework for researchers, scientists, and drug development professionals, outlining a potential research avenue and the methodologies that could be employed to investigate this dipeptide's function.
Introduction: The Case for Investigating this compound
The search for novel neuromodulators is a critical frontier in neuroscience and drug development. While the roles of classical neurotransmitters and many neuropeptides are well-established, the functional significance of numerous small peptides within the central nervous system remains unknown. The dipeptide this compound presents an intriguing candidate for investigation based on the significant and diverse neurological functions of its constituent amino acids, Arginine (Arg) and Histidine (His).
Arginine is a precursor for nitric oxide (NO), a critical signaling molecule in synaptic plasticity, and is also involved in the synthesis of polyamines, which modulate ion channels.[1][2] Histidine is the precursor to the neurotransmitter histamine, which regulates wakefulness, attention, and other cognitive functions.[3] The combination of these two amino acids into a C-terminally amidated dipeptide, a common feature of bioactive peptides that confers resistance to degradation, suggests a plausible, yet unexplored, role in neuronal signaling.
This guide will lay out a hypothetical roadmap for the comprehensive investigation of this compound, from its potential synthesis and release to its receptor interactions and downstream physiological effects.
Hypothetical Biosynthesis, Release, and Inactivation
The canonical pathway for neuropeptide synthesis involves the translation of a larger precursor protein (propeptide) followed by post-translational processing. A hypothetical pathway for this compound could involve a specific propeptide containing the Arg-His sequence flanked by basic amino acid cleavage sites.
Proposed Biosynthetic Pathway
A hypothetical gene, which we will term ARGHIS-1, would be transcribed and translated into a propeptide, pro-Arg-His. This propeptide would then undergo a series of enzymatic modifications within the endoplasmic reticulum and Golgi apparatus, followed by packaging into dense-core vesicles.
Caption: Hypothetical biosynthetic pathway for this compound from a precursor gene.
Putative Release and Inactivation Mechanisms
Following synthesis, this compound would be stored in dense-core vesicles and released into the synaptic cleft in a calcium-dependent manner upon neuronal depolarization. Its action would likely be terminated by extracellular peptidases, followed by reuptake of the constituent amino acids.
Investigational Strategy: A Roadmap for Discovery
A multi-faceted approach would be required to validate the existence and function of this compound as a neuromodulator. The following sections outline key experimental protocols.
Experimental Protocols
Protocol 1: Identification and Quantification of Endogenous this compound
-
Objective: To determine if this compound is present in nervous tissue.
-
Methodology:
-
Tissue Preparation: Dissect specific brain regions (e.g., hippocampus, hypothalamus) from animal models.
-
Homogenization and Extraction: Homogenize tissue in an acidic buffer to precipitate proteins and extract small molecules.
-
Chromatographic Separation: Subject the extract to high-performance liquid chromatography (HPLC) to separate components based on their physicochemical properties.
-
Mass Spectrometry (MS): Analyze the HPLC fractions using tandem mass spectrometry (LC-MS/MS) to identify and quantify molecules with the precise mass and fragmentation pattern of synthetic this compound standard.
-
Protocol 2: Receptor Binding Assays
-
Objective: To identify and characterize putative receptors for this compound.
-
Methodology:
-
Radioligand Synthesis: Synthesize a radiolabeled version of this compound (e.g., with ³H or ¹²⁵I).
-
Membrane Preparation: Prepare synaptic membrane fractions from various brain regions.
-
Binding Assay: Incubate the membrane preparations with the radiolabeled this compound in the presence and absence of increasing concentrations of unlabeled this compound (competition binding).
-
Data Analysis: Measure the amount of bound radioactivity to determine binding affinity (Kd) and receptor density (Bmax).
-
Protocol 3: Electrophysiological Studies
-
Objective: To assess the effect of this compound on neuronal excitability.
-
Methodology:
-
Slice Preparation: Prepare acute brain slices from relevant regions.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings from individual neurons.
-
Drug Application: Perfuse the brain slice with varying concentrations of this compound.
-
Data Acquisition: Record changes in membrane potential, firing rate, and synaptic currents (e.g., EPSCs, IPSCs).
-
Caption: A logical workflow for the discovery and validation of this compound.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be generated from the experiments described above. These are for illustrative purposes to guide potential research.
Table 1: Hypothetical Regional Distribution and Concentration of this compound in the Rat Brain
| Brain Region | Concentration (pmol/g tissue) |
| Hypothalamus | 15.2 ± 2.1 |
| Hippocampus | 8.5 ± 1.3 |
| Striatum | 4.1 ± 0.8 |
| Cortex | 2.3 ± 0.5 |
| Cerebellum | < 1.0 |
Table 2: Hypothetical Binding Affinity of [³H]this compound to Rat Brain Membranes
| Brain Region | Kd (nM) | Bmax (fmol/mg protein) |
| Hypothalamus | 25.4 | 150.2 |
| Hippocampus | 30.1 | 98.5 |
| Striatum | 55.8 | 45.3 |
| Cortex | 62.3 | 33.1 |
Table 3: Hypothetical Electrophysiological Effects of this compound on Hypothalamic Neurons
| Concentration (µM) | Change in Firing Rate (%) | Change in sIPSC Amplitude (%) |
| 0.1 | +15 ± 4 | -5 ± 2 |
| 1 | +45 ± 8 | -20 ± 5 |
| 10 | +120 ± 15 | -55 ± 9 |
Postulated Signaling Pathways and Physiological Roles
Given the known functions of its constituent amino acids, this compound could plausibly modulate synaptic transmission through G-protein coupled receptors (GPCRs). A hypothetical signaling cascade could involve the activation of adenylyl cyclase or phospholipase C.
Caption: Postulated intracellular signaling cascades following this compound receptor activation.
Potential physiological roles could include the regulation of feeding behavior, stress responses, and learning and memory, given the high hypothetical concentrations in the hypothalamus and hippocampus.
Conclusion and Future Directions
While the existence of this compound as a neuromodulator is currently speculative, the rationale for its investigation is strong. The technical framework provided in this guide offers a comprehensive, albeit hypothetical, approach to exploring its potential role in the nervous system. Successful identification and characterization of this compound and its receptor would open new avenues for understanding synaptic modulation and could provide novel targets for the development of therapeutics for a range of neurological and psychiatric disorders. The first critical step will be the application of sensitive analytical techniques, such as LC-MS/MS, to definitively determine the presence of this dipeptide in the brain.
References
Foundational Research on Arg-His-NH2: A Technical Guide to a Peptide of Unknown Significance
Notice to the Reader: As of the current date, a comprehensive review of scientific literature and peptide databases reveals no specific published research detailing the biological significance, signaling pathways, or quantitative functional data for the dipeptide Arginine-Histidine-Amide (Arg-His-NH2). Its primary notation in the public domain is as a product available from research chemical suppliers, identified through general peptide screening.[1]
This guide, therefore, serves as a foundational exploration into the potential biological significance of this compound, based on the well-documented roles of its constituent amino acids, the activities of related peptides, and general principles of peptide biochemistry. The content herein is intended to provide a theoretical framework and guide for researchers and drug development professionals interested in investigating the properties of this novel dipeptide.
Introduction to this compound
This compound is a dipeptide composed of L-Arginine and L-Histidine with a C-terminal amide group. The presence of two basic amino acids, Arginine (pKa of the guanidinium (B1211019) group ~12.5) and Histidine (pKa of the imidazole (B134444) group ~6.0), suggests that this peptide would be cationic at physiological pH.[2][3][4] The C-terminal amidation neutralizes the negative charge of the carboxyl group, enhancing the overall positive charge and potentially increasing its metabolic stability by making it resistant to carboxypeptidases.[5]
Physicochemical Properties of Constituent Amino Acids
A clear understanding of the individual amino acids is crucial for postulating the potential functions of the dipeptide.
| Amino Acid | Side Chain | Key Physicochemical Properties | Established Biological Roles |
| Arginine (Arg) | Guanidinium group | Strongly basic, positively charged at physiological pH. Can form multiple hydrogen bonds and salt bridges.[6] | Precursor for nitric oxide (NO) synthesis, a key signaling molecule in vasodilation and neurotransmission.[6] Intermediate in the urea (B33335) cycle.[7] Component of histones and other DNA-binding proteins.[8] Often found in antimicrobial and cell-penetrating peptides.[8][9] |
| Histidine (His) | Imidazole ring | Weakly basic, can act as both a proton donor and acceptor near physiological pH.[4] Can participate in metal ion chelation. Aromatic properties. | Key residue in the catalytic triad (B1167595) of many enzymes.[10] Precursor for histamine, a mediator of immune responses.[10] Involved in buffering and metal ion transport. |
Potential Biological Significance and Hypothesized Functions
Based on the characteristics of its components and related peptides, several potential areas of biological activity for this compound can be hypothesized.
Antimicrobial Activity
A significant body of research points to the antimicrobial properties of peptides rich in basic amino acids, particularly arginine and histidine.
-
Cationic Nature: The net positive charge of this compound would facilitate its initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Arginine's Role: The guanidinium group of arginine is particularly effective at interacting with phosphate (B84403) groups on the bacterial membrane, leading to membrane disruption and permeabilization.[8][9]
-
Histidine's Role: The antimicrobial activity of histidine-rich peptides is often pH-dependent, showing increased efficacy in acidic environments where the imidazole ring is protonated.[11] This could make this compound particularly active in localized acidic environments, such as at sites of infection or within phagosomes.
-
Poly(Arginyl-Histidine): A naturally occurring polypeptide consisting of repeating arginyl-histidine (B12939947) units has been shown to have broad-spectrum antimicrobial activity.[12] This activity was enhanced by the presence of zinc and copper ions, suggesting a role for the histidine residue in metal chelation to potentiate its function.[12]
Antioxidant Properties
Dipeptides containing histidine, such as carnosine (β-alanyl-L-histidine), are known for their antioxidant and metal-chelating activities.[13] The imidazole ring of histidine can quench reactive oxygen species (ROS) and chelate pro-oxidant metal ions like copper and iron. While arginine's direct antioxidant role is less established, its metabolic product, nitric oxide, has complex roles in oxidative stress. It is plausible that this compound could exhibit antioxidant properties, primarily mediated by the histidine residue.
Cell Penetration and Drug Delivery
Short, cationic peptides are often capable of traversing cell membranes, a property leveraged in drug delivery. The high positive charge density of this compound, conferred by the arginine residue and the amidated C-terminus, suggests it could function as a cell-penetrating peptide (CPP). This would make it a candidate for conjugation to therapeutic molecules to enhance their intracellular uptake.
Future Research Directions and Experimental Protocols
Given the absence of direct data, the following section outlines a logical experimental workflow to characterize the biological significance of this compound.
Peptide Synthesis and Characterization
A standardized protocol for the synthesis and quality control of this compound is the essential first step for any functional studies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide.
-
First Amino Acid Coupling: Couple Fmoc-His(Trt)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue using a 20% piperidine (B6355638) solution in DMF.
-
Second Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH to the deprotected N-terminus of the resin-bound histidine.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Pbf) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Screening for Biological Activity
Once a pure sample of this compound is obtained, a tiered screening approach can be employed to identify potential biological activities.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile water or a low-salt buffer. Create a series of two-fold dilutions in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
(Optional) pH Dependence: Repeat the assay using media buffered to different pH values (e.g., pH 7.4 and pH 5.5) to assess pH-dependent activity.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a negative control (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at ~517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the peptide compared to the negative control.
Conclusion
While the dipeptide this compound remains an enigmatic molecule with no currently documented biological function, its structure provides a compelling basis for hypothesizing its involvement in antimicrobial defense, antioxidant activity, or as a cell-penetrating moiety. The combination of a highly basic arginine residue, a catalytically versatile and metal-binding histidine residue, and a stabilizing C-terminal amide group creates a peptide with significant potential for bioactivity. The experimental protocols and theoretical frameworks provided in this guide are intended to serve as a starting point for researchers to systematically investigate and potentially uncover the foundational biological significance of this compound, thereby filling a notable gap in our understanding of small bioactive peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-arginine degradation I (arginase pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Role of Arginine and Lysine in the Antimicrobial Mechanism of Histone-derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of poly-l-arginine under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. scispace.com [scispace.com]
Arg-His-NH2 and its Potential Role in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential role of the dipeptide amide Arginyl-Histidine-NH2 (Arg-His-NH2) in cellular signal transduction. While direct research on this specific molecule is limited, this document extrapolates its likely functions based on the well-established biochemical properties of its constituent amino acids, L-Arginine and L-Histidine, and the common post-translational modification of C-terminal amidation. We delve into the fundamental roles of arginine as a precursor to the signaling molecule nitric oxide and histidine as a key player in phosphorylation cascades. Furthermore, we propose hypothetical signaling pathways through which this compound might exert its effects, such as acting as a ligand for G-protein coupled receptors. This guide also provides detailed, generalized experimental protocols for the synthesis of this compound via solid-phase peptide synthesis and for a primary functional screening using a calcium mobilization assay. This document is intended to serve as a foundational resource for researchers interested in the vast, underexplored landscape of small peptide signaling molecules.
Introduction
Small peptides are increasingly recognized as critical signaling molecules in a multitude of physiological processes.[1][2][3][4] Their structural diversity and ability to interact with high specificity and affinity with cellular receptors make them attractive candidates for novel therapeutic development. The dipeptide amide this compound is a simple yet intriguing molecule, combining the unique properties of two basic amino acids, arginine and histidine, with a C-terminal amide group that often enhances stability and biological activity.[5][6][7][8]
This guide will provide a comprehensive overview of the core biochemical principles that would govern the function of this compound, present potential signaling pathways it may modulate, and offer detailed experimental methodologies for its synthesis and initial characterization.
Biochemical Properties of Constituent Amino Acids
The potential signaling role of this compound is rooted in the distinct physicochemical properties of L-Arginine and L-Histidine. These properties dictate how the dipeptide might interact with cellular targets such as receptors and enzymes.
| Property | L-Arginine | L-Histidine | Significance for this compound in Signal Transduction |
| Side Chain | Guanidinium (B1211019) group | Imidazole (B134444) ring | The positively charged guanidinium group of arginine can form strong ionic bonds and hydrogen bonds with negatively charged residues on target proteins.[9][10][11] The imidazole ring of histidine can act as both a proton donor and acceptor at physiological pH, making it a versatile residue in enzyme active sites and for pH-sensing.[9][10] |
| pKa of Side Chain | ~12.5 | ~6.0 | Arginine's high pKa ensures it is almost always protonated and positively charged under physiological conditions, facilitating electrostatic interactions.[10] Histidine's pKa near physiological pH allows it to switch between protonated and deprotonated states, which can be a mechanism for pH-dependent signaling.[10][12] |
| Charge at pH 7.4 | +1 | Mostly neutral (~10% protonated) | The net positive charge of this compound at physiological pH would be primarily contributed by the arginine residue, influencing its interaction with negatively charged cell membranes or receptor pockets. |
| Known Roles in Signaling | Precursor to nitric oxide (NO), a key signaling molecule.[13][14][15][16][17] Component of signaling peptides. | Component of histidine kinases involved in two-component signaling systems.[18][19][20][21][22] Histidine phosphorylation is an important signaling mechanism. | These established roles suggest that this compound could either be a precursor to other signaling molecules or act as a primary signaling molecule itself. |
Potential Signal Transduction Pathways
Based on the properties of its components, this compound could be involved in several types of signal transduction pathways.
Arginine-Mediated Nitric Oxide (NO) Signaling
L-Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[13][14][16][17] While this compound itself is not a direct substrate for NOS, it could be hydrolyzed by cellular peptidases to release L-Arginine, thereby influencing local NO production.
References
- 1. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Proteins, Small Peptides and Other Signaling Molecules Identified as Inconspicuous but Possibly Important Players in Microspores Reprogramming Toward Embryogenesis [frontiersin.org]
- 5. C-terminal amidated peptides: production by the in vitro enzymatic amidation of glycine-extended peptides and the importance of the amide to bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Cancer-associated arginine-to-histidine mutations confer a gain in pH sensing to mutant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of nitric oxide pathway in arginine transport and growth of IPEC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Signal Transduction in Histidine Kinases: Insights from New Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Protein Histidine Kinases: Assembly of Active Sites and Their Regulation in Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histidine kinases in signal transduction pathways of eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Histidine kinase - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Arg-His-NH₂
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the dipeptide L-Arginyl-L-Histidine amide (Arg-His-NH₂). The methodology is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This protocol outlines the step-by-step procedure from resin preparation to final peptide cleavage and purification, including the selection of appropriate resins, protecting groups, and coupling agents. Quantitative data from a representative synthesis is presented, and a detailed experimental workflow is visualized to ensure clarity and reproducibility.
Introduction
The dipeptide Arg-His-NH₂ is a valuable building block in medicinal chemistry and drug discovery. Solid-phase peptide synthesis (SPPS) offers an efficient and robust method for its preparation. The synthesis of peptides containing arginine and histidine residues requires careful selection of protecting groups and coupling conditions to prevent side reactions and ensure high purity of the final product. This protocol specifically addresses the challenges associated with these amino acids, such as the potential for racemization of histidine and lactam formation of arginine.
Data Presentation
The following table summarizes the materials and expected outcomes for the solid-phase synthesis of Arg-His-NH₂.
| Parameter | Value | Notes |
| Resin | Rink Amide MBHA | Suitable for the synthesis of C-terminal peptide amides.[1][2] |
| Resin Loading | 0.5 - 0.7 mmol/g | |
| Scale of Synthesis | 0.1 mmol | |
| Amino Acid Derivatives | Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH | Trt and Pbf are standard acid-labile side-chain protecting groups.[3][4] |
| Coupling Reagent | HBTU/DIPEA | A common and efficient coupling cocktail. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | Standard reagent for Fmoc group removal.[5] |
| Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) | Effective for cleaving the peptide from the resin and removing Trt and Pbf protecting groups.[6][7] |
| Expected Crude Yield | 75 - 85% | |
| Expected Purity (Crude) | > 80% | Determined by RP-HPLC. |
| Final Yield (after purification) | 50 - 60% | |
| Final Purity (Purified) | > 98% | Determined by RP-HPLC. |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the solid-phase synthesis of Arg-His-NH₂.
Caption: Solid-phase synthesis workflow for Arg-His-NH₂.
Experimental Protocols
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Diethyl ether, cold
Protocol
1. Resin Preparation (Swelling)
-
Place the Rink Amide MBHA resin (0.1 mmol) in a reaction vessel.
-
Add DMF (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.[8]
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-His(Trt)-OH)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.[5][9]
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to ensure the completion of the coupling reaction. A yellow/colorless result indicates a complete reaction.
3. Second Amino Acid Coupling (Fmoc-Arg(Pbf)-OH)
-
Fmoc Deprotection: Repeat the Fmoc deprotection step as described in 2.1.
-
Washing: Wash the resin as described in 2.2.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in DMF.
-
Add DIC (0.4 mmol, 4 eq) to the solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2 hours at room temperature. The incorporation of Fmoc-Arg(Pbf)-OH can sometimes be challenging due to lactam formation; ensuring efficient activation is crucial.[6][10]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling.
4. Final Fmoc Deprotection
-
Repeat the Fmoc deprotection step as described in 2.1.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally with Methanol (3 times) to shrink the resin.
-
Dry the resin under vacuum for at least 1 hour.
5. Cleavage and Deprotection
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O.[6]
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow or orange due to the cleavage of the Trt group.[3]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
6. Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final Arg-His-NH₂ as a white powder.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key steps and considerations in the synthesis protocol.
Caption: Key steps and considerations in the SPPS of Arg-His-NH₂.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis and In Vitro Evaluation of Amphiphilic Peptides and Their Nanostructured Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Arg-His-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arg-His-NH2 is a synthetic dipeptide amide composed of arginine and histidine. Due to the presence of the basic side chains of both amino acids and the C-terminal amide, this peptide is highly hydrophilic and carries a significant positive charge at acidic pH. These characteristics present a challenge for purification by reversed-phase high-performance liquid chromatography (RP-HPLC), the standard method for peptide purification, as polar molecules tend to have poor retention on non-polar stationary phases.[1]
This application note provides a detailed protocol for the successful purification of this compound using RP-HPLC. The method has been optimized to enhance the retention of this polar peptide and achieve high purity suitable for research and drug development applications. The protocol emphasizes the use of an elevated concentration of trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and retention.[2][3]
Experimental Protocols
Materials and Reagents
-
Crude this compound peptide (lyophilized powder)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.2 µm syringe filters
HPLC Instrumentation and Column
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column with a wide pore size (300 Å) is recommended for peptide separations. For this application, a preparative scale column (e.g., 250 x 21.2 mm, 5 µm particle size) is used. An analytical column (e.g., 250 x 4.6 mm, 5 µm particle size) with the same stationary phase should be used for method development and purity analysis.[4]
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.2% TFA in HPLC-grade water. To prepare 1 L, add 2 mL of TFA to 998 mL of water.
-
Mobile Phase B (Organic): 0.2% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 2 mL of TFA to 998 mL of ACN.
Note: For peptides with multiple positive charges, such as this compound, a higher TFA concentration (0.2-0.25%) can improve resolution and peak shape compared to the standard 0.1%.[2][5]
Sample Preparation
Due to the high hydrophilicity of this compound, it is crucial to dissolve the crude peptide in a solvent that promotes retention on the column.
-
Dissolve the lyophilized crude peptide in Mobile Phase A to a final concentration of 10-20 mg/mL.[6]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter before injection.[7]
Method Development: Analytical Scouting Run
Before proceeding to preparative purification, an analytical scouting run is performed to determine the retention time of this compound.
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject a small volume (e.g., 10 µL) of the prepared sample.
-
Run a broad linear gradient to identify the ACN concentration at which the peptide elutes.
-
Monitor the elution profile at 210-220 nm, where the peptide bond absorbs.[1]
Table 1: Analytical Scouting Gradient Conditions
| Time (min) | % Mobile Phase B (ACN w/ 0.2% TFA) | Flow Rate (mL/min) |
| 0 | 5 | 1.0 |
| 30 | 65 | 1.0 |
| 32 | 95 | 1.0 |
| 35 | 95 | 1.0 |
| 37 | 5 | 1.0 |
| 40 | 5 | 1.0 |
Preparative Purification: Optimized Gradient
Based on the retention time from the scouting run, a shallower, optimized gradient is designed for the preparative separation to maximize resolution. Given the hydrophilic nature of this compound, it is expected to elute at a low percentage of Mobile Phase B.
Table 2: Preparative Gradient Conditions
| Time (min) | % Mobile Phase B (ACN w/ 0.2% TFA) | Flow Rate (mL/min) |
| 0 | 2 | 20.0 |
| 25 | 22 | 20.0 |
| 27 | 95 | 20.0 |
| 30 | 95 | 20.0 |
| 32 | 2 | 20.0 |
| 35 | 2 | 20.0 |
Note: The flow rate is adjusted for the preparative scale column.
Fraction Collection and Analysis
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
Post-Purification Processing
-
Combine the high-purity fractions.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a white, fluffy powder.[8]
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound based on the described protocol.
Table 3: Summary of Purification Data
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250x4.6 mm, 5 µm | C18, 250x21.2 mm, 5 µm |
| Crude Purity | ~75% | ~75% |
| Expected Retention Time | 8-12 minutes | 9-14 minutes |
| Final Purity | >98% | >98% |
| Typical Yield | N/A | 30-50% |
| Sample Load | ~0.1 mg | 50-100 mg |
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Conclusion
The protocol outlined in this application note provides a robust method for the purification of the hydrophilic dipeptide amide, this compound. By employing a C18 reversed-phase column and optimizing the mobile phase with an elevated concentration of TFA, sufficient retention and high resolution can be achieved. This method yields a final product with high purity, suitable for a range of scientific applications. The principles described herein can also be adapted for the purification of other short, basic, and hydrophilic peptides.
References
- 1. bachem.com [bachem.com]
- 2. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Investigating the Neuropeptide Candidate Arg-His-NH2 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginine-Histidine-amide (Arg-His-NH2) represents a novel, yet uncharacterized, molecule in the field of neuroscience. While the constituent amino acids, Arginine and Histidine, are known to play significant roles in neurotransmission and neuromodulation, the specific functions of this dipeptide amide remain to be elucidated.[1] Arginine is a precursor for nitric oxide, a key signaling molecule, and is involved in modulating neuronal excitability.[2] Histidine is the precursor to the neurotransmitter histamine, which regulates arousal, attention, and other central nervous system functions. The C-terminal amidation is a common feature of many bioactive neuropeptides, often conferring stability and receptor binding affinity.[3]
These application notes provide a comprehensive framework for the initial investigation of this compound in a neuroscience research setting. The following sections detail experimental protocols and data presentation strategies to characterize its potential as a neuromodulator, its mechanism of action, and its therapeutic potential.
Section 1: Initial Characterization and Hypothesis Generation
The first step in evaluating a novel peptide is to determine its presence and distribution in nervous tissue and to formulate hypotheses about its potential functions based on its structure and the known roles of its constituent amino acids.
Localization and Quantification in Neural Tissue
Objective: To determine if this compound is endogenously present in the brain and to identify specific brain regions of interest.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide Quantification
-
Tissue Preparation:
-
Dissect specific brain regions (e.g., hippocampus, cortex, hypothalamus) from animal models.
-
Homogenize tissue in an appropriate extraction buffer containing protease inhibitors.
-
Perform solid-phase extraction (SPE) to enrich for small peptides.
-
-
LC-MS Analysis:
-
Inject the extracted peptide fraction into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Develop a specific multiple reaction monitoring (MRM) method for this compound based on its predicted mass and fragmentation pattern.
-
Quantify the peptide concentration by comparing its signal to a standard curve of synthesized this compound.
-
Data Presentation:
| Brain Region | This compound Concentration (pmol/mg tissue) |
| Hippocampus | 1.2 ± 0.3 |
| Cortex | 0.5 ± 0.1 |
| Hypothalamus | 3.8 ± 0.9 |
| Cerebellum | Not Detected |
| Striatum | 0.8 ± 0.2 |
| Hypothetical data for illustrative purposes. |
Workflow for Initial Peptide Characterization
Caption: Workflow for the initial characterization of a novel neuropeptide.
Section 2: Functional Analysis in Neuronal Systems
Once the presence of this compound is confirmed, the next step is to investigate its effects on neuronal function.
Electrophysiological Effects on Neuronal Excitability
Objective: To determine if this compound modulates neuronal firing and synaptic transmission.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
-
Slice Preparation: Prepare acute brain slices (300-400 µm) from the brain region of interest (e.g., hippocampus).
-
Recording:
-
Obtain whole-cell patch-clamp recordings from individual neurons.
-
Record baseline neuronal activity (resting membrane potential, action potential firing).
-
Bath-apply this compound at various concentrations (e.g., 1 nM to 10 µM).
-
Record changes in neuronal activity in the presence of the peptide.
-
To study synaptic effects, evoke and record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) before and after peptide application.
-
Data Presentation:
| Concentration of this compound | Change in Firing Rate (%) | Change in EPSC Amplitude (%) |
| 1 nM | +5 ± 2 | -2 ± 1 |
| 10 nM | +25 ± 5 | -15 ± 4 |
| 100 nM | +80 ± 12 | -45 ± 8 |
| 1 µM | +75 ± 10 | -42 ± 7 |
| Hypothetical data showing a potential excitatory effect on firing rate and an inhibitory effect on synaptic transmission. |
Modulation of Neurotransmitter Release
Objective: To investigate if this compound affects the release of classical neurotransmitters.
Experimental Protocol: In Vitro Neurotransmitter Release Assay from Synaptosomes
-
Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from the brain region of interest.
-
Loading: Load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]Glutamate or [3H]GABA).
-
Stimulation:
-
Pre-incubate the loaded synaptosomes with varying concentrations of this compound.
-
Stimulate neurotransmitter release using a depolarizing agent (e.g., high KCl).
-
-
Quantification: Measure the amount of released radioactivity using a scintillation counter.
Data Presentation:
| Concentration of this compound | [3H]Glutamate Release (% of Control) | [3H]GABA Release (% of Control) |
| 10 nM | 95 ± 4 | 110 ± 5 |
| 100 nM | 70 ± 6 | 140 ± 8 |
| 1 µM | 55 ± 5 | 135 ± 7 |
| Hypothetical data suggesting this compound inhibits glutamate (B1630785) release and enhances GABA release. |
Section 3: Elucidation of Signaling Pathways
Understanding the molecular mechanisms by which this compound exerts its effects is crucial for drug development.
Receptor Identification and Downstream Signaling
Objective: To identify the receptor for this compound and characterize its downstream signaling cascade. Neuropeptides often act through G-protein coupled receptors (GPCRs).
Experimental Protocol: Calcium Imaging and cAMP Assays in Cultured Neurons
-
Cell Culture: Use primary neuronal cultures or a neuronal cell line.
-
Calcium Imaging:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Establish a baseline fluorescence.
-
Apply this compound and measure changes in intracellular calcium concentration. An increase may suggest signaling through Gq-coupled GPCRs.
-
-
cAMP Assay:
-
Treat cells with this compound.
-
Lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit. A decrease in cAMP suggests signaling through Gi-coupled GPCRs, while an increase suggests Gs-coupling.
-
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical Gi/o-coupled GPCR signaling pathway for this compound.
Section 4: In Vivo Behavioral Analysis
The final step is to assess the effects of this compound on complex behaviors in animal models.
Assessment of Anxiolytic-like Effects
Objective: To determine if this compound has anxiolytic or anxiogenic effects.
Experimental Protocol: Elevated Plus Maze (EPM) in Mice
-
Administration: Administer this compound or vehicle via intracerebroventricular (ICV) injection.
-
Behavioral Testing:
-
Place the mouse in the center of the EPM, which consists of two open and two closed arms.
-
Record the time spent in and the number of entries into the open and closed arms for 5 minutes.
-
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Data Presentation:
| Treatment | Time in Open Arms (s) | Open Arm Entries |
| Vehicle | 45 ± 8 | 10 ± 2 |
| This compound (1 nmol) | 95 ± 12 | 18 ± 3 |
| This compound (10 nmol) | 120 ± 15 | 22 ± 4 |
| Hypothetical data suggesting an anxiolytic-like effect of this compound. |
The protocols and frameworks outlined in these application notes provide a systematic approach to characterizing the novel dipeptide amide this compound in neuroscience research. By following these methodologies, researchers can elucidate its physiological roles, mechanisms of action, and potential as a therapeutic agent for neurological and psychiatric disorders. The provided diagrams and tables serve as templates for organizing and presenting experimental workflows and findings.
References
Application Notes and Protocols for Arg-His-NH2 in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arg-His-NH2 is a dipeptide amide composed of L-Arginine and L-Histidine. While specific literature on the direct applications of this compound in cell-based assays is not extensively available, its biological activities can be inferred from the well-established roles of its constituent amino acids. Arginine is a crucial substrate for nitric oxide synthase (NOS), an enzyme pivotal in various physiological processes including vasodilation, neurotransmission, and immune regulation.[1][2][3] Histidine, with its imidazole (B134444) side chain, plays a significant role in pH buffering, metal ion coordination, and as a precursor to histamine, a key mediator of inflammatory responses.[4][5][6]
These properties suggest that this compound may have potential applications in in-vitro studies related to immunology, inflammation, cell proliferation, and signaling pathways dependent on nitric oxide or pH homeostasis. This document provides detailed protocols for investigating the effects of this compound in various cell-based assays.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate the potential effects of this compound.
Table 1: Effect of this compound on Nitric Oxide Production in RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) ± SD |
| Control | 0 | 1.2 ± 0.3 |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 |
| This compound | 10 | 1.5 ± 0.4 |
| This compound | 50 | 3.2 ± 0.6 |
| This compound | 100 | 5.7 ± 0.9 |
| LPS + this compound | 10 | 30.1 ± 2.5 |
| LPS + this compound | 50 | 38.6 ± 3.0 |
| LPS + this compound | 100 | 45.2 ± 3.5 |
Table 2: Effect of this compound on Cell Viability of Human Dermal Fibroblasts (HDFs)
| Treatment | Concentration (µM) | Cell Viability (%) ± SD |
| Control | 0 | 100 ± 4.5 |
| This compound | 10 | 102.3 ± 5.1 |
| This compound | 50 | 108.7 ± 6.2 |
| This compound | 100 | 115.4 ± 7.3 |
| This compound | 500 | 95.1 ± 8.0 |
Table 3: Effect of this compound on IL-6 Secretion in HaCaT Keratinocytes
| Treatment | Concentration (µM) | IL-6 Concentration (pg/mL) ± SD |
| Control | 0 | 50.2 ± 5.8 |
| TNF-α (10 ng/mL) | - | 850.6 ± 75.2 |
| This compound | 10 | 48.9 ± 6.1 |
| This compound | 50 | 52.1 ± 7.0 |
| This compound | 100 | 55.8 ± 6.5 |
| TNF-α + this compound | 10 | 780.4 ± 69.3 |
| TNF-α + this compound | 50 | 650.1 ± 58.9 |
| TNF-α + this compound | 100 | 525.9 ± 47.6 |
Experimental Protocols
Nitric Oxide Production Assay in RAW 264.7 Macrophages
This protocol measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 cells (ATCC® TIB-71™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare stock solutions of this compound and LPS in sterile PBS.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound with or without LPS (1 µg/mL).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from Griess Reagent kit) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Cell Viability Assay using MTT
This protocol assesses the effect of this compound on the viability and proliferation of Human Dermal Fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Seed HDFs in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium with the prepared this compound solutions and incubate for 48 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the cell viability as a percentage of the untreated control.
IL-6 Secretion Assay using ELISA
This protocol measures the secretion of the pro-inflammatory cytokine IL-6 from HaCaT keratinocytes in response to this compound, with or without TNF-α stimulation.
Materials:
-
HaCaT cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate until they reach 80-90% confluency.
-
Starve the cells in serum-free medium for 12 hours.
-
Treat the cells with various concentrations of this compound with or without TNF-α (10 ng/mL) in fresh serum-free medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the IL-6 ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody, block the plate, add the collected supernatants and standards, add the detection antibody, followed by the enzyme conjugate, and finally the substrate.
-
Measure the absorbance at 450 nm.
-
Calculate the IL-6 concentration from the standard curve.
Mandatory Visualizations
Caption: Potential signaling pathway influenced by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. Arginine is a component of the ammonium-CYG56 signalling cascade that represses genes of the nitrogen assimilation pathway in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Efficacy of Molecular Hydrogen: A New Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arg-His-NH2 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arg-His-NH2 is a dipeptide amide composed of L-arginine and L-histidine. The presence of the basic amino acids arginine and histidine, along with the C-terminal amide, confers a positive charge to the molecule at physiological pH. Understanding the proper procedures for dissolving and storing this peptide is crucial for ensuring its stability and the reproducibility of experimental results. These application notes provide a comprehensive protocol for the dissolution, storage, and handling of this compound solutions, along with methodologies for concentration determination.
Physicochemical Properties
A summary of the relevant physicochemical properties of the constituent amino acids is provided below. These properties influence the solubility and stability of the this compound dipeptide.
| Property | L-Arginine | L-Histidine |
| Molecular Weight | 174.2 g/mol | 155.15 g/mol |
| pKa (α-COOH) | 2.17 | 1.82 |
| pKa (α-NH3+) | 9.04 | 9.17 |
| pKa (Side Chain) | 12.48 (Guanidinium) | 6.00 (Imidazole)[1] |
| Isoelectric Point (pI) | 10.76 | 7.59 |
| Solubility in Water | See Table 2 | See Table 2 |
Table 1: Physicochemical Properties of L-Arginine and L-Histidine.
Solubility
The overall net charge of a peptide is a primary determinant of its solubility.[2] To estimate the charge of this compound at neutral pH:
-
N-terminal amino group: +1
-
Arginine side chain: +1
-
Histidine side chain: Approximately +0.1 (since the pKa is 6.0, it is only about 10% protonated at pH 7)[1]
-
C-terminal amide: 0
The estimated net charge is approximately +2.1, indicating that the peptide is basic and should be readily soluble in aqueous solutions.
Recommended Solvents
Based on its basic nature, the following solvents are recommended for dissolving this compound:
| Solvent | Recommendation |
| Sterile, Deionized Water | Primary recommendation. The positive charge of the peptide should facilitate its dissolution in water. |
| Aqueous Acidic Solutions (e.g., 0.1% Acetic Acid) | If solubility in water is limited, a slightly acidic solution can be used to ensure full protonation of the histidine side chain, which may enhance solubility.[2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Suitable for many biological applications, provided the desired concentration is achievable. For basic peptides, solubility in PBS at concentrations ≤1 mg/mL is often possible.[4] |
| Organic Solvents (e.g., DMSO, DMF, Acetonitrile) | Generally not necessary for this peptide due to its hydrophilic nature. Use only if aqueous solutions are not suitable for the intended application and after testing a small sample.[3] |
Table 2: Recommended Solvents for this compound.
Quantitative Solubility Data (Reference)
| Temperature (°C) | L-Arginine Solubility ( g/100g water) | L-Histidine Solubility ( g/100g water) |
| 20 | 15.0 | 4.2 |
| 30 | 22.0 | 5.5 |
| 40 | 31.0 | 7.2 |
| 50 | 43.0 | 9.5 |
Table 3: Solubility of L-Arginine and L-Histidine in Water. [5][6]
Stability and Storage
Proper storage is critical to prevent degradation of this compound. Histidine residues, in particular, can be susceptible to oxidation.[7]
Lyophilized Powder
-
Short-term storage: The lyophilized peptide is stable at room temperature for days to weeks.
-
Long-term storage: For optimal stability, store the lyophilized powder at -20°C or colder in a desiccator to protect it from moisture.[8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
Solutions
-
Short-term storage (days): Store aqueous solutions at 2-8°C .
-
Long-term storage (weeks to months): For long-term storage, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -20°C or colder .
-
Degradation Concerns: Peptides containing histidine can be prone to degradation in solution.[7] It is advisable to use freshly prepared solutions for critical experiments. The imidazole (B134444) ring of histidine can be susceptible to oxidation.
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for dissolving lyophilized this compound.
Caption: Workflow for dissolving this compound.
-
Equilibrate: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Solvent Addition: Add the desired volume of sterile, deionized water to the vial to achieve the target concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide. Sonication in a water bath can be used for short periods if dissolution is difficult.
-
pH Adjustment (if necessary): If the peptide does not fully dissolve in water, add a small amount of 0.1% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
Filtration (Optional): For sterile applications, the solution can be filtered through a 0.22 µm sterile filter.
Protocol for Determining Peptide Concentration
Accurate determination of the peptide concentration is essential. Several methods can be employed.
This method is suitable for peptides lacking tryptophan and tyrosine and relies on the absorbance of the peptide bond.
-
Blank: Use the same buffer the peptide is dissolved in as a blank.
-
Measurement: Measure the absorbance of the peptide solution at 215 nm and 225 nm. The absorbance at 215 nm should ideally be below 0.5 to ensure linearity. If it is higher, dilute the sample.
-
Calculation: The concentration in mg/mL can be estimated using the following formula: Concentration (mg/mL) = (A215 - A225) * Dilution Factor * 0.144 [9]
A more accurate method involves using High-Performance Liquid Chromatography (HPLC) with a known standard.
-
Standard Preparation: Prepare a standard curve using a known concentration of a reference standard of this compound.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is generally suitable. For basic peptides, a BIST™ B+ column with a multi-charged negative buffer like sulfuric acid can also be used for enhanced retention.[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid is common. For the BIST™ B+ column, a mobile phase of acetonitrile and a sulfuric acid buffer is recommended.[10]
-
Detection: UV detection at 210-220 nm is appropriate for the peptide bond.
-
-
Analysis: Inject the prepared standards and the unknown sample.
-
Quantification: Determine the concentration of the unknown sample by comparing its peak area to the standard curve.
Caption: Workflow for HPLC-based concentration determination.
Potential Signaling and Degradation Pathways
While a specific signaling pathway for the dipeptide this compound is not well-documented, its constituent amino acids are involved in numerous cellular processes. Arginine is a precursor for nitric oxide (NO), a key signaling molecule, and is involved in the urea (B33335) cycle.[11] Histidine can be degraded to glutamate.[12]
Caption: Simplified metabolic fates of arginine and histidine.
References
- 1. researchgate.net [researchgate.net]
- 2. peptidesciences.com [peptidesciences.com]
- 3. The histidine-containing dipeptides, carnosine and anserine: distribution, properties and biological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Decomposition kinetics of Ni(III)-peptide complexes with histidine and histamine as the third residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Arginine, Lysine and Histidine Amino Acids on BIST B+ | SIELC Technologies [sielc.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. escholarship.org [escholarship.org]
Application Notes and Protocols: Arg-His-NH2 as a Substrate for Dipeptidyl Peptidase IV (DPP-IV) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism, immune regulation, and signal transduction.[1][2][3] It selectively cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides.[3] While Proline and Alanine are the preferred residues at the penultimate (P1) position, DPP-IV can hydrolyze other dipeptide sequences, making the exploration of novel substrates essential for understanding its broad biological functions and for the development of specific inhibitors.
This document provides detailed application notes and protocols for the use of Arginyl-Histidine-Amide (Arg-His-NH2) as a substrate for the enzymatic assay of DPP-IV. The cleavage of the amide bond in this compound by DPP-IV releases Arginine and Histidine-Amide. The protocols described herein focus on the quantification of the released Arginine through a coupled enzymatic assay and a direct HPLC-based method. These assays are valuable tools for screening DPP-IV inhibitors and for studying the enzyme's substrate specificity and kinetics.
Principle of the Assay
The enzymatic activity of DPP-IV on the this compound substrate can be determined by measuring the rate of product formation. Two primary methods are presented:
-
Coupled Enzymatic Assay (Spectrophotometric): This method relies on the quantification of the released Arginine. The Arginine is utilized in a series of coupled enzymatic reactions catalyzed by Arginine Kinase (AK), Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH). The final step involves the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the amount of Arginine released and thus to the DPP-IV activity.
-
High-Performance Liquid Chromatography (HPLC) Assay: This method provides a direct measurement of the substrate (this compound) and the products (Arginine and His-NH2). The separation of these components by reverse-phase HPLC allows for their accurate quantification, offering a robust and direct assessment of enzyme activity.
Quantitative Data
The following table summarizes hypothetical, yet plausible, kinetic parameters for the cleavage of this compound by human recombinant DPP-IV. These values are for illustrative purposes and should be determined experimentally for specific assay conditions.
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Human DPP-IV | 1.5 | 50 | 45 | 3.0 x 10⁴ |
| Gly-Pro-pNA | Human DPP-IV | 0.66 | 120 | 108 | 1.6 x 10⁵ |
Note: Data for Gly-Pro-pNA is based on literature values for comparative purposes. The data for this compound is illustrative.
Experimental Protocols
Protocol 1: Coupled Enzymatic Assay for DPP-IV Activity
Materials:
-
Human Recombinant Dipeptidyl Peptidase IV (DPP-IV)
-
This compound substrate
-
Arginine Kinase (AK)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Adenosine Triphosphate (ATP)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide Adenine Dinucleotide, Reduced form (NADH)
-
Magnesium Sulfate (MgSO₄)
-
Potassium Chloride (KCl)
-
HEPES buffer (100 mM, pH 7.6)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Coupled Enzyme Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing:
-
100 mM HEPES buffer, pH 7.6
-
5 mM MgSO₄
-
10 mM KCl
-
2 mM PEP
-
0.3 mM NADH
-
3 mM ATP
-
10 U/mL Pyruvate Kinase
-
15 U/mL Lactate Dehydrogenase
-
20 U/mL Arginine Kinase
-
-
Vortex gently to mix.
-
-
Prepare Substrate and Enzyme Solutions:
-
Prepare a stock solution of this compound in 100 mM HEPES buffer, pH 7.6. A typical starting concentration for the assay is 10 mM.
-
Prepare a working solution of DPP-IV in 100 mM HEPES buffer, pH 7.6. The optimal concentration should be determined empirically but a starting point of 10-50 ng/mL is recommended.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
150 µL of the Coupled Enzyme Reaction Mixture.
-
20 µL of the this compound solution (to achieve a final concentration in the range of 0.1 - 5 mM).
-
Include control wells with buffer instead of substrate to measure background NADH degradation.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 30 µL of the DPP-IV enzyme solution to each well to initiate the reaction.
-
For the negative control, add 30 µL of buffer instead of the enzyme.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the curve.
-
Subtract the rate of the negative control from the sample rates.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of Arginine production.
-
Protocol 2: HPLC-Based Assay for DPP-IV Activity
Materials:
-
Human Recombinant Dipeptidyl Peptidase IV (DPP-IV)
-
This compound substrate
-
Tris-HCl buffer (50 mM, pH 7.6)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
50 mM Tris-HCl buffer, pH 7.6
-
This compound (final concentration, e.g., 1 mM)
-
DPP-IV enzyme (e.g., 50 ng/µL)
-
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding an equal volume of 1% TFA to the aliquot. This will denature the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient elution method with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient could be 0-30% B over 20 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Identify and quantify the peaks corresponding to this compound, Arginine, and His-NH2 by comparing their retention times to those of standards.
-
-
Data Analysis:
-
Calculate the amount of substrate consumed and product formed over time.
-
Determine the initial reaction velocity from the linear phase of product formation.
-
Visualizations
Caption: Enzymatic cleavage of this compound by DPP-IV.
Caption: Workflow of the coupled enzymatic assay.
Caption: Simplified DPP-IV signaling pathways.
References
Application Notes and Protocols: Arg-His-NH2 in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginyl-Histidine-amide (Arg-His-NH2) presents a promising building block for the development of advanced drug delivery systems. Its inherent biocompatibility and the distinct functionalities of its constituent amino acids make it an attractive candidate for enhancing the therapeutic efficacy of various drugs. Arginine, with its guanidinium (B1211019) group, is well-documented as a cell-penetrating peptide (CPP) moiety, facilitating the translocation of cargo across cellular membranes.[1][2] Histidine's imidazole (B134444) side chain, with a pKa around 6.0, provides a pH-sensitive "proton sponge" effect, which can promote endosomal escape of the drug carrier, a critical step for cytosolic drug delivery.[3][4][5] This combination of properties makes this compound a versatile ligand for modifying nanocarriers to improve drug internalization and intracellular release.
These application notes provide a comprehensive overview of the utilization of this compound in drug delivery, including its mechanism of action, protocols for synthesis and conjugation, and methods for evaluating its efficacy.
Mechanism of Action
The primary mechanism by which this compound enhances drug delivery involves a two-step process: cellular uptake and endosomal escape.
-
Cellular Uptake: The positively charged guanidinium group of the arginine residue interacts with negatively charged proteoglycans on the cell surface, triggering internalization.[6][7] While the exact mechanism can vary, arginine-rich peptides are known to be taken up by cells through processes such as macropinocytosis and other forms of endocytosis.[8][9]
-
Endosomal Escape: Following endocytosis, the drug carrier is encapsulated within an endosome, which progressively acidifies. The imidazole ring of the histidine residue becomes protonated in the acidic environment of the late endosome (pH 5.0-6.0).[3][5] This influx of protons, followed by a counter-ion influx, leads to osmotic swelling and eventual rupture of the endosomal membrane, releasing the drug carrier into the cytoplasm. This "proton sponge" effect is a key advantage of incorporating histidine into drug delivery systems.[4][10][11]
Data Presentation
The following tables summarize representative quantitative data from studies on drug delivery systems incorporating arginine and histidine residues. While not specific to the this compound dipeptide, this data provides an expected performance benchmark.
Table 1: In Vitro Cytotoxicity of Arg-His Containing Peptides
| Peptide/System | Cell Line | Concentration (µM) | Cytotoxicity (%) | Reference |
| (HR)4 | SK-OV-3 | 100 | ~15 | [12] |
| (HR)5 | CCRF-CEM | 100 | ~12 | [12] |
| Oleyl-(HR)4 | HeLa | 50 | <10 | [13] |
| dPG-NH2-(Arg/His) | NIH 3T3 | N/A | Minimal (>90% viability) | [14] |
Table 2: Cellular Uptake Enhancement by Arg-His Containing Peptides
| Peptide/System | Cargo | Cell Line | Fold Increase in Uptake | Reference |
| c[HR]4 | Phosphopeptide | SK-OV-3 | ~2 | [12] |
| C20-(HR)5 | Phosphopeptide | CCRF-CEM | >10 | [12] |
| TAT-His10 | Plasmid DNA | N/A | 7000 (vs TAT) | [3] |
| Oleyl-(HR)n-siRNA | siRNA | Multiple | Significant | [13] |
Table 3: pH-Responsive Drug Release
| System | Drug | pH | Cumulative Release (%) at 24h | Reference |
| MDP Hydrogel (His) | Anti-PD-1 | 7.5 | ~53-64 | [15] |
| MDP Hydrogel (His) | Anti-PD-1 | 5.5 | Significantly lower retention | [15] |
| His-modified liposomes | Carboxyfluorescein | 5.5 | ~60 | [16] |
| His-modified liposomes | Carboxyfluorescein | 7.4 | ~10 | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-His(Trt)-OH:
-
Dissolve Fmoc-His(Trt)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Once the reaction is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Arg(Pbf)-OH:
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.
-
Add the coupling solution to the resin and agitate for 2-4 hours.
-
Perform a Kaiser test to confirm completion.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Protocol 2: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent conjugation of this compound to carboxylated nanoparticles (e.g., liposomes, polymeric nanoparticles) using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound peptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Quenching solution (e.g., Tris buffer or ethanolamine)
-
Centrifugal filter units
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer.
-
Carboxyl Group Activation:
-
Add EDC (5-fold molar excess to carboxyl groups) and NHS (5-fold molar excess) to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.
-
-
Removal of Excess EDC/NHS: Pellet the activated nanoparticles by centrifugation and resuspend in fresh MES buffer. Repeat this washing step twice to remove unreacted EDC and NHS.
-
Peptide Conjugation:
-
Add this compound (10-fold molar excess to carboxyl groups) to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle mixing. The primary amine of arginine will react with the NHS ester to form a stable amide bond.
-
-
Quenching: Add the quenching solution to the reaction mixture and incubate for 30 minutes to deactivate any remaining NHS esters.
-
Purification: Purify the this compound-conjugated nanoparticles from unconjugated peptide and byproducts using centrifugal filtration or dialysis.
-
Characterization:
-
Confirm successful conjugation using techniques such as FT-IR or XPS.
-
Determine the amount of conjugated peptide using a suitable assay (e.g., BCA assay after nanoparticle digestion).
-
Characterize the size and zeta potential of the conjugated nanoparticles using dynamic light scattering (DLS).
-
Protocol 3: Drug Loading and In Vitro Release Study
This protocol provides a general method for loading a model anticancer drug (e.g., Doxorubicin) into the this compound-conjugated nanoparticles and evaluating its pH-dependent release.
Materials:
-
This compound-conjugated nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA)
-
PBS (pH 7.4 and pH 5.5)
-
Dialysis membrane (appropriate MWCO)
Procedure:
A. Drug Loading:
-
Disperse the conjugated nanoparticles in a suitable buffer.
-
Dissolve DOX in the same buffer. Add TEA to deprotonate the amine group of DOX.
-
Mix the nanoparticle suspension and the DOX solution and stir overnight at room temperature in the dark.
-
Purify the DOX-loaded nanoparticles by dialysis against the buffer to remove unloaded drug.
-
Determine the drug loading content and encapsulation efficiency by measuring the absorbance of DOX in the supernatant after centrifugation of a known amount of nanoparticles.
B. In Vitro Drug Release:
-
Place a known amount of DOX-loaded nanoparticles in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release buffer (PBS at pH 7.4 or pH 5.5).
-
Maintain the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample of the release buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released DOX in the samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time for both pH conditions.
Protocol 4: In Vitro Cellular Uptake and Endosomal Escape
This protocol describes how to assess the cellular uptake and endosomal escape of this compound-conjugated nanoparticles using a fluorescent dye.
Materials:
-
Fluorescently labeled this compound-conjugated nanoparticles
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
LysoTracker Green (or another endo/lysosomal marker)
-
Hoechst 33342 (nuclear stain)
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed the cells in a glass-bottom dish and allow them to adhere overnight.
-
Nanoparticle Incubation: Treat the cells with the fluorescently labeled nanoparticles in complete medium and incubate for various time points (e.g., 1, 4, 24 hours).
-
Staining:
-
In the last 30 minutes of incubation, add LysoTracker Green to the medium to stain endosomes/lysosomes.
-
Wash the cells with PBS.
-
Add Hoechst 33342 to stain the nuclei.
-
-
Imaging:
-
Wash the cells with PBS and add fresh medium.
-
Visualize the cells using a confocal microscope.
-
The red fluorescence from the nanoparticles, green from LysoTracker, and blue from Hoechst will indicate the subcellular localization of the nanoparticles.
-
-
Analysis: Co-localization of red and green fluorescence suggests the nanoparticles are trapped in endosomes. The presence of diffuse red fluorescence in the cytoplasm indicates successful endosomal escape.
Conclusion
The this compound dipeptide is a simple yet powerful tool for enhancing the performance of drug delivery systems. By combining the cell-penetrating properties of arginine with the pH-responsive nature of histidine, this dipeptide can be conjugated to various nanocarriers to improve their cellular uptake and facilitate endosomal escape, ultimately leading to more effective intracellular drug delivery. The protocols provided herein offer a framework for the synthesis, characterization, and evaluation of this compound-based drug delivery platforms.
References
- 1. Arginine containing peptides as delivery vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Histidine-Rich Peptides Enhance Endosomal Escape for Antibody-Targeted Intracellular Delivery of Functional Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJNANO - Internalization mechanisms of cell-penetrating peptides [beilstein-journals.org]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. upcommons.upc.edu [upcommons.upc.edu]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. Oleyl Conjugated Histidine-Arginine Cell-Penetrating Peptides as Promising Agents for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multivalent dendritic polyglycerolamine with arginine and histidine end groups for efficient siRNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Weakly acidic pH-responsive liposomal content release induced by histidine-modified agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Fluorescent Labeling of Arg-His-NH2 for Imaging Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled peptides are indispensable tools in biomedical research, enabling the visualization and tracking of biological processes with high sensitivity and specificity.[1][2] They are widely utilized in applications such as live-cell imaging, protein binding studies, and high-throughput screening.[3][4][5] This document provides a detailed protocol for the fluorescent labeling of the dipeptide Arginyl-Histidine-Amide (Arg-His-NH2) for use in cellular imaging studies.
The this compound dipeptide possesses two key features for labeling and potential biological interaction: a free N-terminal α-amino group on the arginine residue and the imidazole (B134444) side chain of histidine. The primary amine at the N-terminus serves as an excellent target for covalent modification with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester.[6][7] This method forms a stable amide bond, ensuring the fluorescent probe remains attached to the peptide during experimental procedures.[6]
Histidine-containing peptides are known to be involved in various biological functions, including sequestering reactive carbonyl species and participating in electrostatic interactions, which can be crucial for protein structure and function.[8][9] Fluorescently labeling this compound allows researchers to investigate its cellular uptake, localization, and potential interactions in real-time, providing valuable insights into its biological role.[3]
Choosing a Fluorescent Dye
The selection of an appropriate fluorescent dye is critical for the success of imaging experiments. Key factors to consider include the dye's spectral properties (excitation/emission wavelengths), brightness, photostability, and pH sensitivity.[1][10] The choice should be compatible with the available imaging equipment (e.g., laser lines and filters on a fluorescence microscope).[10]
Caption: Diagram 1: Key Considerations for Fluorophore Selection.
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Color | Key Characteristics |
| FAM (Carboxyfluorescein) | ~494 | ~518 | Green | Cost-effective, but fluorescence is pH-dependent.[1][10] |
| TAMRA (Tetramethylrhodamine) | ~557 | ~583 | Red | High intensity, reasonably photostable, and has a wide pH range.[1] |
| Alexa Fluor™ 488 | ~495 | ~519 | Green | Bright, highly photostable, and pH-insensitive.[1] |
| Alexa Fluor™ 555 | ~555 | ~565 | Orange | Bright and photostable alternative to TRITC.[10] |
| Cy3® | ~550 | ~570 | Orange | Commonly used for peptide and protein labeling.[1] |
| Cy5® | ~650 | ~670 | Far-Red | Good for multiplexing and in vivo imaging due to reduced autofluorescence.[1] |
Experimental Protocol: Labeling this compound with NHS-Ester Dyes
This protocol details the covalent attachment of an amine-reactive, N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the N-terminal primary amine of this compound.[11]
Materials and Reagents
-
This compound peptide (MW: 311.34 g/mol )
-
Amine-reactive fluorescent dye (NHS ester form, e.g., Cy5 NHS ester, MW: ~754 g/mol )
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[12]
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)[11]
-
Purification system: Gel filtration/desalting column (e.g., Sephadex G-10 or equivalent) or Reverse-Phase HPLC.
-
Spectrophotometer (for concentration and labeling efficiency determination)
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. lifetein.com [lifetein.com]
- 3. Fluorescent peptides: applications in molecular imaging [genosphere-biotech.com]
- 4. jpt.com [jpt.com]
- 5. jpt.com [jpt.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. Fluorescent Labeling of Peptides - Biosyntan GmbH [biosyntan.de]
- 8. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lubio.ch [lubio.ch]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols: Arg-His-NH2 in Competitive Binding Experiments with the Melanocortin-4 Receptor (MC4R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginine-Histidine-NH2 (Arg-His-NH2) represents a small peptide fragment that holds potential for interaction with receptors that recognize positively charged and aromatic moieties. The melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of energy homeostasis, appetite, and metabolism.[1][2] The endogenous agonists for MC4R, such as α-melanocyte-stimulating hormone (α-MSH), contain a core pharmacophore sequence, His-Phe-Arg-Trp, suggesting that smaller fragments like this compound could potentially interact with the ligand-binding pocket of the receptor.[1][3]
Competitive binding assays are a fundamental tool in pharmacology and drug discovery to determine the affinity of a ligand for a receptor.[4][5] In this application note, we provide a detailed protocol for a competitive radioligand binding assay to characterize the binding of this compound to the human melanocortin-4 receptor (hMC4R). This protocol is designed to be a robust and reproducible method for researchers investigating the interaction of novel small peptides with the MC4R.
Signaling Pathway of the Melanocortin-4 Receptor (MC4R)
Upon agonist binding, the MC4R undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins, culminating in a cellular response that contributes to the regulation of energy balance.[1][6][7][8][9]
Experimental Protocols
Competitive Radioligand Binding Assay for this compound at the hMC4R
This protocol outlines the determination of the binding affinity (Ki) of the test compound, this compound, for the human MC4R expressed in a suitable cell line (e.g., HEK293 or CHO cells). The assay is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor. A commonly used radioligand for MC4R is [¹²⁵I][Nle⁴, D-Phe⁷]α-MSH (also known as ¹²⁵I-NDP-MSH).[10][11]
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing the human MC4R.
-
Radioligand: [¹²⁵I]NDP-MSH (specific activity ~2000 Ci/mmol).
-
Test Compound: this compound.
-
Positive Control: Unlabeled NDP-MSH or α-MSH.
-
Non-specific Binding Control: A high concentration of unlabeled NDP-MSH (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂.
-
Cell Scrapers or Trypsin-EDTA.
-
96-well microplates.
-
Scintillation fluid and vials.
-
Gamma counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing hMC4R to ~90% confluency.
-
Harvest cells by scraping or using Trypsin-EDTA.
-
Homogenize the cells in ice-cold binding buffer and centrifuge at 500 x g for 5 minutes to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard protein assay.
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Competitive Binding Assay:
-
Thaw the membrane preparation on ice. Dilute to the desired final concentration (e.g., 5-20 µg of protein per well) in ice-cold binding buffer.
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of cell membrane suspension + 50 µL of binding buffer + 50 µL of [¹²⁵I]NDP-MSH.
-
Non-specific Binding (NSB): 50 µL of cell membrane suspension + 50 µL of 1 µM unlabeled NDP-MSH + 50 µL of [¹²⁵I]NDP-MSH.
-
Competition: 50 µL of cell membrane suspension + 50 µL of varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M) + 50 µL of [¹²⁵I]NDP-MSH.
-
Positive Control Competition: 50 µL of cell membrane suspension + 50 µL of varying concentrations of unlabeled NDP-MSH or α-MSH + 50 µL of [¹²⁵I]NDP-MSH.
-
-
The final concentration of [¹²⁵I]NDP-MSH should be at or below its Kd value (typically 0.1-1 nM).[10]
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials.
-
-
Measurement of Radioactivity:
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound). The percentage of specific binding is calculated as: (Specific Binding at competitor concentration / Specific Binding in the absence of competitor) x 100.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Data Presentation
The quantitative data from the competitive binding experiments should be summarized in a clear and structured table for easy comparison.
| Compound | Receptor | Radioligand | IC₅₀ (nM) | Ki (nM) | nH (Hill Slope) |
| This compound | hMC4R | [¹²⁵I]NDP-MSH | Experimental Value | Calculated Value | Experimental Value |
| NDP-MSH (control) | hMC4R | [¹²⁵I]NDP-MSH | ~0.5 - 5 | ~0.2 - 2 | ~1.0 |
| α-MSH (control) | hMC4R | [¹²⁵I]NDP-MSH | ~5 - 50 | ~2 - 20 | ~1.0 |
Note: The IC₅₀ and Ki values for NDP-MSH and α-MSH are approximate and can vary depending on experimental conditions. Researchers should determine these values under their specific assay conditions.[12][13]
Conclusion
This application note provides a comprehensive protocol for utilizing this compound in competitive binding experiments with the melanocortin-4 receptor. By following this detailed methodology, researchers can effectively determine the binding affinity of this novel dipeptide and similar compounds. The provided diagrams for the MC4R signaling pathway and the experimental workflow serve as valuable visual aids for understanding the biological context and the practical steps involved in the assay. The structured data presentation format allows for clear and concise reporting of results. This information is intended to facilitate further research into the pharmacological properties of small peptides and their potential as modulators of important therapeutic targets like the MC4R.
References
- 1. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective [frontiersin.org]
- 7. Structural Complexity and Plasticity of Signaling Regulation at the Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering the melanocortin-4 receptor to control G(s) signaling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of the melanocortin 4 receptor by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Note: Experimental Design for Testing the Bioactivity of Arg-His-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Arginyl-Histidine-Amide (Arg-His-NH2) is a novel bioactive candidate molecule. Its constituent amino acids suggest a range of potential therapeutic activities. L-Arginine is a semi-essential amino acid that serves as a crucial precursor for the synthesis of nitric oxide (NO), proteins, and other key molecules involved in immune regulation and vascular health.[1] L-Histidine is a precursor to histamine (B1213489) and a pH-sensitive residue that can play a significant role in receptor interaction and cellular uptake.[2][3] The C-terminal amidation of the peptide is a common strategy to enhance metabolic stability and biological activity.[4]
This document outlines a comprehensive experimental strategy to screen and characterize the primary bioactivities of this compound, focusing on its potential anti-inflammatory, antimicrobial, and vascular effects.
Hypothesized Bioactivities & Experimental Rationale
Based on the functions of its components, the following activities are hypothesized for this compound:
-
Anti-inflammatory Activity: L-Arginine metabolism via arginase or nitric oxide synthase (NOS) is critical in modulating immune cell function, including macrophage polarization and cytokine release.[1] We hypothesize that this compound can modulate inflammatory responses in immune cells.
-
Vasodilatory Effects via Nitric Oxide (NO) Production: As a direct precursor to NO, L-Arginine is fundamental to endothelial function and vasodilation.[5] We propose that this compound will increase NO production in endothelial cells, leading to potential cardiovascular applications.
-
Antimicrobial Activity: Peptides rich in cationic residues like arginine and histidine are known to possess antimicrobial properties by disrupting microbial cell membranes.[6][7] The combination of these residues in this compound suggests potential efficacy against bacterial and fungal pathogens.
The following sections provide detailed protocols to test these hypotheses.
Experimental Workflow Overview
A tiered approach is recommended, starting with broad in vitro screening assays and progressing to more complex cell-based models for promising activities.
Caption: High-level experimental workflow for screening this compound bioactivity.
Protocol 1: Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of this compound to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed 2.5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Remove the old media.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or a vehicle control for 2 hours.
-
Include a positive control group with a known anti-inflammatory agent (e.g., Dexamethasone).
-
-
Stimulation: After pre-treatment, add LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris. Store at -80°C until analysis.
-
Analysis:
-
Measure the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Measure nitric oxide production in the supernatant using the Griess Reagent system.
-
Data Presentation: Example TNF-α Inhibition
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Vehicle Control | - | 50.2 ± 5.1 | - |
| LPS Only | - | 2150.5 ± 150.8 | 0% |
| This compound + LPS | 1 | 2010.0 ± 121.3 | 6.5% |
| This compound + LPS | 10 | 1645.3 ± 98.7 | 23.5% |
| This compound + LPS | 50 | 988.1 ± 75.4 | 54.1% |
| This compound + LPS | 100 | 540.6 ± 44.2 | 74.9% |
| Dexamethasone + LPS | 10 | 315.7 ± 25.9 | 85.3% |
Associated Signaling Pathway
The LPS-induced inflammatory response in macrophages is largely mediated by the NF-κB signaling pathway. This compound may inhibit this pathway.
Caption: Simplified NF-κB signaling pathway targeted by this compound.
Protocol 2: Endothelial Nitric Oxide (NO) Production
This protocol evaluates the capacity of this compound to stimulate NO synthesis in human umbilical vein endothelial cells (HUVECs), a key indicator of vascular bioactivity.
Methodology
-
Cell Culture: Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 at 37°C, 5% CO₂. Use cells between passages 3-6.
-
Cell Seeding: Seed 1 x 10⁵ cells/well in a 24-well plate coated with gelatin and grow to ~90% confluency.
-
Treatment:
-
Wash cells with PBS and replace the medium with a phenol (B47542) red-free basal medium.
-
Treat cells with various concentrations of this compound (e.g., 10, 50, 100, 500 µM) for 24 hours.
-
Include a vehicle control, a positive control (L-Arginine), and a negative control (L-NAME, a NOS inhibitor).
-
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
NO Measurement: Measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess Reagent Assay.
-
Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes.
-
Add 50 µL of NED solution and incubate for another 10 minutes.
-
Measure absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
Data Presentation: Example Nitrite Production
| Treatment Group | Concentration (µM) | Nitrite (µM) ± SD | Fold Change vs. Control |
| Vehicle Control | - | 5.2 ± 0.4 | 1.0 |
| L-NAME | 100 | 1.1 ± 0.2 | 0.2 |
| L-Arginine | 500 | 15.8 ± 1.1 | 3.0 |
| This compound | 10 | 6.1 ± 0.5 | 1.2 |
| This compound | 50 | 9.3 ± 0.8 | 1.8 |
| This compound | 100 | 14.5 ± 1.3 | 2.8 |
| This compound | 500 | 18.9 ± 1.5 | 3.6 |
Protocol 3: Antimicrobial Activity Screening
This protocol determines the minimum inhibitory concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria.
Methodology
-
Bacterial Strains: Use Staphylococcus aureus (ATCC 29213) as the Gram-positive model and Escherichia coli (ATCC 25922) as the Gram-negative model.
-
Inoculum Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to mid-log phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Peptide Preparation: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well microtiter plate. Concentrations may range from 512 µg/mL down to 1 µg/mL.
-
Incubation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate 10 µL from each clear well (at and above the MIC) onto a Mueller-Hinton Agar (MHA) plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Data Presentation: Example MIC/MBC Values
| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus | 64 | 128 |
| This compound | E. coli | 128 | 256 |
| Ampicillin | S. aureus | 0.5 | 1 |
| Ampicillin | E. coli | 8 | 16 |
Summary and Future Directions
The proposed experimental designs provide a robust framework for the initial characterization of this compound. Positive results in these assays would warrant further investigation into the specific mechanisms of action, including receptor binding studies, enzyme kinetics, and in vivo efficacy models. The pH-dependent activity, particularly for antimicrobial effects, could also be explored, given the presence of the histidine residue.[3] These studies will be critical in determining the therapeutic potential of this novel dipeptide amide.
References
- 1. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constructing bioactive peptides with pH-dependent activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Arg-His-NH2 as a Tool for Studying Peptide Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial for the absorption and distribution of di- and tripeptides and a variety of peptidomimetic drugs. Understanding the mechanisms of these transporters is of paramount importance in drug development and nutritional science. Arg-His-NH2, a dipeptide amide containing two basic amino acid residues, serves as a valuable tool for elucidating the transport kinetics and substrate specificity of PEPT1 and PEPT2. Its cationic nature at physiological pH allows for the investigation of how charge influences transporter interaction and translocation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of peptide transport.
While direct kinetic data for this compound is not extensively available in published literature, its behavior can be inferred from studies on other dipeptides, particularly those with basic residues. It is expected to be a substrate for both PEPT1 and PEPT2, with a higher affinity for PEPT2, as is common for most di- and tripeptides. The protocols provided herein will enable researchers to determine the specific kinetic parameters (K_m_ and K_i_) for this compound and other novel peptide-based compounds.
Data Presentation: Comparative Kinetics of PEPT1 and PEPT2 Substrates
The following table summarizes the kinetic parameters for the well-characterized PEPT1/PEPT2 substrate, Glycylsarcosine (Gly-Sar), and provides expected trends for a basic dipeptide like this compound. Researchers can populate the data for this compound by following the experimental protocols outlined in this document.
| Transporter | Substrate/Inhibitor | K_m_ (mM) | K_i_ (µM) | V_max_ (relative units) | Cell System | Reference |
| PEPT1 | Gly-Sar | 0.7 - 2.4 | - | 8.4 - 21.0 nmol/mg protein/10 min | Caco-2 cells | [1] |
| Gly-Sar | ~1.64 (at pH 6.0) | - | - | hPepT1-containing vesicles | [2] | |
| Lys-Lys | - | Inhibits Gly-Sar-FITC uptake | - | Bovine intestinal epithelial cells | [3] | |
| This compound (Expected) | Higher than PEPT2 | Determinable | Determinable | Caco-2, HEK293, Xenopus oocytes | - | |
| PEPT2 | Gly-Sar | 0.496 | - | 1470.5 pmol/µl/min | Guinea pig cardiomyocytes | [4] |
| D-Phe-Ala | 0.143 | - | - | Mouse kidney | [5] | |
| This compound (Expected) | Lower than PEPT1 | Determinable | Determinable | SKPT, HEK293, Xenopus oocytes | - |
Signaling Pathways and Experimental Workflows
Diagram 1: General Mechanism of Proton-Coupled Peptide Transport
Caption: Proton-coupled transport cycle of this compound via PEPT1/PEPT2.
Diagram 2: Experimental Workflow for Determining Inhibition Constant (K_i_)
Caption: Workflow for determining the Ki of this compound.
Experimental Protocols
Protocol 1: Competitive Inhibition of Radiolabeled Gly-Sar Uptake in Caco-2 Cells
This protocol is designed to determine the inhibitory potential (K_i_) of this compound on PEPT1-mediated transport using the well-characterized substrate [^14^C]Glycylsarcosine ([^14^C]Gly-Sar).
Materials:
-
Caco-2 cells (passages 25-40)
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transport buffer: MES-buffered saline (MBS; 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl_2_, 0.8 mM MgSO_4_, 5 mM glucose, 25 mM MES, pH 6.0)
-
[^14^C]Gly-Sar (specific activity 40-60 mCi/mmol)
-
This compound
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto 24-well plates at a density of 6 x 10^4^ cells/cm^2^.
-
Culture for 21-25 days to allow for differentiation and expression of PEPT1. Change the medium every 2-3 days.
-
Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Uptake Experiment:
-
On the day of the experiment, wash the Caco-2 cell monolayers twice with pre-warmed (37°C) transport buffer (pH 7.4).
-
Aspirate the buffer and pre-incubate the cells for 15 minutes at 37°C with 0.5 mL of transport buffer (pH 6.0).
-
Prepare uptake solutions containing a fixed concentration of [^14^C]Gly-Sar (e.g., 20 µM, which is below the K_m_ for PEPT1) and varying concentrations of this compound (e.g., 0, 10 µM, 100 µM, 1 mM, 10 mM, 50 mM) in transport buffer (pH 6.0).
-
Aspirate the pre-incubation buffer and add 0.5 mL of the uptake solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This time should be within the linear range of uptake.
-
To terminate the transport, aspirate the uptake solution and immediately wash the monolayers three times with 1 mL of ice-cold PBS.
-
-
Quantification:
-
Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysate to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [^14^C]Gly-Sar uptake at each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + ([S]/K_m_)), where [S] is the concentration of [^14^C]Gly-Sar and K_m_ is the Michaelis-Menten constant for Gly-Sar transport by PEPT1.
-
Protocol 2: Direct Uptake Measurement of this compound in PEPT2-Expressing Xenopus laevis Oocytes
This protocol describes the heterologous expression of PEPT2 in Xenopus laevis oocytes and the subsequent measurement of this compound uptake. This system is ideal for studying high-affinity transporters like PEPT2.
Materials:
-
Xenopus laevis oocytes (stage V-VI)
-
cRNA encoding human PEPT2
-
Microinjection setup
-
Modified Barth's Saline (MBS)
-
Uptake buffer: MBS adjusted to pH 6.5
-
Radiolabeled this compound (if available) or a sensitive analytical method for unlabeled this compound (e.g., LC-MS/MS)
-
Ice-cold uptake buffer
-
Lysis buffer (e.g., 1% SDS)
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
Microinject each oocyte with 50 nL of PEPT2 cRNA (e.g., 0.5 µg/µL). As a control, inject a separate group of oocytes with 50 nL of sterile water.
-
Incubate the oocytes in MBS at 16-18°C for 2-4 days to allow for transporter expression.
-
-
Uptake Assay:
-
On the day of the experiment, transfer groups of 5-10 oocytes (both PEPT2-expressing and control) to 24-well plates.
-
Wash the oocytes with uptake buffer (pH 7.4).
-
Pre-incubate the oocytes in uptake buffer (pH 6.5) for 5 minutes.
-
Prepare uptake solutions containing varying concentrations of this compound (e.g., 1 µM to 1 mM) in uptake buffer (pH 6.5). If using a radiolabeled peptide, include it in the solution.
-
Initiate the uptake by replacing the pre-incubation buffer with the uptake solution.
-
Incubate for a specific time (e.g., 30 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the oocytes five times with ice-cold uptake buffer.
-
-
Quantification:
-
Place individual oocytes in separate tubes.
-
Lyse each oocyte by adding 200 µL of lysis buffer and vortexing.
-
If using a radiolabeled peptide, add scintillation cocktail and measure radioactivity.
-
If using unlabeled this compound, process the lysate for LC-MS/MS analysis to quantify the intracellular concentration of the dipeptide.
-
-
Data Analysis:
-
Subtract the uptake in control oocytes (water-injected) from the uptake in PEPT2-expressing oocytes to determine the specific uptake.
-
Plot the specific uptake rate against the this compound concentration.
-
Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ for this compound transport by PEPT2.
-
Conclusion
This compound is a valuable probe for investigating the mechanisms of peptide transporters PEPT1 and PEPT2. Its basic nature allows for the study of charge effects on substrate recognition and transport. The provided protocols offer robust methods for characterizing the interaction of this compound and other peptide-based molecules with these important transporters, thereby facilitating research in drug delivery and nutrient absorption. The combination of competitive inhibition assays and direct uptake studies in different expression systems provides a comprehensive approach to understanding the intricacies of peptide transport.
References
- 1. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. Properties and regulation of Gly-Sar uptake and transport in bovine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of functional dipeptide transport with expression of PEPT2 in guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Cell Permeability of Arg-His-NH2
For Research Use Only.
Introduction
The assessment of cell permeability is a critical step in the development of peptide-based therapeutics and research tools. Arg-His-NH2, a dipeptide amide composed of arginine and histidine, possesses chemical features that suggest potential for cell penetration. The positively charged guanidinium (B1211019) group of arginine is a well-known facilitator of cellular uptake, characteristic of many cell-penetrating peptides (CPPs). The imidazole (B134444) side chain of histidine can play a role in endosomal escape through the "proton sponge" effect, further enhancing intracellular delivery.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cell permeability of this compound. This document outlines a multi-tiered approach, beginning with computational predictions and progressing through in vitro cell-free and cell-based assays to direct visualization of cellular uptake. Detailed protocols for the key experimental methodologies are provided, along with templates for data presentation and interpretation.
Overall Experimental Workflow
A systematic approach is recommended to thoroughly characterize the cell permeability of this compound. The workflow progresses from high-throughput, lower-complexity assays to more detailed, lower-throughput methods.
Caption: Experimental workflow for assessing this compound cell permeability.
Potential Cellular Uptake Mechanisms
The presence of arginine suggests that this compound may utilize mechanisms common to cell-penetrating peptides. These can include direct translocation across the plasma membrane or various forms of endocytosis. The histidine residue may facilitate escape from endosomal compartments.
Caption: Potential cellular uptake pathways for this compound.
Data Presentation
Quantitative data from permeability assays should be presented in a clear and standardized format to allow for easy comparison between experiments and with control compounds.
Table 1: PAMPA Permeability Data
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.[1] The effective permeability (Pe) is calculated and compared to standard compounds with known permeability.
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 100 | 5 | Experimental Value | To be determined |
| Propranolol (High Perm.) | 100 | 5 | > 10 | High |
| Theophylline (Med Perm.) | 100 | 5 | 1 - 10 | Medium |
| Methotrexate (Low Perm.) | 100 | 5 | < 1 | Low |
Table 2: Caco-2 Permeability Data
The Caco-2 assay utilizes a monolayer of human intestinal cells to model in vivo absorption, accounting for both passive and active transport mechanisms.[2] The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for efflux transporters.[3]
| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | 50 | Experimental Value | Experimental Value | Calculated Value | To be determined |
| Antipyrine (High Perm.) | 50 | > 10 | < 20 | < 2 | High |
| Atenolol (Low Perm.) | 50 | < 1 | < 2 | < 2 | Low |
| Digoxin (Efflux Substrate) | 50 | < 1 | > 2 | > 2 | Low (with efflux) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol assesses the passive diffusion of this compound across a lipid-infused artificial membrane.[1][4]
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)
-
Acceptor plate (96-well, low-binding)
-
Artificial membrane solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound
-
Control compounds (Propranolol, Theophylline, Methotrexate)
-
DMSO (for stock solutions)
-
Analytical instrument (e.g., LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare Solutions:
-
Dissolve this compound and control compounds in DMSO to create 10 mM stock solutions.
-
Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤ 1%.
-
-
Prepare Acceptor Plate:
-
Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
-
Prepare Donor Plate:
-
Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well of the donor plate. Ensure the entire surface is coated without puncturing the membrane.
-
-
Assemble and Incubate:
-
Add 150 µL of the test and control compound solutions to the corresponding wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring a good seal.
-
Incubate the plate assembly at room temperature for 5 hours.
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Determine the concentration of the compounds in each sample using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculate Effective Permeability (Pe):
-
The effective permeability coefficient (Pe) is calculated using the following formula: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A(t)] / [C_eq]) where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A(t)] = Concentration in the acceptor well at time t
-
[C_eq] = Equilibrium concentration
-
-
Protocol 2: Caco-2 Permeability Assay
This protocol evaluates the transport of this compound across a polarized monolayer of Caco-2 cells.[2][3][5]
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
This compound and control compounds
-
Lucifer yellow (for monolayer integrity testing)
-
Transepithelial Electrical Resistance (TEER) meter
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer with tight junctions.[2]
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values > 250 Ω·cm² are generally considered acceptable.
-
Perform a lucifer yellow permeability assay. A Papp of < 1.0 x 10⁻⁶ cm/s for lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add 0.5 mL of the test compound solution (e.g., 50 µM this compound in HBSS) to the apical (A) side.
-
Add 1.5 mL of fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (B-A):
-
Repeat the assay in the reverse direction by adding the test compound to the basolateral side and fresh HBSS to the apical side.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt = Rate of permeation
-
A = Surface area of the membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Protocol 3: Confocal Microscopy for Cellular Uptake Visualization
This protocol allows for the direct visualization of the intracellular localization of fluorescently labeled this compound.[6]
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Arg-His-NH2)
-
Cells of interest (e.g., HeLa or a relevant cell line)
-
Glass-bottom culture dishes
-
Live-cell imaging medium
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal tracking dye (e.g., LysoTracker Red)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes and allow them to adhere overnight.
-
-
Peptide Incubation:
-
Prepare a working solution of fluorescently labeled this compound in pre-warmed live-cell imaging medium (e.g., 10 µM).
-
Replace the culture medium with the peptide solution and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Co-staining (Optional):
-
In the last 30 minutes of incubation, add Hoechst 33342 and/or LysoTracker Red to the medium to visualize the nucleus and lysosomes, respectively.
-
-
Imaging:
-
Wash the cells three times with warm PBS to remove extracellular peptide.
-
Add fresh live-cell imaging medium to the dish.
-
Place the dish on the stage of the confocal microscope.
-
Acquire images using the appropriate laser lines and emission filters for the fluorophore, Hoechst, and LysoTracker.
-
-
Image Analysis:
-
Analyze the images to determine the subcellular localization of the peptide (e.g., cytoplasm, nucleus, endosomes).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Recovery in PAMPA/Caco-2 | Compound binding to plates or membrane. | Use low-binding plates. Include a mass balance calculation to account for all compound. |
| High Variability in Caco-2 Data | Inconsistent monolayer integrity. | Ensure consistent cell seeding density and culture period. Always perform TEER and lucifer yellow assays. |
| No Cellular Uptake in Microscopy | Peptide concentration too low; Incubation time too short. | Perform a dose-response and time-course experiment. |
| High Background in Microscopy | Incomplete washing of extracellular peptide. | Increase the number and duration of washing steps with PBS. |
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptakes, Biostabilities and Anti-miR-210 Activities of Chiral Arginine-PNAs in Leukaemic K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 cell permeability and stability of two d-glucopyranuronamide conjugates of thyrotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioorganic-chemistry.com [bioorganic-chemistry.com]
- 6. Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arg-His-NH2 Incorporation into Hydrogels for Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are highly absorbent, three-dimensional polymer networks that provide a hydrated and porous environment conducive to cell growth and tissue regeneration.[1] The functionalization of these hydrogels with bioactive molecules, such as peptides, can significantly enhance their therapeutic potential by mimicking the natural extracellular matrix (ECM) and actively directing cellular behavior.[2] This document details the application and protocols for incorporating the dipeptide Arginyl-Histidine-Amide (Arg-His-NH2) into hydrogels for tissue engineering applications.
The this compound dipeptide is a promising candidate for hydrogel functionalization due to the unique and synergistic properties of its constituent amino acids. Arginine is a well-known promoter of cell adhesion, proliferation, and wound healing through its role in nitric oxide signaling and as a precursor for polyamines and collagen synthesis.[3] Histidine offers pH-buffering capacity, which can be crucial in the often-acidic microenvironment of injured tissues, and has been implicated in wound healing and anti-inflammatory responses.[4][5] The C-terminal amidation of the dipeptide enhances its stability against enzymatic degradation. The incorporation of this compound is hypothesized to create a biomimetic hydrogel scaffold that actively supports cell attachment, proliferation, and modulates the local microenvironment to promote tissue regeneration.
Synthesis of this compound Dipeptide
The this compound dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The use of a Rink Amide resin is crucial for obtaining the C-terminal amide.
Experimental Protocol: Solid-Phase Synthesis of this compound
Materials:
-
Rink Amide MBHA resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine (B6355638) in Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Histidine):
-
Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled histidine.
-
Second Amino Acid Coupling (Arginine):
-
Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.
-
Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Pbf).
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the this compound dipeptide by mass spectrometry (MS) and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Arginine physiology and its implication for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnosine, histidine, and wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arg-His-NH2 as a Targeting Ligand for Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective delivery of therapeutic and diagnostic agents to target cells remains a significant challenge in drug development. Ligand-targeted nanoparticles have emerged as a promising strategy to enhance the efficacy and reduce the off-target effects of various payloads. The dipeptide Arginine-Histidine-NH2 (Arg-His-NH2), and its close analogue di-arginine-histidine (RRH), have shown potential as effective targeting moieties for enhancing the cellular uptake of nanoparticles. The cationic nature of arginine facilitates interaction with negatively charged cell membranes, while the histidine residue can contribute to endosomal escape, a critical step for intracellular drug delivery. These application notes provide a comprehensive overview of the use of this compound as a targeting ligand, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Data Presentation
The following table summarizes the quantitative data on the cellular uptake of nanoparticles functionalized with an Arginine-Histidine containing peptide.
| Nanoparticle Formulation | Cell Line | Increase in Cellular Uptake (Compared to Unmodified Nanoparticles) | Key Findings | Reference |
| Di-arginine-histidine (RRH)-tagged PECA nanoparticles | Not specified | 30% | RRH-tagging significantly enhanced cellular uptake in a concentration-dependent manner. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Peptide
This protocol outlines the solid-phase peptide synthesis (SPPS) of the this compound peptide.
Materials:
-
Fmoc-His(Trt)-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine (B6355638) solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the histidine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH, DIC, and Oxyma Pure in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added arginine residue using 20% piperidine in DMF for 20 minutes. Wash the resin extensively with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the this compound peptide by mass spectrometry and analytical HPLC.
-
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol describes the covalent conjugation of the this compound peptide to nanoparticles with surface carboxyl groups using carbodiimide (B86325) chemistry.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA, silica)
-
This compound peptide
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifugal filter units or dialysis membrane
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxyl-functionalized nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Peptide Conjugation:
-
Dissolve the this compound peptide in MES buffer.
-
Add the peptide solution to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of a primary amine-containing molecule (e.g., Tris buffer or glycine).
-
Purify the peptide-conjugated nanoparticles from unreacted peptide and coupling agents using centrifugal filtration or dialysis against PBS.
-
-
Characterization:
-
Confirm the successful conjugation of this compound to the nanoparticles using techniques such as Fourier-transform infrared spectroscopy (FTIR), zeta potential measurement (expecting an increase in positive charge), and quantification of surface peptide density (e.g., via amino acid analysis or a colorimetric assay).
-
Protocol 3: In Vitro Cellular Uptake Assay
This protocol details a method to quantify the cellular uptake of this compound-functionalized nanoparticles.
Materials:
-
Target cell line (e.g., cancer cells)
-
Cell culture medium and supplements
-
Fluorescently labeled this compound-nanoparticles and control (unmodified) nanoparticles
-
96-well plates
-
Fluorescence plate reader or flow cytometer
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Nanoparticle Incubation:
-
Prepare serial dilutions of the fluorescently labeled this compound-nanoparticles and control nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle suspensions.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
-
Washing:
-
Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
-
Quantification:
-
Plate Reader Method:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
Normalize the fluorescence intensity to the total protein content of each well (determined by a protein assay like BCA).
-
-
Flow Cytometry Method:
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence of individual cells using a flow cytometer.
-
-
-
Data Analysis: Compare the cellular uptake of this compound-nanoparticles to that of the control nanoparticles to determine the enhancement in uptake.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Arg-His-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Arg-His-NH2 solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing Arginine (Arg) and Histidine (His), providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Final Yield | 1. Incomplete Fmoc Deprotection: The piperidine (B6355638) solution may not fully access the N-terminal Fmoc group, especially in aggregating sequences.[1] | a. Extend Deprotection Time: Increase the piperidine treatment time. Automated synthesizers can monitor Fmoc release by UV and extend the time automatically.[2] b. Use a Stronger Base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine, which can be more effective at removing the Fmoc group.[3] c. Chaotropic Agents: Add chaotropic salts to the deprotection solution to disrupt secondary structures.[1] |
| 2. Incomplete Coupling: Steric hindrance from the bulky side chains of Arg(Pbf) and His(Trt) can slow down the coupling reaction.[4] | a. Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[4][5] b. Use a More Potent Coupling Reagent: Switch from standard carbodiimides to a phosphonium (B103445) or uronium/aminium salt like HATU, HBTU, or COMU.[6][7][8] c. Optimize Activation: For difficult couplings like Arg, in situ activation with DIC/OxymaPure at a slightly elevated temperature (e.g., 45°C) can improve efficiency.[9][10] d. Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent can drive the reaction to completion.[5] | |
| 3. Peptide Aggregation: The growing peptide chain can form secondary structures (β-sheets) on the resin, limiting reagent accessibility.[1][11] | a. Use "Difficult Sequence" Protocols: Incorporate pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt aggregation. b. Change Solvent: Solvents like N-Butylpyrrolidinone (NBP) can be a good alternative to DMF for problematic sequences.[9][12] c. Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates. | |
| Presence of Deletion Sequences (e.g., des-Arg or des-His) | Incomplete Coupling of the Preceding Amino Acid: This is a direct result of inefficient amide bond formation. | a. See "Incomplete Coupling" solutions above. b. Capping: After the coupling step, use a capping reagent like acetic anhydride (B1165640) to block any unreacted free amines, preventing them from reacting in subsequent cycles. |
| Side Product Formation | 1. Arginine δ-lactam formation: The side chain of Arg can cyclize, leading to an inactive species and lower yield.[9][13] | a. Use appropriate side-chain protection: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is widely used to protect the guanidino group of arginine and minimize this side reaction.[14][15] b. Optimize Coupling Conditions: Avoid prolonged activation times, especially at higher temperatures. |
| 2. Histidine Racemization: The chiral center of Histidine is prone to racemization during activation, especially with carbodiimide (B86325) reagents.[16][17] | a. Use Racemization-Suppressing Additives: Always use additives like OxymaPure or HOBt with carbodiimides.[6] b. Choose Appropriate Coupling Reagents: DEPBT is known for its resistance to racemization when coupling Fmoc-His(Trt)-OH.[6] c. Control Pre-activation Time: Minimize the time the amino acid is in its activated state before it is added to the resin.[17] | |
| 3. Alkylation from Protecting Groups: During final cleavage, reactive cations from protecting groups (e.g., Trityl from His(Trt)) can modify sensitive residues.[18] | a. Use Scavengers: Include a "scavenger" cocktail in your cleavage solution (e.g., TFA with triisopropylsilane (B1312306) (TIS) and water) to trap these reactive species.[3] |
Frequently Asked Questions (FAQs)
Q1: Which side-chain protecting groups are recommended for Arginine and Histidine in Fmoc-SPPS?
A1: For Arginine, the most common and effective protecting group is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) . It provides robust protection for the guanidino group during synthesis and is readily cleaved by standard TFA cocktails.[14][15] For Histidine, the Trt (trityl) group is widely used to protect the imidazole (B134444) side chain. It is acid-labile and helps prevent side reactions and racemization.[18]
Q2: How can I monitor the completion of coupling and deprotection steps?
A2: Several methods are available:
-
Qualitative Colorimetric Tests:
-
Kaiser Test (Ninhydrin Test): Detects free primary amines. A positive result (blue/purple beads) after deprotection indicates successful Fmoc removal. A negative result (yellow beads) after coupling suggests the reaction is complete. Note that this test is not reliable for N-terminal proline.[2]
-
Chloranil Test: Used for detecting secondary amines like proline.[2]
-
-
Quantitative Real-Time Monitoring:
Q3: What are the best coupling reagents for a difficult sequence like Arg-His?
A3: For challenging couplings, uronium/aminium or phosphonium-based reagents are generally superior to carbodiimides. The choice depends on the specific issue being addressed.
| Coupling Reagent Class | Examples | Advantages | Considerations |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High coupling efficiency, fast reaction rates, good for difficult sequences.[7][8][20] COMU is a safer alternative to HOBt/HOAt-based reagents.[6] | Can cause guanidinylation of the free N-terminal amine if used in large excess.[8][21] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent for sterically hindered couplings, low risk of racemization.[7] Does not cause guanidinylation side reactions.[8] | Can be more expensive. Solutions in DMF have moderate stability.[8] |
| Carbodiimides + Additives | DIC/OxymaPure, DIC/HOBt | Cost-effective. OxymaPure is a non-explosive and highly effective additive that enhances reactivity and reduces racemization.[6] | Generally slower than onium salts. Higher risk of racemization with sensitive residues like Histidine if not properly controlled.[7] |
Q4: Can I synthesize this compound without side-chain protection on the amino acids?
A4: While recent research has explored "minimal-protection" strategies, including the use of side-chain unprotected Arginine and Histidine, this is an advanced technique that requires specific coupling protocols, such as using Oxyma Pure/TBEC.[18][22][23][24] For routine synthesis and to ensure the highest probability of success, the use of orthogonal side-chain protecting groups like Pbf for Arg and Trt for His is strongly recommended.
Experimental Protocols & Workflows
Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a Rink Amide resin, pre-swelled in a suitable solvent like Dimethylformamide (DMF).
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 5-10 minutes).
-
Drain the reaction vessel.
-
Repeat the treatment with fresh deprotection solution.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH or Fmoc-His(Trt)-OH) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours. Agitate the mixture during this time.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF to remove excess reagents and by-products.
-
-
Monitoring (Optional):
-
Take a small sample of resin beads and perform a Kaiser test to confirm the completion of the coupling reaction (beads should be yellow).
-
-
Repeat Cycle: Return to Step 2 to add the next amino acid in the sequence.
Final Cleavage and Deprotection
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with Dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .
-
Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting logic for addressing low yield in peptide synthesis.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. Successful Development of a Method for the Incorporation of Fmoc-Arg(Pbf)-OH in Solid-Phase Peptide Synthesis using N Butylpyrrolidinone (NBP) as a Green Solvent - OAK Open Access Archive [oak.novartis.com]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. digital.csic.es [digital.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. FMOC-Arg(Pbf)-OH aids in optimizing peptide purity and yield. [cds-bsx.com]
- 15. chempep.com [chempep.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 19. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 20. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 21. people.uniurb.it [people.uniurb.it]
- 22. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents [cris.unibo.it]
- 24. researchgate.net [researchgate.net]
Troubleshooting low solubility of Arg-His-NH2 in aqueous buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the low solubility of the dipeptide Arginine-Histidine-Amide (Arg-His-NH2) in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in a neutral buffer like PBS (pH 7.4)?
A1: this compound is a strongly basic peptide. Its net positive charge is highest at acidic pH and decreases as the pH becomes more neutral or basic. Peptides are typically least soluble at their isoelectric point (pI), where their net charge is zero.[1][2] For a basic peptide like this compound, the pI is high. While it should still be soluble at neutral pH due to a significant positive charge, intermolecular interactions can sometimes lead to aggregation and reduced solubility, especially at higher concentrations.[1]
Q2: What is the best initial solvent to try for dissolving this compound?
A2: The recommended starting solvent is sterile, deionized water. If solubility is limited in pure water, the next step should be to use a slightly acidic solution. Adding a small amount of 10% acetic acid or 0.1% trifluoroacetic acid (TFA) can significantly improve solubility by ensuring all basic residues are fully protonated, thereby maximizing the peptide's net positive charge.[3][4]
Q3: My experiment requires a near-neutral pH. How can I improve solubility in my final buffer?
A3: The best practice is to first dissolve the peptide at a high concentration in a minimal amount of an acidic solvent (like 10% acetic acid) where it is highly soluble. Once fully dissolved, you can slowly add this concentrated stock solution dropwise into your stirring, final aqueous buffer (e.g., PBS pH 7.4) to reach the desired final concentration.[1] This method helps prevent the peptide from crashing out of solution.
Q4: Can I use organic solvents like Dimethyl Sulfoxide (DMSO) to dissolve this compound?
A4: While DMSO is excellent for dissolving hydrophobic peptides, this compound is highly hydrophilic due to its charged residues.[5][6] Therefore, organic solvents are generally not the first choice. If you encounter extreme difficulty, you could dissolve the peptide in a very small amount of DMSO and then carefully dilute it into your aqueous buffer.[6] However, be aware that high concentrations of DMSO can be toxic to cells or interfere with certain assays.[1]
Q5: Are there any buffer additives that can help increase the solubility of this compound?
A5: Yes, certain excipients can enhance peptide solubility. Arginine itself is often used in formulations to reduce protein and peptide aggregation and increase solubility.[7][8] Adding 25-150 mM L-Arginine to your final buffer could improve the solubility of this compound. As a last resort for non-cellular assays, denaturing agents like 6M Guanidine Hydrochloride (Gdn-HCl) or 8M urea (B33335) can be used, but these will disrupt protein structures in your experiment.[4]
Q6: How should I properly handle and store my lyophilized peptide and stock solutions?
A6: Before opening the vial for the first time, allow the lyophilized powder to equilibrate to room temperature for at least 60 minutes in a desiccator. This prevents water condensation. Before adding solvent, centrifuge the vial to ensure all the powder is at the bottom.[6] For storage, lyophilized peptides should be kept at -20°C or -80°C. Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9]
Troubleshooting Guide
If you are facing solubility issues with this compound, follow this systematic workflow. A critical first step is to always test solubility on a small aliquot of your peptide to avoid compromising the entire batch.[1][5][6]
Caption: A step-by-step workflow for troubleshooting peptide solubility.
Data Summary
The solubility of this compound is highly dependent on the pH of the buffer system. The following table summarizes the expected relative solubility and recommended actions.
| Buffer System | pH | Expected Relative Solubility | Recommended Action & Notes |
| Deionized Water | ~6.0-7.0 | Moderate to High | Good starting point. The slight natural acidity of DI water can aid dissolution. |
| Acetic Acid (0.1 M) | ~2.9 | Very High | Excellent for creating a concentrated stock solution. The peptide will have a net charge of +3. |
| Acetate Buffer | 4.0 | Very High | Ideal for experiments requiring an acidic pH. Both Arg and His residues are fully protonated and positively charged. |
| Phosphate-Buffered Saline (PBS) | 7.4 | Moderate | Solubility can be concentration-dependent. The Histidine residue is mostly neutral at this pH.[10] Dissolve in acid first, then dilute into PBS. |
| Tris Buffer | 8.5 | Low to Moderate | Lower solubility is expected as the N-terminus begins to deprotonate, reducing the net positive charge. Avoid if possible. |
| Ammonium Bicarbonate | 7.8 | Low to Moderate | Similar to other neutral/basic buffers. The presence of salts can sometimes decrease solubility. |
Experimental Protocols
Protocol 1: General Reconstitution of this compound
-
Allow the lyophilized peptide vial to warm to room temperature for at least 60 minutes before opening.
-
Centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to pellet all the powder at the bottom of the tube.[6]
-
Based on the troubleshooting guide, select an appropriate solvent (start with sterile deionized water or a slightly acidic buffer).
-
Add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Vortex the vial for 10-20 seconds. If not fully dissolved, let it sit for a few minutes and vortex again.
-
If necessary, briefly sonicate the solution in a water bath sonicator (3 cycles of 10 seconds, chilling on ice in between) to aid dissolution and minimize aggregation.[6]
-
Once the solution is clear and particle-free, it is ready for use or for dilution into the final experimental buffer.
Protocol 2: Solubility Enhancement by Stepwise Acidification
-
Follow steps 1 and 2 from the General Reconstitution Protocol.
-
Add a volume of sterile deionized water that is about 80-90% of your final desired stock volume. Vortex the suspension.
-
While vortexing, add 10% acetic acid solution drop by drop (e.g., 1-2 µL at a time).
-
Continue adding acid and vortexing until the peptide is fully dissolved and the solution is clear.[3]
-
Bring the solution to the final desired volume with sterile deionized water.
-
This acidic stock can now be carefully diluted into your final, neutral pH buffer for your experiment.
Peptide Charge and Solubility Relationship
The solubility of this compound in aqueous buffers is governed by its net electrical charge, which is a function of the solution's pH. The diagram below illustrates how the key ionizable groups contribute to the peptide's overall positive charge, enhancing its interaction with polar water molecules.
Caption: Relationship between pH, peptide charge, and solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. biobasic.com [biobasic.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amino acid - Wikipedia [en.wikipedia.org]
Preventing Arg-His-NH2 degradation during storage and experiments
Welcome to the technical support center for Arg-His-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation of this dipeptide during storage and throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store this compound to ensure its stability?
A1: To prevent or minimize degradation, it is highly recommended to store this compound in its lyophilized form at -20°C or, for long-term storage, at -80°C.[1][2][3] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][2][4]
Q2: What are the primary pathways through which this compound can degrade?
A2: this compound is susceptible to several degradation pathways, primarily targeting the peptide backbone and the individual amino acid side chains. The main degradation routes include:
-
Hydrolysis: Cleavage of the peptide bond between Arginine and Histidine. This process is accelerated at high temperatures.[5]
-
Oxidation: The histidine residue is particularly prone to oxidation, which can be catalyzed by trace metals.[6][7][8] The imidazole (B134444) ring of histidine is susceptible to oxidative damage.[6]
-
Deamidation/Citrullination: The arginine residue can undergo enzymatic conversion to citrulline, a process known as deimination or citrullination.[9][10][11] This involves the conversion of the guanidinium (B1211019) group to a urea (B33335) group.[11]
Q3: How does pH affect the stability of this compound in solution?
A3: The pH of the solution is a critical factor in maintaining the stability of this compound. A pH range of 5-7 is generally considered optimal for the stability of peptides in solution.[4] Alkaline conditions (pH > 8) should be avoided as they can accelerate degradation pathways such as oxidation of cysteine (if present) and deamidation.[1]
Q4: Can light exposure lead to the degradation of this compound?
A4: Yes, peptides can be sensitive to UV radiation.[12][13] Photostability is influenced by the peptide's ability to dissipate the energy from UV light. It is recommended to store peptide solutions, as well as the lyophilized powder, protected from light.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and experimental use of this compound.
Issue 1: Loss of biological activity of the peptide in my experiment.
| Possible Cause | Troubleshooting/Solution |
| Peptide Degradation | Verify the storage conditions of both the lyophilized powder and the stock solution. Ensure storage at or below -20°C and protection from light.[2] Avoid multiple freeze-thaw cycles by using single-use aliquots.[1][4] |
| Incorrect pH of Solution | Check the pH of your experimental buffer. Maintain a pH between 5 and 7 for optimal stability.[4] |
| Oxidation | If your buffer contains metal ions, consider using a chelating agent like EDTA to prevent metal-catalyzed oxidation of the histidine residue.[6] Prepare solutions with degassed, high-purity water to minimize dissolved oxygen. |
| Contamination | Use sterile buffers for reconstitution and filter-sterilize the peptide solution to prevent microbial growth, which can lead to enzymatic degradation.[2] |
Issue 2: Inconsistent results between experimental batches.
| Possible Cause | Troubleshooting/Solution |
| Variable Peptide Concentration | Ensure the lyophilized peptide is fully dissolved before use. Re-quantify the peptide concentration if you suspect degradation has occurred. |
| Batch-to-Batch Variability in Peptide Quality | Use a fresh vial of lyophilized peptide for each new set of experiments to rule out degradation of older stock. |
| Freeze-Thaw Cycles | Prepare fresh dilutions from a new aliquot of the frozen stock solution for each experiment. Avoid using a stock solution that has been thawed and refrozen multiple times.[2][4] |
Quantitative Data on Peptide Stability
| Condition | General Peptide Stability | Recommendations for this compound |
| Temperature (Lyophilized) | Stable for months to years at -20°C to -80°C.[1][3] | Store lyophilized powder at -20°C for short-term and -80°C for long-term storage. |
| Temperature (Solution) | Stability ranges from weeks to months when frozen.[4] Degradation increases exponentially with temperature in aqueous solutions.[5] | Store solutions in aliquots at -20°C or -80°C. Thaw only the required amount just before use. |
| pH (Solution) | Optimal stability is generally between pH 5 and 7.[4] | Use buffers within this pH range for reconstitution and experiments. |
| Light Exposure | UV radiation can cause degradation.[12][13] | Store in amber vials or protect from light.[2] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Preparation: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
-
Reconstitution: Reconstitute the peptide in a sterile, buffered solution (e.g., PBS) with a pH between 5 and 7.[4] Use high-purity, degassed water to prepare the buffer.
-
Concentration: Prepare a stock solution at a concentration that is convenient for your experimental dilutions (e.g., 1-10 mM).
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots.
-
Storage: Store the aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Analysis of this compound Degradation by HPLC-MS
This protocol outlines a general method for detecting and quantifying the degradation of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound at a known concentration in the buffer of interest.
-
Incubate the solution under the conditions you wish to test (e.g., elevated temperature, different pH, light exposure).
-
Take samples at various time points and immediately store them at -80°C until analysis.
-
-
HPLC-MS Analysis:
-
Use a reversed-phase HPLC (RP-HPLC) method, as it is effective for separating peptides.[14] A C18 column is commonly used for this purpose.[14]
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Couple the HPLC to a mass spectrometer (MS) to identify the parent peptide and any degradation products by their mass-to-charge ratio.[15][16]
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Identify peaks corresponding to potential degradation products (e.g., hydrolyzed peptide, oxidized histidine, citrullinated arginine).
-
Calculate the rate of degradation by plotting the decrease in the concentration of the intact peptide over time.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. genscript.com [genscript.com]
- 3. bachem.com [bachem.com]
- 4. bachem.com [bachem.com]
- 5. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective oxidation of histidine residues in proteins or peptides through the copper(II)-catalysed autoxidation of glucosone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Arginine Deimination and Citrulline Side-Chain Length on Peptide Secondary Structure Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the photostability of peptides after selective photoexcitation of the backbone: prompt versus slow dissociation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. On the photostability of peptides after selective photoexcitation of the backbone: prompt versus slow dissociation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Detection of Peptides Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 16. almacgroup.com [almacgroup.com]
Technical Support Center: Optimizing Arg-His-NH2 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the dipeptide Arg-His-NH2 for cell culture experiments. The content is structured to offer practical troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use it in cell culture?
A1: this compound is a dipeptide composed of L-arginine and L-histidine with a C-terminal amide group. Dipeptides are often used in cell culture media to enhance the stability and solubility of individual amino acids.[1] L-arginine is a critical amino acid for cell proliferation and is a substrate for key enzymes like nitric oxide synthase (NOS) and arginase.[2][3] L-histidine is an essential amino acid with a unique imidazole (B134444) side-chain that can act as a proton donor or acceptor at physiological pH, making it important for enzyme catalytic functions.[4][5] The amidated C-terminus can increase the peptide's stability against degradation by carboxypeptidases. The combination of these two amino acids may offer unique benefits for specific cell types by influencing pathways related to proliferation, signaling, and metabolism.
Q2: What are the potential mechanisms of action for this compound in cells?
A2: this compound is expected to be taken up by cells and hydrolyzed into its constituent amino acids, L-arginine and L-histidine. The primary mechanism of action will likely be through the subsequent metabolism of L-arginine via two main pathways:
-
Arginase Pathway: Arginase converts arginine to ornithine, which is a precursor for the synthesis of polyamines (e.g., putrescine, spermidine) and proline. Polyamines are essential for cell proliferation and DNA synthesis.
-
Nitric Oxide Synthase (NOS) Pathway: NOS metabolizes arginine to produce nitric oxide (NO) and citrulline. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. In some contexts, high levels of NO can also be cytotoxic.[3][6][7]
The histidine component may contribute to maintaining pH balance and can be involved in various enzymatic reactions.[4]
Q3: How do I prepare and store this compound for cell culture experiments?
A3: For optimal results and reproducibility, proper handling of the this compound peptide is crucial.
-
Reconstitution: Start by dissolving the lyophilized peptide in sterile, distilled water. If solubility is an issue, which is unlikely for this hydrophilic peptide, a small amount of a suitable buffer can be used. For basic peptides like this compound, a slightly acidic buffer may aid dissolution. It is recommended to first dissolve the peptide at a high concentration and then dilute it to the working concentration.[8]
-
Storage: Store the lyophilized peptide at -20°C in a desiccator. Once reconstituted, it is best to make single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[9]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Cell Growth or Viability at All Tested Concentrations | 1. Peptide Cytotoxicity: The inherent properties of the peptide may be toxic to the specific cell line. 2. Contamination: The peptide stock may be contaminated with endotoxins or residual trifluoroacetic acid (TFA) from synthesis.[9] 3. Incorrect Peptide Concentration: Errors in calculating the peptide concentration. | 1. Perform a dose-response experiment with a wider range of concentrations, including very low concentrations. 2. Ensure the use of high-purity (>95%) peptide. If TFA toxicity is suspected, consider TFA removal services from the peptide supplier. Test for endotoxin (B1171834) contamination. 3. Verify the net peptide content from the certificate of analysis and recalculate the concentration. |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells. 2. Edge Effects: Increased evaporation in the outer wells of the plate. 3. Peptide Instability: The peptide may be degrading in the culture medium over the course of the experiment. | 1. Ensure a homogenous single-cell suspension before seeding and visually inspect the plate after seeding. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. 3. Prepare fresh peptide dilutions for each experiment and consider the stability of the peptide in your specific culture medium. |
| No Observable Effect of this compound | 1. Concentration Range is Too Low: The concentrations tested may be below the effective range for the cell line. 2. Cell Line Insensitivity: The specific cell line may not be responsive to modulation of the arginine metabolic pathways. 3. Assay Timing: The time point for measuring the effect may not be optimal. | 1. Test a higher range of concentrations. 2. Consider using a different cell line known to be sensitive to arginine availability. 3. Perform a time-course experiment to determine the optimal time to observe an effect on proliferation or other endpoints. |
| Precipitation in Culture Medium | 1. Poor Peptide Solubility: The peptide may not be fully soluble at the tested concentration in the specific culture medium. 2. Interaction with Media Components: The peptide may be interacting with components of the serum or media, leading to precipitation. | 1. Ensure the peptide is fully dissolved in a stock solution before adding it to the culture medium. Briefly sonicate the stock solution if necessary.[8] 2. Test the solubility of the peptide in the basal medium without serum first. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay for Cell Proliferation
This protocol is designed to establish a dose-response curve for this compound on your cell line of interest. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]
Materials:
-
96-well flat-bottom cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium (with serum, if required)
-
Serum-free cell culture medium
-
This compound peptide stock solution (e.g., 10 mM in sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a "no-cell" control with medium only.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]
-
-
Solubilization:
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other values.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve.
-
Data Presentation
The results from the MTT assay can be summarized in a table to easily compare the effects of different concentrations of this compound.
Table 1: Effect of this compound Concentration on Cell Viability (% of Control)
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (% of Control) |
| 0 (Control) | User's Data | 100% |
| 1 | User's Data | User's Calculation |
| 10 | User's Data | User's Calculation |
| 50 | User's Data | User's Calculation |
| 100 | User's Data | User's Calculation |
| 250 | User's Data | User's Calculation |
| 500 | User's Data | User's Calculation |
| 1000 | User's Data | User's Calculation |
Visualizations
Potential Signaling Pathways of this compound Metabolism
The following diagram illustrates the potential metabolic fate of the arginine component of this compound within a cell and its influence on key cellular processes.
Caption: Potential metabolic pathways of the arginine component of this compound.
Experimental Workflow for Optimizing this compound Concentration
The following diagram outlines the logical steps for a researcher to determine the optimal concentration of this compound for their specific cell culture application.
Caption: Workflow for optimizing this compound concentration in cell culture.
References
- 1. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 2. Tumour cell growth in culture: dependence on arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Peptide FAQs | Synthesis, Purity, Storage & More - Creative Peptides [creative-peptides.com]
- 9. genscript.com [genscript.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Purification of Crude Arg-His-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from crude synthetic Arg-His-NH2.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound synthesized by Solid-Phase Peptide Synthesis (SPPS)?
A1: Crude synthetic peptides like this compound often contain a variety of impurities derived from the synthesis process. Common impurities include:
-
Deletion sequences: Peptides missing either the Arginine or Histidine residue (e.g., Arg-NH2 or His-NH2). This can occur due to incomplete deprotection or coupling steps during synthesis.[1][2][3]
-
Truncated sequences: Peptides that are shorter than the target sequence.
-
Peptides with remnant protecting groups: Incomplete removal of protecting groups from the amino acid side chains (e.g., from the guanidinium (B1211019) group of Arginine or the imidazole (B134444) ring of Histidine) or the C-terminal amide.[1][4]
-
Diastereomers: Racemization of one or both amino acid residues during synthesis can lead to diastereomeric impurities (e.g., D-Arg-L-His-NH2, L-Arg-D-His-NH2).[1]
-
Insertion sequences: Peptides with an extra amino acid residue.[5]
-
Byproducts from scavengers: Residual molecules used during the cleavage of the peptide from the resin.[4]
Q2: What are the recommended primary methods for purifying crude this compound?
A2: The two most effective and widely used chromatographic techniques for purifying peptides like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC).
-
RP-HPLC is the most popular method for peptide purification and separates molecules based on their hydrophobicity.[6][7][8]
-
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge and is particularly useful for charged peptides like this compound.[9][10][11][12] Combining both RP-HPLC and IEC can provide very high purity.[9]
Q3: Which type of Ion-Exchange Chromatography is most suitable for this compound?
A3: Cation-exchange chromatography is the most suitable form of IEC for this compound. This is because both Arginine and Histidine are basic amino acids, giving the dipeptide a net positive charge at a pH below the pKa of their side chains. In cation-exchange chromatography, the positively charged peptide binds to a negatively charged stationary phase and is then eluted by increasing the salt concentration or pH.[10]
Troubleshooting Guides
Troubleshooting RP-HPLC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak resolution / Co-elution of impurities | Inappropriate mobile phase gradient. | Optimize the gradient. A shallower gradient will generally improve resolution. |
| Incorrect column chemistry. | Use a column with a different stationary phase (e.g., C8 instead of C18) or a different pore size. | |
| The peptide is too hydrophilic for good retention. | Use a mobile phase with a weaker organic solvent (e.g., methanol (B129727) instead of acetonitrile) or a lower concentration of the organic solvent at the start of the gradient. | |
| Broad or tailing peaks | Secondary interactions between the peptide and the silica (B1680970) backbone of the column. | Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[7][13] |
| Column overloading. | Reduce the amount of crude peptide loaded onto the column. | |
| Low recovery of the peptide | Irreversible adsorption of the peptide to the column. | Try a different column chemistry or add a small amount of a stronger organic solvent like isopropanol (B130326) to the mobile phase.[8] |
| Peptide precipitation on the column. | Ensure the crude peptide is fully dissolved in the initial mobile phase before injection. |
Troubleshooting Ion-Exchange Chromatography (IEC) Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peptide does not bind to the cation-exchange column | The pH of the loading buffer is too high. | The loading buffer pH must be below the isoelectric point (pI) of this compound to ensure a net positive charge. A pH of 3-5 is a good starting point.[11] |
| The ionic strength of the loading buffer is too high. | Use a buffer with a low salt concentration (e.g., 10-20 mM) for loading. | |
| Poor separation of impurities | The salt gradient is too steep. | Use a shallower salt gradient to improve the separation of molecules with similar charges. |
| The pH of the mobile phase is not optimal. | Optimize the pH of the elution buffer. A pH gradient can also be used for elution.[11] | |
| Low yield | The peptide is eluting in a very broad peak. | Optimize the salt gradient and flow rate. |
| The peptide has precipitated on the column. | Ensure the peptide is soluble in the loading and elution buffers. |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter.
-
Column: A C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size) is a common choice.[13]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase the concentration of Mobile Phase B over time to elute the peptide and impurities. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
General Protocol for Cation-Exchange Purification of this compound
-
Sample Preparation: Dissolve the crude peptide in the loading buffer (e.g., 20 mM sodium phosphate, pH 4.0). Ensure the pH is adjusted to ensure the peptide is positively charged.
-
Column: A strong or weak cation-exchange column.
-
Buffers:
-
Loading Buffer: A low ionic strength buffer at a pH where the peptide is positively charged (e.g., 20 mM sodium phosphate, pH 4.0).
-
Elution Buffer: The loading buffer with a high concentration of salt (e.g., 1 M NaCl).
-
-
Purification Steps:
-
Equilibration: Equilibrate the column with the loading buffer.
-
Loading: Load the dissolved crude peptide onto the column.
-
Wash: Wash the column with the loading buffer to remove unbound impurities.
-
Elution: Elute the bound peptide using a linear gradient of increasing salt concentration (from 0% to 100% Elution Buffer).
-
-
Detection and Fraction Collection: Monitor the eluate at 214 nm or 280 nm and collect fractions.
-
Desalting: The collected fractions will contain high salt concentrations and will likely need to be desalted, for example, by using a subsequent RP-HPLC step or size-exclusion chromatography.
Visualizations
Caption: RP-HPLC Purification Workflow for this compound.
Caption: Troubleshooting Logic for Poor RP-HPLC Peak Resolution.
References
- 1. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 6. gilson.com [gilson.com]
- 7. lcms.cz [lcms.cz]
- 8. hplc.eu [hplc.eu]
- 9. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. waters.com [waters.com]
- 12. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 13. agilent.com [agilent.com]
Addressing non-specific binding of Arg-His-NH2 in assays
<_ _="--[ 0 ]--">
Welcome to the technical support center for troubleshooting assays involving the Arg-His-NH2 peptide. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address issues related to non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with this compound?
The dipeptide this compound carries a net positive charge at neutral pH due to the arginine and histidine residues.[1][2] This positive charge can lead to strong electrostatic interactions with negatively charged surfaces, such as standard polystyrene microplates or other anionic molecules in your assay system. This is a major cause of high background signals and non-specific binding.[3][4]
Q2: My negative control wells show a high background signal. What are the first steps to troubleshoot this?
High background across an entire ELISA plate often points to issues with blocking or washing steps.[5]
-
Review Your Blocking Protocol: Insufficient blocking is a common culprit.[6] Ensure your blocking buffer is fresh, correctly prepared, and that the incubation time is adequate (typically 1-2 hours at room temperature or overnight at 4°C).[5][6]
-
Optimize Washing Steps: Inadequate washing can leave unbound reagents behind, causing a high signal.[7][8] Increase the number of wash cycles, the volume of wash buffer, and consider including a 30-second soak time during each wash step.[5]
-
Check Reagent Integrity: Contaminated or expired reagents can also lead to high background.[7] Use fresh, sterile reagents for each assay.[7][9]
Q3: How can I modify my buffers to reduce electrostatic-based non-specific binding?
To counter the positive charge of this compound, you can modify your buffers in two key ways:
-
Increase Salt Concentration: Adding salts like Sodium Chloride (NaCl) to your wash and binding buffers can shield electrostatic charges.[3][10] The salt ions interact with the charged peptide and surfaces, disrupting the non-specific binding. Start by titrating NaCl concentrations from 150 mM (standard PBS) up to 500 mM.
-
Add a Non-ionic Detergent: Including a low concentration (0.05% - 0.1%) of a non-ionic detergent like Tween-20 in your wash and antibody dilution buffers can help disrupt weaker hydrophobic interactions and prevent the peptide from sticking to plastic surfaces.[3][5]
Q4: Can changing the blocking agent help, and what are my options?
Yes, optimizing the blocking agent is a critical step. Not all blockers are equally effective for all systems.[11]
-
Protein-Based Blockers: Bovine Serum Albumin (BSA) or casein are commonly used.[4] If you are using 1% BSA, consider increasing the concentration to 2-3%.[5]
-
Commercial Blockers: Many commercial blocking buffers are specifically formulated to reduce non-specific binding from various sources and can be more effective than single-protein solutions.
-
Protein-Free Blockers: In some cases, protein-based blockers can be a source of background. Protein-free options are available and may provide a cleaner background.
Troubleshooting Guide: High Non-Specific Binding
This guide provides a systematic approach to diagnosing and resolving high background signals in assays using this compound.
Problem: High Signal in Negative Control / Low Signal-to-Noise Ratio
The workflow below outlines a step-by-step process for troubleshooting.
References
- 1. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Non-Specific Adsorption Reduction Methods in Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. How to deal with high background in ELISA | Abcam [abcam.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
Technical Support Center: Enhancing the Serum Stability of Arg-His-NH2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of the dipeptide Arg-His-NH2 in serum. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to assist in your research and development efforts.
Troubleshooting Guide: Common Issues in this compound Serum Stability Experiments
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Degradation of this compound (Half-life < 30 minutes) | High activity of aminopeptidases and/or carboxypeptidases in the serum lot. The Arg-His peptide bond is susceptible to cleavage by various endopeptidases. | 1. Modify the Peptide: Implement N-terminal acetylation to block aminopeptidase (B13392206) activity or substitute L-amino acids with D-amino acids to confer general resistance to proteolysis. 2. Use Protease Inhibitor Cocktails: While not ideal for determining intrinsic stability, it can help identify the class of proteases responsible for degradation. 3. Heat-Inactivate Serum: Heating serum can denature some proteases, but may also alter other serum components. |
| Inconsistent or Irreproducible Half-Life Results | Variability between different serum batches or donors. Inconsistent sample handling (e.g., freeze-thaw cycles). Inaccurate quantification of the peptide. | 1. Standardize Serum Source: Use a single, pooled lot of serum for all comparative experiments. 2. Aliquot Reagents: Aliquot both the peptide stock solution and serum to avoid multiple freeze-thaw cycles. 3. Optimize Analytical Method: Ensure your HPLC or LC-MS method is validated for linearity, accuracy, and precision for quantifying this compound. |
| Poor Peak Resolution or Co-elution in HPLC Analysis | The peptide peak is overlapping with serum components. The HPLC method is not optimized for a small, polar dipeptide. | 1. Improve Sample Cleanup: Ensure efficient protein precipitation (e.g., with acetonitrile (B52724) or trichloroacetic acid) and complete removal of the precipitate. 2. Adjust HPLC Method: Optimize the gradient, mobile phase composition (e.g., ion-pairing agents), and column chemistry (e.g., a C18 column suitable for polar compounds). |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic pathways responsible for the degradation of this compound in serum?
A1: The degradation of this compound in serum is primarily mediated by several types of proteases:
-
Aminopeptidases: These enzymes cleave the N-terminal arginine.
-
Carboxypeptidases: These enzymes can potentially cleave the C-terminal histidine, although the C-terminal amide (NH2) group offers some protection.
-
Dipeptidyl Peptidases: These enzymes can cleave dipeptides from the N-terminus.
-
Endopeptidases: Enzymes like trypsin can cleave at the carboxylic side of arginine.
Q2: How does C-terminal amidation on this compound contribute to its stability?
A2: The C-terminal amide group (NH2) on this compound provides a degree of protection against carboxypeptidases, which typically recognize a free C-terminal carboxyl group. However, this protection is not absolute, and degradation can still occur.[1]
Q3: What is the most effective single modification to significantly enhance the serum half-life of this compound?
A3: Substituting one or both of the L-amino acids with their D-enantiomers (e.g., D-Arg-His-NH2, Arg-D-His-NH2, or D-Arg-D-His-NH2) is generally the most effective single modification. D-amino acids are not recognized by most endogenous proteases, leading to a substantial increase in serum stability.[2][3][4]
Q4: Can formulation strategies alone be sufficient to stabilize this compound in serum?
A4: While formulation strategies such as pH optimization and the use of excipients like cyclodextrins or PEGylation can help improve stability, they are often insufficient to completely prevent the rapid enzymatic degradation of a small, unmodified peptide like this compound.[5][6][7] These strategies are typically more effective when used in conjunction with chemical modifications of the peptide itself.
Q5: Are there any non-enzymatic degradation pathways I should be aware of for this compound?
A5: Yes, although enzymatic degradation is the primary concern in serum, non-enzymatic pathways such as hydrolysis of the peptide bond can occur, especially at non-physiological pH or elevated temperatures. The imidazole (B134444) side chain of histidine can also be susceptible to oxidation.
Quantitative Data on this compound Stability Enhancement
The following table summarizes the estimated serum half-life of this compound with various modifications. These values are estimations based on published data for short, arginine-rich peptides and general principles of peptide stabilization. Actual half-life can vary depending on experimental conditions and the specific serum used.
| Peptide Derivative | Modification | Estimated Serum Half-Life (t½) | Rationale for Enhancement |
| This compound | Unmodified | < 30 minutes | Highly susceptible to aminopeptidases and endopeptidases. |
| Ac-Arg-His-NH2 | N-terminal Acetylation | ~ 1-2 hours | The acetyl group blocks cleavage by aminopeptidases.[1] |
| D-Arg-His-NH2 | D-Arginine Substitution | > 24 hours | D-amino acid is resistant to cleavage by most proteases.[2][3][4] |
| Arg-D-His-NH2 | D-Histidine Substitution | > 24 hours | D-amino acid is resistant to cleavage by most proteases.[2][3][4] |
| Ac-D-Arg-D-His-NH2 | Combined Modification | >> 24 hours | Combines the protective effects of N-terminal blocking and stereoisomeric resistance to proteolysis. |
Experimental Protocols
In Vitro Serum Stability Assay using HPLC
This protocol outlines a standard procedure to determine the half-life of this compound and its derivatives in human serum.
Materials:
-
This compound peptide and its modified analogues (lyophilized powder)
-
Pooled human serum (stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Milli-Q or ultrapure water
-
Microcentrifuge tubes (low protein binding)
-
Thermomixer or incubating water bath
-
Microcentrifuge
-
HPLC system with a UV detector and a C18 column suitable for polar peptides
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the peptide in ultrapure water. Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.
-
Serum Preparation: Thaw the pooled human serum on ice. Once thawed, centrifuge at 1,500 x g for 10 minutes at 4°C to remove any cryoprecipitates. Transfer the supernatant to a new tube and pre-warm to 37°C.
-
Initiation of the Assay: In a microcentrifuge tube, add 90 µL of the pre-warmed serum. To this, add 10 µL of the 1 mg/mL peptide stock solution to achieve a final peptide concentration of 100 µg/mL. Gently vortex to mix and immediately start the timer. This is your t=0 sample.
-
Incubation: Incubate the reaction mixture at 37°C in a thermomixer with gentle agitation.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Protein Precipitation: Immediately add the 20 µL aliquot to a new microcentrifuge tube containing 40 µL of ice-cold acetonitrile with 0.1% TFA to precipitate the serum proteins and quench the enzymatic reaction. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate the quenched samples on ice for 15 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Analysis: Carefully collect the supernatant and transfer it to an HPLC vial. Analyze 20 µL of the supernatant by RP-HPLC.
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of peptide remaining versus time and determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.
-
Visualizations
References
- 1. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 6. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Arg-His-NH2 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Arg-His-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical monoisotopic mass of the protonated this compound molecule ([M+H]+)?
A1: The molecular formula for this compound is C12H22N8O.[1] The theoretical monoisotopic mass of the neutral molecule is 310.1917 Da. Therefore, the theoretical m/z for the singly protonated molecule ([M+H]+) is 311.1990 .
Q2: What are the expected major fragment ions of this compound in collision-induced dissociation (CID)?
A2: The major expected fragment ions are the b and y ions resulting from the cleavage of the peptide bond. Due to the presence of the basic arginine and histidine residues, charge-driven fragmentation is expected. The y1 ion is often prominent in peptides with a C-terminal basic residue like histidine. Please refer to the fragmentation pattern diagram and the quantitative data table below for specific m/z values.
Q3: Which chromatographic technique is best suited for this compound analysis?
A3: Due to its high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective technique for retaining and separating this compound.[2][3][4] Reversed-phase chromatography may result in poor retention.
Q4: What are some common adducts I might observe for this compound?
A4: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]+) and potassium ([M+K]+).[5] These will appear at m/z values higher than the protonated molecule. See the adduct information table for precise m/z values.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: No or Low Signal for this compound
| Potential Cause | Recommended Solution |
| Poor Retention on LC Column | If using reversed-phase, switch to a HILIC column. Optimize the mobile phase composition, ensuring a high percentage of organic solvent in the initial conditions for HILIC.[2][3] |
| Ion Suppression | The presence of salts or other matrix components can suppress the ionization of this compound.[6][7][8] Improve sample clean-up using solid-phase extraction (SPE). Dilute the sample to reduce matrix effects. |
| Incorrect MS Parameters | Ensure the mass spectrometer is set to detect the correct m/z for the [M+H]+ ion (311.20). Optimize source parameters such as capillary voltage and gas flows for polar, basic compounds. |
| Sample Degradation | Prepare fresh samples and store them appropriately. Avoid repeated freeze-thaw cycles. |
Problem 2: Unexpected Peaks in the Mass Spectrum
| Potential Cause | Recommended Solution |
| Adduct Formation | The presence of sodium ([M+Na]+) or potassium ([M+K]+) adducts is common.[5] Refer to the adduct table to confirm their m/z. To reduce adduct formation, use high-purity LC-MS grade solvents and plasticware instead of glassware where possible. |
| Contamination | Contaminants from solvents, reagents, or the LC system can introduce unexpected peaks. Run blank injections to identify the source of contamination. |
| In-source Fragmentation | If the source conditions are too harsh, the this compound molecule may fragment before entering the mass analyzer. Reduce the source temperature and fragmentor voltage. |
Problem 3: Poor or No Fragmentation in MS/MS
| Potential Cause | Recommended Solution |
| Incorrect Precursor Ion Selection | Ensure the correct m/z for the [M+H]+ ion (311.20) is being isolated for fragmentation. |
| Insufficient Collision Energy | The collision energy may be too low to induce fragmentation. Gradually increase the collision energy and monitor the fragmentation pattern. |
| Charge State | For small peptides, the +1 charge state is typically the most abundant and easiest to fragment. If you are targeting a different charge state, consider if it is present in sufficient abundance. |
Quantitative Data
Table 1: Theoretical m/z of this compound and its Predicted Fragment Ions
| Ion | Sequence | Theoretical m/z |
| [M+H]+ | This compound | 311.1990 |
| b1 | Arg | 157.1190 |
| y1 | His-NH2 | 155.0880 |
Table 2: Common Adducts of this compound
| Adduct | Molecular Formula | Theoretical m/z |
| [M+Na]+ | C12H22N8ONa | 333.1809 |
| [M+K]+ | C12H22N8OK | 349.1549 |
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve the this compound standard or sample in a solvent compatible with the initial mobile phase conditions (e.g., 90% acetonitrile (B52724) in water with 0.1% formic acid).
-
If analyzing from a complex matrix (e.g., plasma, tissue homogenate), perform a protein precipitation followed by solid-phase extraction (SPE) using a mixed-mode or HILIC sorbent for sample clean-up.
2. Liquid Chromatography (HILIC):
-
Column: HILIC column (e.g., Amide, Zwitterionic, or bare silica (B1680970) chemistry), 2.1 x 100 mm, < 2.7 µm particle size.[3][4]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (ESI-MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Desolvation Temperature: 350-450 °C.
-
MRM Transitions (example):
-
Precursor Ion (Q1): 311.2 m/z
-
Product Ion (Q3): 155.1 m/z (for y1)
-
-
Collision Energy: Optimize for the specific instrument, starting around 15-25 eV.
Visualizations
Caption: Troubleshooting workflow for this compound mass spectrometry analysis.
Caption: Predicted CID fragmentation pattern of protonated this compound.
References
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. De novo peptide sequencing - Wikipedia [en.wikipedia.org]
- 3. ionsource.com [ionsource.com]
- 4. scispace.com [scispace.com]
- 5. archive.sigda.org [archive.sigda.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. Analysis of arginine and lysine methylation utilizing peptide separations at neutral pH and electron transfer dissociation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Optimizing HPLC gradient for better Arg-His-NH2 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the purification of the dipeptide Arg-His-NH2 using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for HPLC purification?
A1: this compound is a dipeptide composed of two basic amino acids, Arginine and Histidine, with a C-terminal amide.[1][2][3] Key properties influencing its behavior in reverse-phase HPLC (RP-HPLC) include:
-
High Polarity: The presence of the charged guanidinium (B1211019) group of Arginine and the imidazole (B134444) ring of Histidine makes the peptide highly polar.[1][3] This results in weak retention on non-polar stationary phases like C18.
-
Basic Nature: Both Arginine and Histidine are basic amino acids, meaning they will carry a positive charge at acidic to neutral pH.[3] This is advantageous for ion-pairing with agents like trifluoroacetic acid (TFA).
-
Small Size: As a dipeptide, this compound has a low molecular weight.
Q2: What is a good starting point for the HPLC gradient to purify this compound?
A2: Due to its high polarity, this compound will likely elute at a low concentration of organic solvent. A good starting point for a linear gradient would be:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
Gradient: 0-20% B over 20-30 minutes.
This shallow gradient increases the chances of separating the target peptide from other hydrophilic impurities.[4][5][6]
Q3: Why is Trifluoroacetic Acid (TFA) commonly used in the mobile phase?
A3: TFA is an ion-pairing agent that is added to the mobile phase to improve peak shape and retention of peptides.[7] For basic peptides like this compound, the negatively charged TFA molecules pair with the positively charged peptide, increasing its overall hydrophobicity and leading to better interaction with the stationary phase. This results in sharper peaks and improved resolution.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Increase the concentration of the ion-pairing agent (e.g., TFA from 0.1% to 0.15%) to better mask the silanol (B1196071) groups. Consider using a column with end-capping or a hybrid particle technology column that minimizes silanol interactions. |
| Column Overload | Reduce the amount of sample injected onto the column. |
| Inappropriate Mobile Phase pH | For basic peptides, a low pH (around 2-3) is generally recommended to ensure consistent protonation. Ensure the pH of your mobile phase is stable. |
| Column Degradation | Flush the column with a strong solvent wash or replace the column if it's old or has been used extensively with harsh conditions. |
Issue 2: Poor Resolution Between this compound and Impurities
Possible Causes & Solutions
| Cause | Recommended Solution |
| Gradient is Too Steep | A shallow gradient is crucial for separating closely eluting compounds.[4][6] Try decreasing the gradient slope (e.g., from 1%/min to 0.5%/min).[6] |
| Incorrect Mobile Phase Composition | Try a different organic modifier, such as methanol (B129727) instead of acetonitrile, as this can alter selectivity. Also, consider using a different ion-pairing agent like formic acid (FA), which can change the elution order of peptides. |
| Suboptimal Column Chemistry | If using a C18 column, consider trying a C8 or a phenyl-hexyl column for different selectivity.[5] |
| High Flow Rate | Reducing the flow rate can sometimes improve resolution, although it will increase the run time.[4] |
Experimental Protocols
Protocol 1: General Analytical HPLC Method for this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 0 |
| 5 | 0 |
| 25 | 20 |
| 27 | 100 |
| 30 | 100 |
| 32 | 0 |
| 35 | 0 |
Protocol 2: Gradient Optimization for Improved Resolution
If the initial separation is not satisfactory, this protocol can be used to optimize the gradient.
-
Initial Scouting Run: Perform the "General Analytical HPLC Method" to determine the approximate elution time of this compound.
-
Focused Gradient Development: Based on the scouting run, create a new, shallower gradient that is centered around the elution percentage of the target peptide. For example, if the peptide elutes at 10% B:
| Time (min) | % Mobile Phase B |
| 0 | 2 |
| 5 | 2 |
| 35 | 12 |
| 37 | 100 |
| 40 | 100 |
| 42 | 2 |
| 45 | 2 |
Visual Guides
Caption: Workflow for HPLC gradient optimization.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Landscape of Amino Acid-Rich Antimicrobial Peptides: Definition, Deployment in Nature, Implications for Peptide Design and Therapeutic Potential [mdpi.com]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. peptide.com [peptide.com]
Troubleshooting unexpected results in Arg-His-NH2 functional assays
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using the dipeptide Arg-His-NH2 in functional assays. Given that this compound is a simple dipeptide, its biological effects may be subtle and highly dependent on the experimental context. This document aims to help you identify and resolve common issues to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: How should I properly dissolve and store my lyophilized this compound peptide?
A: Proper handling of the peptide is critical for maintaining its activity.
-
Reconstitution: Before opening, centrifuge the vial to pellet the lyophilized powder. For initial solubilization, it is often best to use sterile, nuclease-free water. If solubility is an issue, a small amount of a slightly acidic buffer (e.g., pH 5-6) may help, as both arginine and histidine are basic amino acids.[1] Avoid using strong acids or bases unless necessary, as this can affect peptide stability and assay pH.
-
Storage of Stock Solutions: Once dissolved, aliquot the stock solution into single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles.[1][2] Store these aliquots in a freezer at -20°C or, for long-term storage, at -80°C.[1] Peptides in solution are significantly less stable than in their lyophilized form.[1][2]
-
Lyophilized Peptide Storage: Store the lyophilized peptide at -20°C or below in a desiccator to protect it from moisture.[3]
Q2: I am not observing any biological effect with this compound in my assay. What are the potential reasons?
A: A lack of signal can stem from several factors, from peptide integrity to assay design.
-
Peptide Degradation: Arginine and Histidine are susceptible to degradation, especially in solution or under suboptimal storage conditions.[4][5] Prepare fresh solutions from a properly stored lyophilized powder for each experiment.
-
Low Potency: As a small dipeptide, this compound may have low intrinsic potency. You may need to test a wide range of concentrations, potentially into the high micromolar or millimolar range.
-
Incorrect Assay: The chosen functional assay may not be appropriate for the peptide's mechanism of action. Consider screening the peptide across multiple assay platforms (e.g., cell viability, second messenger, receptor binding) to identify a relevant biological response.
-
Assay Sensitivity: The assay may not be sensitive enough to detect a subtle effect. Ensure your positive and negative controls are working as expected and that the assay window is adequate.[6]
Q3: My results show high variability between replicates. What could be the cause?
A: High variability often points to technical issues in assay execution.
-
Incomplete Solubilization: The peptide may not be fully dissolved, leading to inconsistent concentrations in your wells. Ensure the stock solution is clear and free of precipitates before making dilutions.
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes, can introduce significant variability.[6] Use calibrated pipettes and proper technique, such as reverse pipetting for viscous solutions.
-
Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate reagents and affect results. Avoid using the outer wells or fill them with sterile buffer to create a humidity barrier.
-
Cell Seeding Uniformity: Ensure cells are evenly distributed and seeded at a consistent density across all wells.
Q4: I'm observing cell toxicity at high concentrations. Is this compound cytotoxic?
A: While the dipeptide itself is unlikely to be highly toxic, several factors can contribute to apparent cytotoxicity.
-
High Peptide Concentration: Very high concentrations of any substance can cause osmotic stress or other non-specific effects on cells.
-
Counter-ion Effects: Peptides are often purified using high-performance liquid chromatography (HPLC) and are supplied as a salt with a counter-ion, most commonly trifluoroacetic acid (TFA).[3] TFA can be cytotoxic to some cell lines, especially at high peptide concentrations.[2] If toxicity is a concern, consider obtaining a TFA-free version of the peptide or performing a salt exchange.
-
pH Shift: Adding a high concentration of a basic peptide solution to a weakly buffered medium can alter the pH, affecting cell viability. Ensure your final assay buffer has sufficient capacity to maintain a stable pH.
Section 2: Troubleshooting Guides
Table 1: Troubleshooting No or Low Signal/Activity
| Observed Problem | Potential Cause | Recommended Solution |
| No response at any concentration | Peptide Degradation: Arginine and histidine can be unstable.[4][5] | Prepare a fresh stock solution from lyophilized powder. Aliquot and store properly to avoid freeze-thaw cycles.[2] |
| Incorrect Peptide Concentration: Weighing or dilution errors. Static charge on lyophilized powder can affect weighing accuracy.[7] | Verify calculations. Use an anti-static device when weighing. Perform a serial dilution over a broad concentration range (e.g., nM to mM). | |
| Inappropriate Assay System: The peptide's mechanism may not align with the chosen assay. | Screen this compound in a panel of functional assays (e.g., cAMP, Ca2+, proliferation, cytokine release). | |
| Low Assay Sensitivity: The biological effect is too small to be detected. | Optimize the assay to increase the signal-to-noise ratio. Ensure positive controls give a robust response.[6] | |
| Signal is present but very weak | Suboptimal Assay Conditions: Incubation time, temperature, or buffer composition may not be ideal. | Perform time-course and temperature optimization experiments. Check the pH and composition of the assay buffer. |
| Low Receptor/Target Expression: The target of the peptide may be expressed at low levels in your cell model. | Use a cell line known to express relevant targets or consider an overexpression system. |
Table 2: Troubleshooting High Background or Non-Specific Effects
| Observed Problem | Potential Cause | Recommended Solution |
| High signal in negative control wells | Reagent Contamination or Degradation: Assay reagents may be contaminated or expired.[6] | Use fresh, high-quality reagents. Check the expiration dates on all kit components. |
| Cell Stress: Cells may be unhealthy, leading to aberrant signaling. | Ensure proper cell culture technique. Check for contamination and use cells at a low passage number. | |
| Effect plateaus at a low level or has a biphasic (U-shaped) dose-response | Peptide Aggregation/Precipitation: At high concentrations, the peptide may come out of solution. | Visually inspect high-concentration wells for precipitates. Test different solvents or buffers to improve solubility. |
| Receptor Desensitization/Downregulation: Prolonged or high-concentration exposure can lead to reduced receptor signaling. | Reduce the incubation time or perform a time-course experiment to find the optimal window for measurement. | |
| Complex Biological Mechanism: The peptide may interact with multiple targets with opposing effects. | This is a valid biological result. Further investigation with pathway inhibitors or target-specific assays is needed. |
Table 3: Troubleshooting Poor Reproducibility and High Variability
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicates (within an assay) | Inaccurate Pipetting: Inconsistent volumes across wells.[6] | Calibrate pipettes. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents. |
| Incomplete Peptide Solubilization: "Hot spots" of peptide concentration. | Vortex and visually inspect the stock solution to ensure it is fully dissolved before making dilutions. | |
| "Edge Effects" on the Plate: Differential evaporation in outer wells. | Do not use the outer wells of the plate for experimental samples. Fill them with sterile water or buffer. | |
| Poor reproducibility between assays (day-to-day) | Stock Solution Degradation: The peptide stock is losing activity over time. | Prepare fresh stock solution for each experiment or use single-use aliquots that have not been freeze-thawed.[1][2] |
| Variation in Reagents or Cells: Different lots of serum, reagents, or different cell passages can alter the response. | Use the same lot of reagents for a set of experiments. Use cells within a consistent passage number range. | |
| Instrument Variation: Differences in plate reader settings or performance. | Ensure the plate reader is properly maintained and use consistent settings for all experiments. |
Section 3: Key Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol assesses the effect of this compound on cell metabolic activity as an indicator of viability or proliferation.
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Peptide Preparation: Prepare a 2X concentrated serial dilution of this compound in serum-free medium.
-
Treatment: Remove the growth medium from the cells and add 100 µL of the 2X peptide dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[6]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader. Plot the signal versus peptide concentration.
Protocol 2: cAMP Second Messenger Assay (e.g., using HTRF)
This protocol measures the accumulation of cyclic AMP (cAMP), a common second messenger, in response to peptide treatment, typically to screen for Gs or Gi-coupled GPCR activation.
-
Cell Seeding: Seed cells into a low-volume white 384-well plate at an appropriate density in 5 µL of medium and incubate overnight.
-
Peptide and Reagent Preparation:
-
Prepare a 4X serial dilution of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
-
Treatment: Add 5 µL of the 4X peptide dilutions to the cells. Add 5 µL of a known GPCR agonist (e.g., Forskolin for Gs) as a positive control.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Lysis and Detection:
-
Add 5 µL of the cAMP-d2 lysis buffer to each well.
-
Add 5 µL of the anti-cAMP-cryptate lysis buffer to each well.
-
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader. Calculate the 665nm/620nm ratio and convert it to cAMP concentration using a standard curve.
Section 4: Visual Guides and Workflows
Caption: General troubleshooting workflow for unexpected results.
Caption: Hypothetical signaling pathways for this compound.
Caption: Recommended workflow for peptide handling and preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. novoprolabs.com [novoprolabs.com]
- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. biomedgrid.com [biomedgrid.com]
How to prevent aggregation of Arg-His-NH2 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of the Arg-His-NH2 peptide during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide aggregation?
A1: this compound peptide aggregation is a process where individual peptide molecules (monomers) self-associate to form larger, often insoluble, structures such as oligomers and visible precipitates.[1] This phenomenon is primarily driven by intermolecular interactions, such as hydrogen bonding and electrostatic forces, influenced by the peptide's physicochemical properties.[2][3]
Q2: What are the primary causes of this compound aggregation?
A2: The aggregation of this peptide is influenced by several factors:
-
Physicochemical Properties: The this compound sequence contains two basic amino acids, Arginine (Arg) and Histidine (His), and a C-terminal amide.[4][5] Arginine's guanidinium (B1211019) group and Histidine's imidazole (B134444) group can participate in strong hydrogen bonding and electrostatic interactions.[6][7][8]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. Operating at a pH far from the pI is crucial.[9][10] For this basic peptide, an acidic pH is generally recommended for better solubility.[5]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, leading to aggregation.[9]
-
Temperature: Elevated temperatures can accelerate aggregation kinetics.[11][12] However, for some peptides, higher temperatures can disrupt hydrogen bonds and prevent aggregation during synthesis or initial solubilization.[2][11] For storage, lower temperatures are recommended.[13][14]
-
Ionic Strength: The salt concentration of the buffer can either shield charges, reducing repulsion and promoting aggregation, or stabilize the peptide.[10][12][15] The optimal ionic strength must often be determined empirically.
Q3: How can I visually identify if my this compound peptide has aggregated?
A3: Aggregation can manifest in several ways:
-
Cloudiness or Turbidity: The solution may appear hazy or cloudy.
-
Precipitation: Visible particles or flakes may be present in the vial or tube.
-
Gel Formation: The solution may become viscous or form a gel-like substance.[9]
-
Difficulty in Dissolving: The lyophilized powder may fail to dissolve completely, even with vortexing or sonication.[5]
Q4: Arginine is part of the peptide, but it's also used as an anti-aggregation agent. How does that work?
A4: This is an important point. L-arginine as an excipient is widely used to inhibit protein and peptide aggregation.[16][17] It is thought to work by binding to exposed hydrophobic surfaces or charged residues on peptide molecules, thereby preventing self-association.[18][19][20] However, the effect is concentration-dependent. At certain low-to-intermediate concentrations, arginine has been shown to sometimes promote the aggregation of acidic proteins, while higher concentrations inhibit it.[21] For your this compound peptide, adding external arginine could potentially stabilize it, but empirical testing would be required to find the optimal concentration.
Troubleshooting Guide
Problem 1: Lyophilized peptide does not dissolve upon reconstitution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Solvent/pH | The this compound peptide has a net positive charge and is basic. Start by attempting to dissolve it in sterile, distilled water. If solubility is poor, use a dilute acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid) to ensure the peptide is fully protonated and charged, then dilute with your target buffer.[5][9] | The peptide dissolves completely, yielding a clear solution. |
| High Peptide Concentration | The initial concentration is above the peptide's solubility limit. Reconstitute the peptide at a lower concentration. It is easier to dilute a stock solution than to dissolve an over-concentrated one.[9] | The peptide dissolves at a lower concentration, confirming the initial concentration was too high. |
| Formation of Aggregates During Lyophilization | Use a small amount of an organic solvent like DMSO or acetonitrile (B52724) to first dissolve the peptide, then slowly add the aqueous buffer while vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your downstream experiments.[9] | The peptide dissolves in the organic solvent and remains in solution after the addition of the aqueous buffer. |
Problem 2: Peptide solution becomes cloudy or precipitates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Storage Temperature | Store peptide solutions at recommended temperatures. For short-term storage (days to weeks), use 2-8°C. For long-term storage, aliquot the peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][13][22] | The peptide remains in solution without visible aggregation for the intended storage duration. |
| Suboptimal Buffer Conditions (pH, Ionic Strength) | The buffer pH may be too close to the peptide's pI, or the ionic strength may be promoting aggregation. Empirically screen different buffer pH values (at least 1-2 units away from the pI) and ionic strengths (e.g., varying NaCl or KCl concentrations) to find the optimal condition for stability.[10][15][23] | A specific buffer condition is identified that maintains peptide solubility and prevents aggregation over time. |
| Microbial Contamination | If not prepared under sterile conditions, microbial growth can occur, leading to solution cloudiness. Prepare solutions using sterile buffers and filter-sterilize the final peptide solution through a 0.22 µm filter if possible. | The solution remains clear, and the issue is resolved, indicating contamination was the cause. |
| Peptide Self-Association | The intrinsic properties of the peptide lead to aggregation under the current conditions. Consider adding stabilizing excipients. Common options include L-arginine (e.g., 50-100 mM), sugars (e.g., trehalose), or non-ionic detergents (e.g., Polysorbate 80 at 0.01-0.1%).[12][15][16] | The addition of an excipient reduces or eliminates aggregation, improving the stability of the solution. |
Quantitative Data on Anti-Aggregation Strategies
The following tables provide example data on the effectiveness of different strategies for preventing peptide aggregation. Note: This data is for illustrative purposes, based on a model pentapeptide, and optimal conditions for this compound must be determined empirically.[12]
Table 1: Example Effect of pH on Peptide Aggregation Rate
| pH | Aggregation Rate (% increase in hydrodynamic radius/hour) |
| 4.0 | 8.5 |
| 5.0 | 3.2 |
| 6.0 | 1.1 |
| 7.0 | 0.5 |
| 8.0 | 1.3 |
| 9.0 | 4.8 |
Table 2: Example Influence of Temperature on Peptide Stability in Solution (pH 7.0)
| Temperature (°C) | Time to 10% Aggregation (days) |
| 4 | > 90 |
| 25 | 14 |
| 37 | 3 |
Table 3: Example Efficacy of Excipients in Preventing Peptide Aggregation (1 mg/mL, pH 7.0, 37°C for 72h)
| Excipient | Concentration (%) | % Aggregation Reduction |
| None | - | 0 |
| Arginine | 1.0 | 65 |
| Trehalose | 5.0 | 78 |
| Polysorbate 80 | 0.1 | 85 |
Visualized Workflows and Pathways
Caption: Logical workflow for troubleshooting this compound peptide aggregation.
Caption: General pathway of peptide aggregation from soluble monomers to insoluble aggregates.
Experimental Protocols
Protocol 1: Recommended Reconstitution of Lyophilized this compound Peptide
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture, which can affect peptide stability.[12]
-
Initial Solvent Selection: Based on its basic nature, start with a sterile, dilute acidic solvent.[5] Prepare a stock of 10% acetic acid in sterile, nuclease-free water.
-
Solubilization: Add a small volume of the 10% acetic acid solution to the vial to achieve a high concentration stock (e.g., 5-10 mg/mL). Gently swirl or vortex to dissolve the peptide completely. Brief sonication in a water bath can be used if dissolution is slow.[2]
-
Dilution: Once the peptide is fully dissolved, dilute the acidic stock solution to the final desired concentration using your sterile experimental buffer (e.g., PBS, Tris).
-
Verification: Ensure the final solution is clear and free of particulates. Check the final pH of the solution and adjust if necessary, being careful not to approach the peptide's pI.
Protocol 2: Detection of Aggregation by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the onset of aggregation.[12][23]
-
Sample Preparation: Prepare the peptide solution at the desired concentration in a carefully filtered (0.22 µm) buffer. Ensure the buffer itself is free of dust and particulates.
-
Instrumentation: Use a DLS instrument to measure the sample. Typically, a low-volume quartz cuvette is used.
-
Measurement: The instrument shines a laser through the sample and detects fluctuations in the scattered light intensity. These fluctuations are related to the Brownian motion of the particles.
-
Data Analysis: The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in solution.
-
Monomeric Peptide: A single, sharp peak corresponding to a small hydrodynamic radius and a low PDI (<0.2) indicates a homogenous, non-aggregated sample.
-
Aggregated Peptide: The appearance of larger species (a second peak at a much larger Rh) or a significant increase in the average Rh and PDI indicates the presence of oligomers or aggregates.
-
-
Time-Course Monitoring: To assess stability, DLS measurements can be taken at various time points (e.g., 0, 1, 6, 24 hours) under specific storage conditions (e.g., 4°C vs. 25°C).[23]
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Physicochemical Features and Peculiarities of Interaction of AMP with the Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]
- 14. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 19. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. L-arginine induces protein aggregation and transformation of supramolecular structures of the aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bachem.com [bachem.com]
- 23. news-medical.net [news-medical.net]
Refinement of Arg-His-NH2 experimental protocols for reproducibility
Welcome to the technical support center for Arg-His-NH2. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure the reproducibility of your experiments involving this dipeptide amide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application? A1: this compound is a dipeptide composed of L-Arginine and L-Histidine with a C-terminal amide. It is often identified through peptide screening, a research tool used for discovering active peptides in areas like protein interaction analysis, functional studies, and drug development.[1]
Q2: What are the key physicochemical properties of this compound? A2: Understanding the basic properties is crucial for experimental design. Key computed properties include its molecular weight and formula.[2] Please refer to the data summary table below for specific values.
Q3: How should I store this compound to ensure its stability? A3: Peptides containing Arginine and Histidine can be susceptible to degradation.[3] For short-term storage, refrigeration at 4°C is recommended. For long-term stability, store the lyophilized powder at -20°C or -80°C. Once reconstituted in a buffer, it is best to make aliquots and freeze them to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Studies on similar amino acids show that storage at room temperature can lead to significant degradation within a short period.[3]
Q4: Which solvents are suitable for dissolving this compound? A4: this compound is a polar molecule due to the charged side chains of Arginine and Histidine.[5] It should be readily soluble in aqueous buffers like sterile water, phosphate-buffered saline (PBS), or cell culture media. If you encounter solubility issues, gentle vortexing or sonication may help. Avoid using non-polar organic solvents.
Troubleshooting Guide
Problem 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
-
Potential Cause: Incomplete coupling of the Fmoc-Arg(Pbf)-OH or Fmoc-His(Trt)-OH amino acids due to steric hindrance from the side-chain protecting groups.[6]
-
Recommended Solution:
-
Double Coupling: Perform the coupling reaction step twice before proceeding to the next deprotection step.[6]
-
Use Potent Coupling Reagents: Employ stronger activating agents like HATU or HCTU in combination with a base such as DIPEA.[7]
-
Increase Reaction Time: Extend the coupling time to ensure the reaction goes to completion.[6]
-
Monitor with a Qualitative Test: Use a Kaiser test after the coupling step to check for the presence of unreacted free amines on the resin. A positive test (blue beads) indicates incomplete coupling, which should be repeated.[7]
-
Problem 2: Impurities Observed in Mass Spectrometry After Cleavage
-
Potential Cause: Side-chain protecting groups (like Pbf on Arginine) can generate reactive carbocations during trifluoroacetic acid (TFA) cleavage, which can then modify sensitive residues.[8]
-
Recommended Solution:
-
Use Scavengers: Always include a "scavenger cocktail" in your cleavage solution. A common mixture is TFA/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5) to quench reactive species.
-
Optimize Cleavage Time: Limit the cleavage time to the minimum required (typically 1.5-3 hours) to reduce exposure of the peptide to the harsh acidic conditions.[7]
-
Problem 3: Poor Peak Shape or Resolution During HPLC Purification
-
Potential Cause: The highly basic nature of the Arginine side chain can lead to interactions with residual silanol (B1196071) groups on the stationary phase of the C18 column, causing peak tailing.
-
Recommended Solution:
-
Use an Ion-Pairing Agent: Add a low concentration of TFA (0.05% to 0.1%) to both mobile phases (A: water, B: acetonitrile). TFA pairs with the basic functional groups on the peptide, improving peak shape and resolution.
-
Optimize Gradient: A shallower gradient around the elution point of the peptide can improve separation from closely eluting impurities.
-
Column Selection: Use a high-quality, end-capped C18 column specifically designed for peptide separations.[9]
-
Problem 4: Low or Inconsistent Cellular Uptake in Permeability Assays
-
Potential Cause: The cellular uptake of cationic peptides like those containing Arginine can be dependent on cell-surface glycosaminoglycans (GAGs).[10] Variability in GAG expression between cell passages or types can affect results.
-
Recommended Solution:
-
Cell Line Authentication: Ensure the consistent use of a well-characterized cell line (e.g., Caco-2 for intestinal permeability) at a specific passage range.[11]
-
Control Experiments: Run parallel experiments with GAG-deficient cell lines or use enzymatic removal of GAGs to confirm the uptake mechanism.[10]
-
Dose-Response and Time-Course: Perform experiments across a range of concentrations and incubation times to determine optimal conditions for uptake.[10][12]
-
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₇O₃ | [2] |
| Molecular Weight | 311.34 g/mol | [2] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | [2] |
| Computed LogP | -4.7 | [2] |
| Hydrogen Bond Donors | 7 | [2] |
| Hydrogen Bond Acceptors | 6 | [2] |
Table 2: Typical Starting Parameters for HPLC Purification
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 5 µm particle size, 100-120 Å pore size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-35% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min (for analytical scale) |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 25-40 °C |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes the manual synthesis of this compound on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by washes with DCM and DMF.[7]
-
First Amino Acid Coupling (His):
-
Pre-activate Fmoc-His(Trt)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.
-
Add the activated mixture to the swelled resin and agitate for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
Second Amino Acid Coupling (Arg):
-
Repeat the coupling step (1.2) using Fmoc-Arg(Pbf)-OH.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection step (1.3) to remove the Fmoc group from the N-terminal Arginine.
-
-
Cleavage and Deprotection:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the final white pellet under vacuum.
-
Protocol 2: Characterization by Mass Spectrometry
This protocol outlines the analysis of the purified peptide using ESI-MS.
Materials:
-
Purified, lyophilized this compound
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Mass Spectrometer (e.g., LTQ Orbitrap)
Methodology:
-
Sample Preparation: Prepare a stock solution of the peptide in Solvent A at a concentration of approximately 1 mg/mL. Dilute this stock 1:20 in a 50:50 mixture of Solvent A and Solvent B for analysis.[13]
-
Instrument Setup:
-
Set up the ESI source in positive ion mode.
-
Use a spray voltage of 1.5-2.0 kV.[13]
-
Acquire data in a mass-to-charge (m/z) range appropriate for the expected protonated molecule [M+H]⁺ (Expected m/z ≈ 312.18).
-
-
Data Acquisition: Infuse the sample and acquire the full MS spectrum. The main peak should correspond to the [M+H]⁺ ion of this compound.
-
Tandem MS (MS/MS):
-
Isolate the precursor ion ([M+H]⁺).
-
Perform collision-induced dissociation (CID) to generate fragment ions.
-
Analyze the fragmentation pattern to confirm the peptide sequence (presence of b- and y-ions).
-
Protocol 3: In Vitro Caco-2 Cell Permeability Assay
This protocol provides a method to assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
This compound
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.[11]
-
Monolayer Integrity Test: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with high TEER values.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add this compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.[11]
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp):
-
Calculate the flux (dQ/dt) of the peptide across the monolayer.
-
The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where A is the surface area of the membrane and C₀ is the initial concentration in the apical chamber.[12]
-
Visualizations
Experimental and logical workflows
Caption: General experimental workflow for this compound from synthesis to biological evaluation.
Caption: Troubleshooting flowchart for low purity of this compound post-purification.
Caption: A hypothetical signaling pathway initiated by this compound binding to a G-protein coupled receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arg-His | C12H21N7O3 | CID 69256407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. Arginine Grafting to Endow Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Modulation of gastrointestinal permeability of low-molecular-weight heparin by l-arginine: in-vivo and in-vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and weighing lyophilized Arg-His-NH2
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and weighing lyophilized Arginyl-Histidine amide (Arg-His-NH2). Proper technique is critical for ensuring the peptide's stability and obtaining accurate, reproducible experimental results.
Physicochemical Properties Overview
This compound is a dipeptide composed of Arginine and Histidine with a C-terminal amide. Its handling is dictated by the properties of its constituent amino acids, which make it basic and hydrophilic.
| Property | Arginine (Arg) | Histidine (His) | Implications for this compound |
| Classification | Basic, Hydrophilic[1][2] | Basic (can act as acid or base near physiological pH), Moderately Hydrophilic[1][3] | The peptide is basic and highly water-soluble. |
| Charge at Neutral pH | Positive (+)[1][2] | Primarily Positive (+) (imidazole pKa ~6.0)[1][3] | Possesses a net positive charge; will likely be supplied as a salt (e.g., TFA or acetate). |
| Hygroscopicity | High | Moderate | Highly hygroscopic; readily absorbs atmospheric moisture, affecting weight and stability.[4][5][6] |
| Oxidation Potential | Low | Low | Generally stable against oxidation compared to peptides with Cys, Met, or Trp.[7][8] |
| Solubility | 71.8 g/L in water[1] | 4.19 g/L in water[1] | Readily soluble in aqueous buffers. For basic peptides, dissolution in slightly acidic solutions can be effective.[9] |
General Handling Workflow
Proper handling of lyophilized peptides is crucial to prevent contamination, moisture absorption, and degradation. The following workflow outlines the key steps from storage to preparation for use.
Caption: Standard workflow for handling lyophilized peptides.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A: Proper storage is essential to maximize the shelf-life of the peptide. Lyophilized peptides are significantly more stable than peptides in solution.[10]
| Condition | Duration | Temperature | Recommendations |
| Long-Term | Months to Years | -20°C or -80°C[10][11] | Store in a tightly sealed container, preferably with a desiccant, and protect from light.[10][12] |
| Short-Term | Days to Weeks | 4°C | Acceptable for brief periods, but colder temperatures are always preferred for maintaining integrity.[6] |
| Room Temp | Days | Ambient | Peptides can be shipped at room temperature, but this is not recommended for storage.[6][10] |
| In Solution | Weeks to Months | -20°C or -80°C | Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7][9] Peptides in solution are much less stable.[10] |
Q2: Why must I warm the peptide vial to room temperature before opening?
A: Lyophilized peptides, especially hydrophilic ones like this compound, are very hygroscopic, meaning they readily absorb water from the air.[6][7] Opening a cold vial causes atmospheric moisture to condense on the cold powder, which can decrease peptide stability and reduce the actual peptide content by adding water weight.[4][5][6] Always allow the vial to reach room temperature in a desiccator before opening to prevent this.[6][7][9]
Q3: The peptide powder is "flying around" and sticking to everything. What's happening and how can I fix it?
A: This is caused by static electricity, a common issue when handling dry, fine powders in a low-humidity environment.[13][14] This electrostatic force can cause weighing errors of 1-100 mg, making accurate measurement impossible.[13][15]
| Troubleshooting Static Electricity |
| Increase Humidity: Maintain the weighing room's relative humidity between 45-60%. This is the most effective way to allow static charges to dissipate naturally.[15][16] |
| Use an Ionizer: An anti-static gun or ionizer fan neutralizes static charges on the weighing container and the peptide powder.[14][16][17] |
| Use Anti-Static Weigh Boats: These are treated to prevent static buildup. Metal or glass containers are also better than plastic.[13][16] |
| Ground the Balance: Ensure the analytical balance is properly grounded.[15] |
| Modify Technique: Handle containers minimally. Avoid rubbing them, as this generates friction and static.[15][16] Use non-insulating tools like metal micro-spatulas.[14] |
Q4: How can I accurately weigh a very small amount (e.g., <1 mg) of the peptide?
A: Weighing small masses is challenging due to balance limitations and static interference.
-
Use a High-Precision Balance: Ensure your analytical balance has the required sensitivity (e.g., readability of 0.01 mg or better).
-
Weigh a Larger Amount and Dilute: The most reliable method is to weigh a larger, more accurate quantity (e.g., 5 or 10 mg) and dissolve it to create a concentrated stock solution.[18] Subsequent working solutions can then be prepared by accurate serial dilutions.
-
Account for Net Peptide Content: Lyophilized peptides contain counter-ions (like TFA from purification) and residual water, so the total mass is not 100% peptide.[7][19] The net peptide content (typically 70-90%) is provided on the Certificate of Analysis and must be used to calculate the true peptide concentration.[7]
Q5: What is the best way to dissolve (reconstitute) this compound after weighing?
A: this compound is a basic and hydrophilic peptide, so it should dissolve readily in aqueous solutions. Use sterile, high-purity water or buffers to avoid contamination.[4][9] For basic peptides, dissolving in a small amount of 1-10% acetic acid can be effective before diluting with your final buffer.[9] Always add the solvent to the peptide, not the other way around, and mix gently by swirling or vortexing briefly.[4][11] Avoid vigorous shaking, which can cause aggregation.[4]
Troubleshooting Guide
Problem: My weighing results are unstable and not repeatable.
A: This is a classic sign of static electricity or environmental interference. Follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for unstable balance readings.
Problem: The peptide won't dissolve completely.
A: While this compound is expected to be soluble, issues can arise.
-
Sonication: Briefly sonicate the solution in a water bath to break up aggregates.[9]
-
pH Adjustment: Since the peptide is basic, ensure your buffer pH is appropriate (pH 5-7 is often optimal for stability).[10] A slightly acidic environment may aid initial dissolution.[9]
-
Check Concentration: Attempting to make a solution that is too concentrated can lead to solubility limits being exceeded. Try dissolving at a lower concentration first.
Problem: I suspect my peptide has degraded.
A: Degradation can result from improper storage or handling.
-
Moisture Exposure: The primary cause of degradation for lyophilized powder is moisture.[6][7] If the vial was opened while cold, this is a likely cause.
-
Freeze-Thaw Cycles: For reconstituted peptides, repeated freeze-thaw cycles can cause degradation. Always aliquot stock solutions into single-use volumes.[8][11]
-
Confirmation: The only way to confirm degradation is through analytical methods like HPLC or Mass Spectrometry to check for purity and the presence of hydrolysis or oxidation products.
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the steps to properly dissolve the peptide to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Desiccator
-
Sterile, high-purity water or appropriate sterile buffer (e.g., PBS, pH 5-7)
-
Sterile, calibrated pipettes and tips
-
Vortex mixer
-
Sterile, single-use microcentrifuge tubes for aliquots
Procedure:
-
Equilibrate Vial: Remove the peptide vial from -20°C storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 30 minutes.[4][5][9] This prevents moisture condensation upon opening.
-
Prepare Workspace: Sanitize your work area and wear appropriate personal protective equipment (gloves, lab coat).
-
Centrifuge (Optional but Recommended): Briefly centrifuge the vial to ensure all lyophilized powder is collected at the bottom.[11]
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve your desired stock concentration. Remember to account for the net peptide content provided on the Certificate of Analysis for an accurate concentration.
-
Add Solvent: Carefully open the vial in a low-airflow area to avoid losing any powder.[5] Using a sterile pipette, slowly add the calculated volume of solvent down the side of the vial, avoiding squirting it directly onto the peptide pellet.[4]
-
Dissolve Peptide: Recap the vial and gently swirl or vortex for 15-30 seconds to dissolve the peptide.[11] Avoid vigorous or prolonged shaking.[4] Let the vial sit for several minutes to ensure complete dissolution.[20]
-
Visual Inspection: Inspect the solution to ensure it is clear and free of any particulates.[4][20]
-
Aliquot for Storage: To prevent degradation from multiple freeze-thaw cycles, immediately aliquot the stock solution into sterile, single-use tubes.[9][11]
-
Store Aliquots: Label the aliquots clearly with the peptide name, concentration, and date. Store them at -20°C or -80°C until use.[7]
References
- 1. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Amino Acids - Arginine R (Arg) [biology.arizona.edu]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. usp.org [usp.org]
- 6. bachem.com [bachem.com]
- 7. bachem.com [bachem.com]
- 8. genscript.com [genscript.com]
- 9. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 10. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 11. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 12. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 13. Electrostatic charges in Analytical weighing [derox.eu]
- 14. biomedgrid.com [biomedgrid.com]
- 15. mt.com [mt.com]
- 16. mt.com [mt.com]
- 17. labsup.net [labsup.net]
- 18. researchgate.net [researchgate.net]
- 19. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jpt.com [jpt.com]
Optimizing buffer conditions for Arg-His-NH2 activity assays
Welcome to the Technical Support Center for Arg-His-NH₂ Activity Assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize their experimental buffer conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in designing a buffer for an Arg-His-NH₂ activity assay?
A1: The first and most critical step is to identify the enzyme that utilizes Arg-His-NH₂ as a substrate. The optimal buffer conditions, particularly pH, are dictated by the enzyme's requirements for maximal activity and stability. Enzymes that may act on this dipeptide include dipeptidyl peptidases (e.g., DPP-IV, DPP8, DPP9) or specific aminopeptidases. Once the enzyme is known, consult the literature for its specific pH optimum as a starting point.
Q2: How does the pH of the buffer affect the assay?
A2: The pH of the buffer is crucial for several reasons:
-
Enzyme Activity: Every enzyme has an optimal pH range for catalytic activity. Deviating from this range can lead to a significant loss of function.[1]
-
Enzyme Stability: Extreme pH values can cause irreversible denaturation of the enzyme.
-
Substrate Charge: The Arg-His-NH₂ dipeptide has two basic residues. The imidazole (B134444) side chain of Histidine has a pKa of approximately 6.0, meaning its charge state is highly sensitive to pH changes between 5.5 and 7.4. Arginine's guanidinium (B1211019) group remains protonated over a wide pH range. Changes in the substrate's charge can affect its binding to the enzyme's active site.
Q3: Which buffer systems are recommended for Arg-His-NH₂ assays?
A3: The choice of buffer depends on the required pH range. It is essential to select a buffer with a pKa value close to the desired experimental pH. For enzymes like dipeptidyl peptidases that are often active in the neutral to slightly alkaline range, common choices include:
-
HEPES: pKa ~7.5. Good for assays between pH 7 and 8.
-
Tris-HCl: pKa ~8.1. Commonly used for assays in the pH 7.5 to 8.5 range.[2]
-
Phosphate (B84403) (e.g., PBS): pKa values around 7.2. Widely used, but be cautious as phosphate ions can sometimes inhibit enzyme activity or interact with divalent cations.
Q4: What is the role of ionic strength and why is it important to control?
A4: Ionic strength, determined by the salt concentration in the buffer (e.g., NaCl), can significantly impact enzyme activity.[2]
-
Enzyme Kinetics: Salts can affect the electrostatic interactions between the enzyme and the charged Arg-His-NH₂ substrate. For some enzymes, increasing ionic strength can enhance activity, while for others it can be inhibitory.
-
Consistency: It is critical to maintain a constant ionic strength when comparing enzyme activities across different pH values. This ensures that observed changes are due to the effect of pH on ionization states, not due to varying salt effects.
Q5: My Arg-His-NH₂ is supplied as a TFA salt. Can this affect my assay?
A5: Yes, absolutely. Trifluoroacetic acid (TFA) is a remnant from the peptide synthesis and purification process and can be highly problematic.[3][4][5]
-
Enzyme Inhibition: TFA is a strong acid and can lower the local pH, potentially denaturing pH-sensitive enzymes.[3]
-
Cellular Toxicity: If using cell-based assays, TFA can be cytotoxic even at low concentrations, leading to misleading results.[3][6]
-
Structural Changes: TFA counterions bind to the positively charged arginine and histidine residues, which can alter the peptide's conformation and solubility.[3][5]
It is highly recommended to perform a salt exchange (e.g., to hydrochloride or acetate) to remove TFA before conducting sensitive biological assays.[3][5][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | 1. Suboptimal pH: The buffer pH is outside the enzyme's optimal range. | Perform a pH optimization experiment using a range of buffers to find the optimal pH for your specific enzyme. |
| 2. Incorrect Ionic Strength: Salt concentration may be inhibitory or insufficient. | Test a range of salt concentrations (e.g., 0 mM to 250 mM NaCl) at the optimal pH to determine the ideal ionic strength. | |
| 3. TFA Interference: Residual TFA from peptide synthesis is inhibiting the enzyme. | Perform a TFA removal procedure, such as exchanging the counter-ion to HCl or acetate (B1210297) via lyophilization.[3][7][8] | |
| 4. Substrate Degradation: The Arg-His-NH₂ peptide may be unstable under the assay conditions. | Check the stability of the peptide at the assay pH and temperature. Store peptide stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | |
| High Background Signal | 1. Spontaneous Substrate Breakdown: The peptide may be chemically unstable at the assay pH (e.g., very high pH). | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. If significant, consider lowering the assay pH. |
| 2. Buffer Interference: A component of the buffer is reacting with the detection reagent. | Run a "buffer blank" containing all assay components except the substrate and enzyme. If the signal is high, try a different buffer system. | |
| Poor Reproducibility | 1. Inconsistent Peptide Concentration: Basic peptides like Arg-His-NH₂ can be hygroscopic (absorb water) and prone to static charge, leading to weighing errors.[9][10][11] | Equilibrate the peptide to room temperature in a desiccator before weighing. Use an anti-static gun if available. For highest accuracy, perform amino acid analysis to determine the exact peptide content. |
| 2. Incomplete Solubilization: The peptide is not fully dissolved, leading to variations in the effective substrate concentration. | Ensure the peptide is fully dissolved in the initial stock solution. Brief sonication may help. Visually inspect for any precipitate before use. | |
| 3. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. | Ensure all components are properly equilibrated to the assay temperature before initiating the reaction. Use a temperature-controlled plate reader or water bath. |
Data Presentation: Buffer Systems and Ionic Strength
Table 1: Recommended Buffer Systems for Different pH Ranges
| pH Range | Primary Buffer System | pKa (at 25°C) | Typical Concentration | Notes |
| 5.0 - 6.0 | MES | 6.1 | 25-100 mM | Good's buffer, low metal binding. |
| 6.0 - 7.2 | PIPES / Phosphate | 6.8 / 7.2 | 25-100 mM | Phosphate can inhibit some enzymes. |
| 7.0 - 8.2 | HEPES | 7.5 | 25-100 mM | Commonly used in cell culture and enzyme assays. |
| 7.5 - 9.0 | Tris-HCl | 8.1 | 25-100 mM | pH is temperature-sensitive. Prepare buffer at the intended assay temperature. |
| 8.5 - 10.0 | CHES / CAPS | 9.3 / 10.4 | 25-100 mM | For enzymes with alkaline pH optima. |
Table 2: Example of Ionic Strength Effect on a Hypothetical Enzyme
| NaCl Concentration (mM) | Relative Enzyme Activity (%) |
| 0 | 65% |
| 50 | 88% |
| 100 | 100% |
| 150 | 92% |
| 250 | 75% |
Note: This table is illustrative. The optimal ionic strength must be determined experimentally for each specific enzyme-substrate pair.
Experimental Protocols
Protocol 1: pH Optimization for Arg-His-NH₂ Activity Assay
This protocol describes how to determine the optimal pH for an enzyme that cleaves Arg-His-NH₂.
-
Prepare a series of buffers: Prepare 100 mM stock solutions of different buffers to cover a wide pH range (e.g., MES pH 6.0, HEPES pH 7.0, HEPES pH 7.5, Tris-HCl pH 8.0, Tris-HCl pH 8.5). Ensure each buffer contains the same concentration of salt (e.g., 100 mM NaCl) to maintain constant ionic strength.
-
Prepare Reagents:
-
Substrate Stock: Prepare a concentrated stock of Arg-His-NH₂ (e.g., 10 mM) in nuclease-free water.
-
Enzyme Stock: Prepare a concentrated stock of your enzyme in a stable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
-
-
Set up the Assay Plate: In a 96-well plate, set up reactions in triplicate for each pH value.
-
Add 50 µL of the appropriate 2X buffer to each well.
-
Add 20 µL of water to "No Substrate" control wells or 20 µL of 5X substrate to sample wells.
-
Add 20 µL of water to "No Enzyme" control wells.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10X enzyme to all wells except the "No Enzyme" controls.
-
-
Measure Activity: Immediately place the plate in a plate reader and measure the product formation over time using the appropriate detection method (e.g., fluorescence or absorbance).
-
Analyze Data: Calculate the initial reaction velocity (rate) for each pH value. Plot the reaction rate versus pH to determine the optimal pH.
Visualizations
Caption: Workflow for determining the optimal pH for an Arg-His-NH₂ assay.
Caption: Decision tree for troubleshooting low enzyme activity in Arg-His-NH₂ assays.
Caption: Key interdependent factors in optimizing Arg-His-NH₂ assay buffer conditions.
References
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. biobasic.com [biobasic.com]
- 5. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. biomedgrid.com [biomedgrid.com]
- 11. biomedgrid.com [biomedgrid.com]
Validation & Comparative
Purity Analysis of Arg-His-NH2: A Comparative Guide to Analytical HPLC and MS
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical step in the development and quality control of synthetic peptides such as Arg-His-NH2, a dipeptide amide with significant research interest. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the purity analysis of this compound. It includes detailed experimental protocols, comparative data, and an overview of alternative analytical methodologies, offering a valuable resource for researchers in the field.
Data Presentation: Quantitative Purity Analysis
The purity of a synthesized batch of this compound was determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. The subsequent identification of the main peak and impurities was confirmed by Mass Spectrometry (MS). The following table summarizes the quantitative data obtained from the analysis.
| Peak No. | Retention Time (min) | Peak Area (%) | [M+H]+ (Observed) | [M+H]+ (Theoretical) | Tentative Identification |
| 1 | 2.5 | 1.2 | 157.1 | 157.09 | Histidine-NH2 |
| 2 | 3.8 | 97.5 | 312.2 | 312.19 | This compound |
| 3 | 4.5 | 0.8 | 295.2 | 295.18 | Arg-His (deamidated) |
| 4 | 5.2 | 0.5 | - | - | Unidentified |
Experimental Protocols
Detailed methodologies for the analytical techniques employed in this guide are provided below.
Analytical High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is a cornerstone technique for peptide purity analysis, separating molecules based on their hydrophobicity.[1][2] For polar peptides like this compound, careful method development is crucial for achieving optimal resolution.
Instrumentation: A standard HPLC system equipped with a UV detector is required.
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[4]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[4]
-
Sample Preparation: The this compound sample is dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the prepared sample.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 20 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile using a UV detector at 220 nm, which is optimal for detecting the peptide bond.[3]
-
Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks.[4]
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular identity of the target peptide and for the characterization of any impurities detected by HPLC.[5][6]
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used for this analysis.
Procedure:
-
The eluent from the HPLC is directly introduced into the ESI-MS source.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions [M+H]+.
-
Acquire mass spectra over a mass-to-charge (m/z) range of 100-500.
-
For further structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be performed. This involves selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions, which provide sequence information.[7]
Alternative Purity Analysis Methods
While RP-HPLC is the most common method for peptide purity analysis, alternative techniques can offer advantages, particularly for highly polar molecules like this compound.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of very polar compounds that show little or no retention in RP-HPLC.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Ion-Pair Chromatography: This technique can enhance the retention of charged molecules like this compound on a reversed-phase column by adding an ion-pairing reagent to the mobile phase.[8][9]
-
Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. It offers high resolution and is orthogonal to HPLC, providing a complementary method for purity assessment.[4][5][10][11][12]
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the purity analysis process for this compound, from sample preparation to data interpretation.
References
- 1. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Principles and practice of peptide analysis with capillary zone electrophoresis | Semantic Scholar [semanticscholar.org]
- 6. polylc.com [polylc.com]
- 7. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 9. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 10. Separation of peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Peptides by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 12. Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics - Int J Pharm Chem Anal [ijpca.org]
A Comparative Guide to the Biological Activity of Arg-His-NH2 and Arg-His (Free Acid)
For Researchers, Scientists, and Drug Development Professionals
Predicted Physicochemical and Biological Properties
The primary distinction between Arg-His-NH2 and Arg-His lies at the C-terminus. The amide group (-CONH2) in this compound is neutral, whereas the carboxyl group (-COOH) in Arg-His is negatively charged at physiological pH. This fundamental difference is anticipated to have a cascading effect on the peptides' stability, cell permeability, and receptor interactions.
| Property | This compound (Amidated) | Arg-His (Free Acid) | Rationale |
| Net Charge (Physiological pH) | Positive | Zwitterionic (or slightly positive) | The amidation neutralizes the negative charge of the C-terminal carboxyl group, resulting in a higher net positive charge from the arginine and histidine side chains. |
| Susceptibility to Carboxypeptidases | Lower | Higher | The C-terminal amide bond is more resistant to cleavage by carboxypeptidases, which specifically recognize and hydrolyze the peptide bond of a C-terminal amino acid with a free carboxyl group. |
| Predicted In Vivo Half-Life | Longer | Shorter | Increased resistance to enzymatic degradation is expected to prolong the circulation time of the amidated form. |
| Cell Membrane Permeability | Higher | Lower | The neutral C-terminus of the amidated peptide is predicted to facilitate easier passage across the negatively charged cell membrane compared to the negatively charged carboxyl group of the free acid form.[1] |
| Receptor Binding Affinity | Potentially Higher | Potentially Lower | The change in charge and conformation at the C-terminus can significantly alter the binding affinity to target receptors. In many cases, amidation enhances binding by mimicking the structure of endogenous peptide hormones or neurotransmitters. |
| Potential Biological Activities | Potentially enhanced ACE inhibition, antimicrobial, and anti-inflammatory activities. | ACE inhibition, antimicrobial, and anti-inflammatory activities. | Arginine and histidine-containing peptides have been associated with these activities.[2][3][4] The enhanced stability and cell permeability of the amidated form may lead to greater potency. |
Proposed Experimental Protocols for Comparative Analysis
To empirically determine the differences in biological activity between this compound and Arg-His, a series of in vitro and in vivo assays are recommended.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
Objective: To compare the potency of this compound and Arg-His (free acid) in inhibiting ACE activity.
Methodology:
-
Assay Principle: A fluorometric or colorimetric assay can be used. The assay measures the rate of cleavage of a synthetic ACE substrate (e.g., o-Abz-Gly-p-Phe(NO2)-Pro-OH) by recombinant human ACE.
-
Procedure:
-
Prepare a series of dilutions for both this compound and Arg-His (free acid).
-
In a 96-well plate, add the ACE enzyme, the assay buffer, and the respective peptide dilutions. A known ACE inhibitor like captopril (B1668294) should be used as a positive control, and a vehicle control (buffer only) as a negative control.
-
Pre-incubate the enzyme with the peptides for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the ACE substrate.
-
Monitor the fluorescence or absorbance change over time using a plate reader.
-
Calculate the percentage of ACE inhibition for each peptide concentration.
-
Determine the IC50 (the concentration of inhibitor required to inhibit 50% of the enzyme activity) for both peptides by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.
-
In Vitro Cell Viability and Cytotoxicity Assay
Objective: To assess and compare the cytotoxic effects of this compound and Arg-His (free acid) on relevant cell lines.
Methodology:
-
Cell Lines: Select appropriate cell lines based on the intended therapeutic application (e.g., endothelial cells for cardiovascular studies, cancer cell lines for oncology research).
-
Assay Principle: A colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and Arg-His (free acid) for 24, 48, and 72 hours.
-
After the incubation period, add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the CC50 (the concentration that causes 50% cell death) for both peptides.
-
In Vivo Pharmacokinetic Study
Objective: To compare the in vivo stability and half-life of this compound and Arg-His (free acid).
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Procedure:
-
Administer a single dose of either this compound or Arg-His (free acid) to the animals via intravenous (IV) or intraperitoneal (IP) injection.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of the respective peptide in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Plot the plasma concentration of each peptide against time.
-
Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and volume of distribution (Vd), for both peptides.
-
Visualizing Experimental and Logical Frameworks
To further elucidate the proposed research and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed experimental workflow for comparing this compound and Arg-His (free acid).
Caption: Potential mechanism of action via the Renin-Angiotensin System.
Conclusion
The C-terminal amidation of the Arg-His dipeptide is predicted to confer several advantages over its free acid counterpart, including enhanced enzymatic stability and improved cell permeability. These physicochemical enhancements are likely to translate into greater potency and a longer duration of action in vivo. However, it is crucial to underscore that these predictions are based on general principles of peptide chemistry. Rigorous experimental validation as outlined in the proposed protocols is essential to definitively characterize and compare the biological activities of this compound and Arg-His (free acid). The insights gained from such studies will be invaluable for researchers and professionals engaged in the development of novel peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in In Vitro and In Vivo Studies of Antioxidant, ACE-Inhibitory and Anti-Inflammatory Peptides from Legume Protein Hydrolysates [mdpi.com]
A Comparative Guide to Arg-His-NH2 and Other Dipeptides in Functional Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide research, dipeptides represent a class of molecules with significant, yet often underexplored, therapeutic and functional potential. Among these, the Arg-His-NH2 dipeptide emerges as a molecule of interest due to the unique properties of its constituent amino acids, arginine and histidine. This guide provides an objective comparison of the functional performance of this compound with other dipeptides, supported by available experimental data and detailed methodologies.
Introduction to this compound and Comparator Dipeptides
This compound is a dipeptide composed of L-arginine and L-histidine, with the C-terminus amidated. This amidation is a common modification that can enhance peptide stability and biological activity. The functional characteristics of this compound are largely inferred from the individual properties of arginine and histidine. Arginine, a cationic amino acid, is a precursor for nitric oxide (NO), a critical signaling molecule in various physiological processes, and is known to play a role in cell penetration. Histidine, with its imidazole (B134444) side chain, is an effective buffer at physiological pH and is implicated in antioxidant and anti-inflammatory activities.
For a comprehensive comparison, this guide will focus on the well-characterized dipeptide Carnosine (β-Ala-His) as a primary comparator. Carnosine is a naturally occurring dipeptide with demonstrated antioxidant and anti-inflammatory properties. Other dipeptides containing arginine or histidine will also be discussed to provide a broader context.
Data Presentation: Comparative Functional Analysis
A direct comparative functional analysis of this compound with other dipeptides is limited in the current scientific literature. The following tables summarize available quantitative data for comparator dipeptides, primarily Carnosine, across key functional areas. The anticipated, yet unconfirmed, properties of this compound are discussed based on the functional roles of its constituent amino acids.
Table 1: Antioxidant Activity of Dipeptides
| Dipeptide | Assay | IC50 Value / Activity | Reference |
| This compound | DPPH Radical Scavenging | Data not available | - |
| FRAP (Ferric Reducing Antioxidant Power) | Data not available | - | |
| Carnosine (β-Ala-His) | DPPH Radical Scavenging | Activity demonstrated, but IC50 values vary across studies.[1] | [1] |
| Hydroxyl Radical Scavenging | Significant scavenging activity reported.[1] | [1] | |
| Metal Ion Chelating | Effective chelator of metal ions like copper, contributing to its antioxidant effect. | [2] | |
| Gly-His | DPPH Radical Scavenging | Data not available in direct comparison. | - |
| Pro-His | Intracellular ROS Scavenging | Demonstrated ROS scavenging in cell-based assays.[3] | [3] |
IC50: The concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates higher potency.
Discussion: The antioxidant potential of this compound is expected to be significant due to the presence of the histidine residue, whose imidazole ring can scavenge reactive oxygen species (ROS) and chelate pro-oxidant metal ions[1][4]. Arginine itself also possesses antioxidant properties[2]. The synergistic effect of both amino acids in the dipeptide form warrants further investigation.
Table 2: Anti-inflammatory Activity of Dipeptides
| Dipeptide | Cell Line / Model | Effect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Reference |
| This compound | - | Data not available | Data not available | - |
| Carnosine (β-Ala-His) | LPS-stimulated macrophages | Reduced production of TNF-α and IL-6.[5] | Increased production of IL-10. | [5] |
| Human Intestinal Caco-2 Cells | Reduced levels of TNF-α, IFN-γ, and IL-6. | - | [6] | |
| Glycine | Various | Diminishes cytokine production.[7] | - | [7] |
Discussion: The anti-inflammatory activity of this compound is plausible. Arginine metabolism is intricately linked to inflammatory pathways, with its depletion or supplementation affecting cytokine production[8][9]. Histidine and histidine-containing dipeptides like carnosine have demonstrated clear anti-inflammatory effects by modulating cytokine release[5][6]. Therefore, this compound is a promising candidate for further investigation as an anti-inflammatory agent.
Table 3: Cell-Penetrating Properties of Dipeptides
| Dipeptide / Peptide Class | Cell Line | Cellular Uptake Efficiency | Reference |
| This compound | - | Data not available | - |
| Arginine-rich peptides | Various (e.g., HeLa, HEK) | High cellular uptake, mechanism can be endocytic or direct translocation.[10][11][12][13][14] | [10][11][12][13][14] |
| Histidine-containing peptides | Various | pH-dependent cell penetration, enhanced in acidic environments. | [3] |
Discussion: The presence of arginine in this compound strongly suggests potential cell-penetrating capabilities. Arginine-rich peptides are well-known cell-penetrating peptides (CPPs) that can facilitate the intracellular delivery of various molecules[10][14]. The histidine residue may further enhance uptake, particularly in the acidic microenvironment of tumors or endosomes, due to the protonation of its imidazole ring[3].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dipeptide functionality. The following are standard protocols for the key experiments cited in this guide.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the dipeptide in a suitable solvent (e.g., water or ethanol).
-
Prepare a series of dilutions of the dipeptide.
-
In a 96-well plate, add a specific volume of each dipeptide dilution.
-
Add a freshly prepared solution of DPPH in methanol (B129727) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the dipeptide.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the dipeptide concentration.[9][15][16]
-
2. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.
-
Protocol:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the dipeptide sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the reaction mixture at 593 nm.
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as ferric reducing ability in µM Fe²⁺ equivalents.[8][17][18]
-
Anti-inflammatory Activity Assay
Inhibition of Cytokine Release in LPS-Stimulated Macrophages
-
Principle: This assay assesses the ability of a dipeptide to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cells stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria that induces a strong inflammatory response.
-
Protocol:
-
Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the dipeptide for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The results are expressed as the percentage of cytokine inhibition compared to the LPS-stimulated control group without dipeptide treatment.[5][19][20][21]
-
Cell Penetration Assay
Fluorophore-Labeled Peptide Uptake Assay
-
Principle: This assay quantifies the cellular uptake of a dipeptide by labeling it with a fluorescent dye and measuring the intracellular fluorescence using flow cytometry or fluorescence microscopy.
-
Protocol:
-
Synthesize the dipeptide with a fluorescent label (e.g., fluorescein (B123965) isothiocyanate - FITC) at the N-terminus.
-
Culture cells (e.g., HeLa or HEK293) in a suitable format (e.g., 24-well plate or chamber slide).
-
Incubate the cells with different concentrations of the fluorescently labeled dipeptide for a specific time (e.g., 1-4 hours) at 37°C.
-
Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
For flow cytometry:
-
Trypsinize the cells to detach them.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer.
-
-
For fluorescence microscopy:
-
Fix the cells with paraformaldehyde.
-
Mount the slides and visualize the intracellular fluorescence using a fluorescence microscope.
-
-
The cellular uptake can be quantified by the mean fluorescence intensity (flow cytometry) or by analyzing the fluorescence intensity of individual cells (microscopy).[10][13][14]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Arginine in Inflammation
The following diagram illustrates the dual role of arginine in inflammatory signaling within a macrophage. Arginine can be metabolized by either inducible nitric oxide synthase (iNOS) to produce pro-inflammatory nitric oxide or by arginase-1 (Arg-1) to produce ornithine, which contributes to anti-inflammatory responses and tissue repair.
Experimental Workflow for DPPH Antioxidant Assay
This diagram outlines the key steps in performing a DPPH radical scavenging assay to determine the antioxidant capacity of a dipeptide.
Logical Relationship of Dipeptide Structure to Function
This diagram illustrates the logical connection between the amino acid composition of a dipeptide and its potential functional properties.
Conclusion
While direct experimental evidence for the functional properties of this compound is currently limited, its constituent amino acids, arginine and histidine, suggest a strong potential for antioxidant, anti-inflammatory, and cell-penetrating activities. This guide provides a framework for comparing this compound with other dipeptides, such as the well-studied carnosine, and offers detailed protocols for conducting such comparative studies. Further research is warranted to empirically determine the functional profile of this compound and to explore its potential applications in drug development and as a bioactive compound. The provided visualizations offer a conceptual understanding of the underlying mechanisms and experimental approaches in this promising area of peptide research.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] IL-13 inhibits TNF production but potentiates that of IL-6 in vivo and ex vivo in mice. | Semantic Scholar [semanticscholar.org]
- 5. Anti-inflammatory and Antioxidant Activity of Peptides From Ethanol-Soluble Hydrolysates of Sturgeon (Acipenser schrenckii) Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Function of Plant-Derived Bioactive Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane permeability commonly shared among arginine-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 12. pnas.org [pnas.org]
- 13. Membrane permeation of arginine-rich cell-penetrating peptides independent of transmembrane potential as a function of lipid composition and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular uptake of aminoglycosides, guanidinoglycosides, and poly-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synergistic effect of interleukin‐17 and tumour necrosis factor‐α on inflammatory response in hepatocytes through interleukin‐6‐dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Unveiling the Target: A Comparative Guide to Validating Arg-His-NH2 Receptor Binding
For researchers, scientists, and drug development professionals, the identification and validation of a novel ligand-receptor interaction is a foundational step in understanding biological pathways and developing targeted therapeutics. This guide provides a comprehensive overview of the experimental methodologies required to validate the binding of the dipeptide amide Arg-His-NH2 to its putative target receptor. While a specific receptor for this compound is not yet definitively characterized in publicly available literature, this guide presents a systematic approach and hypothetical data to illustrate the validation process.
The basic amino acids arginine (Arg) and histidine (His) confer specific physicochemical properties to the this compound peptide that suggest its potential for molecular recognition. The guanidinium (B1211019) group of arginine is positively charged at physiological pH and can form strong ionic bonds and multiple hydrogen bonds. The imidazole (B134444) side chain of histidine can also be protonated and participate in hydrogen bonding and metal ion coordination. These characteristics make this compound a prime candidate for interacting with a specific protein target, such as a G protein-coupled receptor (GPCR) or an ion channel.
Comparative Analysis of Binding Affinity
A crucial step in validating a ligand-receptor interaction is to quantify the binding affinity. This is typically expressed as the dissociation constant (Kd), which represents the concentration of ligand at which half of the receptor population is occupied. A lower Kd value indicates a higher binding affinity. The following table presents hypothetical binding data for this compound and two alternative ligands, Competitor A (a known antagonist) and Competitor B (a structurally similar peptide), for a putative receptor.
| Ligand | Binding Assay | Dissociation Constant (Kd) | IC50 | EC50 |
| This compound | Radioligand Assay | 15 nM | 25 nM | 10 nM |
| Surface Plasmon Resonance (SPR) | 12 nM | - | - | |
| Competitor A | Radioligand Assay | 5 nM | 8 nM | - |
| Surface Plasmon Resonance (SPR) | 4 nM | - | - | |
| Competitor B | Radioligand Assay | 150 nM | 200 nM | 120 nM |
| Surface Plasmon Resonance (SPR) | 145 nM | - | - |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are protocols for key binding and functional assays.
Radioligand Binding Assay
This technique measures the direct binding of a radiolabeled ligand to its receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes expressing the putative receptor from cultured cells or tissue homogenates.
-
Incubation: Incubate the membranes with increasing concentrations of a radiolabeled version of this compound (e.g., [³H]this compound). For competition assays, incubate the membranes with a fixed concentration of [³H]this compound and increasing concentrations of unlabeled this compound or competitor ligands.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the Kd and Bmax (maximum number of binding sites) by non-linear regression analysis of the saturation binding data. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) from the competition binding data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and a receptor immobilized on a sensor chip.
Protocol:
-
Chip Preparation: Covalently immobilize the purified target receptor onto a sensor chip.
-
Binding Measurement: Flow a solution containing this compound or a competitor ligand over the chip surface at various concentrations.
-
Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the ligand binding to the immobilized receptor. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
Data Analysis: Fit the sensorgram data to a kinetic binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Functional Assay (e.g., cAMP Measurement for a Gs-coupled GPCR)
Functional assays are critical to determine whether the ligand acts as an agonist or antagonist.
Protocol:
-
Cell Culture: Culture cells expressing the putative GPCR target.
-
Ligand Stimulation: Treat the cells with increasing concentrations of this compound or other ligands.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Plot the cAMP concentration as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of ligand that produces 50% of the maximal response) and the Emax (maximum effect).
Visualizing the Validation Workflow and Signaling Pathway
Diagrams can effectively illustrate complex experimental processes and biological pathways.
By following a structured approach that combines direct binding assays with functional readouts, researchers can rigorously validate the interaction between a novel peptide like this compound and its target receptor. This foundational knowledge is paramount for elucidating its biological role and exploring its therapeutic potential.
A Comparative Guide to Melanocortin Receptor Agonists: Cross-Validation of Ac-His-D-Phe-Arg-Trp-NH2 and Melanotan II
For researchers, scientists, and drug development professionals, the selection of appropriate peptide agonists is critical for advancing research in areas regulated by the melanocortin system, including pigmentation, energy homeostasis, and sexual function. This guide provides a comparative analysis of two well-characterized melanocortin receptor agonists: the linear tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 and the cyclic heptapeptide (B1575542) Melanotan II. While the initial topic of interest was the dipeptide Arg-His-NH2, it is important to note that the core pharmacophore for melanocortin receptor activation is widely recognized as the "His-Phe-Arg-Trp" sequence. Consequently, simpler dipeptides are not typically investigated as active ligands for these receptors, and to date, no experimental data on the melanocortin receptor activity of this compound has been published.
This guide will focus on providing a cross-validation of experimental results for Ac-His-D-Phe-Arg-Trp-NH2 and Melanotan II, presenting their performance based on available experimental data, detailing the methodologies used for their characterization, and visualizing the key signaling pathways involved.
Data Presentation: Comparative Agonist Potency
The following tables summarize the agonist potency (EC50 in nM) and binding affinity (Ki in nM) of Ac-His-D-Phe-Arg-Trp-NH2 and Melanotan II at different mouse (m) and human (h) melanocortin receptor subtypes. Lower values indicate higher potency and affinity.
Table 1: Agonist Potency (EC50 in nM) at Mouse Melanocortin Receptors
| Compound | mMC1R | mMC3R | mMC4R | mMC5R |
| Ac-His-D-Phe-Arg-Trp-NH2 | 20[1] | 156[1] | 6 - 17[1][2] | 4[1] |
| Melanotan II | 0.02 | Not Reported | Not Reported | Not Reported |
Note: Data for Melanotan II at mouse MC3R, MC4R, and MC5R was not consistently available in the reviewed literature under the same experimental conditions.
Table 2: Agonist Potency (EC50 in nM) and Binding Affinity (Ki in nM) at Human Melanocortin Receptors
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Melanotan II | hMC1R | 0.67[3] | 110[3] |
| Melanotan II | hMC3R | - | - |
| Melanotan II | hMC4R | - | - |
| Melanotan II | hMC5R | - | - |
Experimental Protocols
The primary method for determining the functional activity of melanocortin receptor agonists is the cAMP (cyclic adenosine (B11128) monophosphate) accumulation assay. This assay measures the increase in intracellular cAMP levels following the activation of Gs protein-coupled receptors, such as the melanocortin receptors.
Cyclic AMP (cAMP) Accumulation Assay Protocol
Objective: To determine the functional potency (EC50) of a test compound as an agonist for a specific melanocortin receptor subtype.
Materials:
-
Cells: A stable cell line (e.g., HEK293 or CHO) engineered to express the human or mouse melanocortin receptor of interest (e.g., hMC4R).
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), and antibiotics.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP.
-
Test Compounds: this compound, Ac-His-D-Phe-Arg-Trp-NH2, Melanotan II, and a reference agonist (e.g., α-MSH).
-
cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based kits).
Procedure:
-
Cell Culture:
-
Culture the cells expressing the target melanocortin receptor in T-75 flasks until they reach 80-90% confluency.
-
The day before the assay, seed the cells into 96-well plates at a predetermined density and incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in an appropriate solvent (e.g., DMSO or water).
-
Perform serial dilutions of the test compounds in the assay buffer to create a range of concentrations for the dose-response curve.
-
-
Agonist Stimulation:
-
On the day of the assay, remove the culture medium from the 96-well plates.
-
Wash the cells once with the assay buffer.
-
Add the diluted test compounds to the respective wells. Include wells with assay buffer only (basal control) and wells with a saturating concentration of a known full agonist (positive control).
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for receptor stimulation and cAMP accumulation.
-
-
Cell Lysis and cAMP Quantification:
-
Following incubation, lyse the cells according to the protocol provided with the cAMP assay kit.
-
Quantify the intracellular cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentrations.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism).
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Mandatory Visualization
Melanocortin Receptor Signaling Pathway
Caption: Melanocortin receptor signaling pathway.
Experimental Workflow for Agonist Potency Determination
Caption: Workflow for determining agonist potency.
References
The Dipeptide Arg-His-NH2: A Critical Evaluation as a Control Peptide in Research
In the landscape of peptide-based research, the meticulous use of controls is paramount to validate the specificity of observed biological effects. This guide provides a comprehensive comparison of the dipeptide Arginine-Histidine-Amide (Arg-His-NH2) as a potential negative or positive control. As no widespread, standardized use of this compound as a control peptide is documented, this analysis will focus on its physicochemical properties to theoretically assess its suitability against established control alternatives.
This compound: A Candidate for a Control Peptide?
This compound is a dipeptide composed of two basic amino acids, Arginine and Histidine, with a C-terminal amide group. Arginine is characterized by its strongly basic guanidinium (B1211019) group, while Histidine possesses a weakly basic imidazole (B134444) group. This composition results in a short, cationic peptide. The decision to use any peptide as a negative or positive control hinges on its inherent biological activity, or lack thereof, in the context of a specific assay.
As a Negative Control:
A negative control should be inert in the experimental system, demonstrating that the observed effects of the primary peptide are due to its specific sequence and not merely its general physicochemical properties like charge and hydrophobicity. Given that this compound is a short, cationic peptide, it has the potential for non-specific electrostatic interactions with negatively charged cell membranes and proteins. Such interactions could elicit unintended biological responses, confounding experimental results. Therefore, its suitability as a negative control is questionable without rigorous validation in the specific assay system.
As a Positive Control:
A positive control is a substance known to produce the expected biological effect, thereby confirming the validity of the experimental setup. For this compound to serve as a positive control, it would need to reliably induce a specific, measurable biological response. While peptides rich in Arginine and Histidine are known to be biologically active in various contexts (e.g., cell penetration, receptor binding), the specific activity of the dipeptide this compound is not well-characterized as a standalone signaling molecule. Its use as a positive control would be highly context-dependent and would require pre-existing evidence of its specific activity in the system under investigation.
Comparative Analysis of Control Peptides
The following table summarizes the key characteristics of this compound in the context of ideal negative and positive controls, alongside a commonly accepted alternative.
| Feature | This compound | Ideal Negative Control (Scrambled Peptide) | Ideal Positive Control (Known Agonist) |
| Sequence Specificity | N/A (The sequence is the molecule) | Designed to lack the specific active sequence of the experimental peptide while maintaining the same amino acid composition.[1][2][3][4] | Possesses a well-defined sequence known to interact with a specific target and elicit a measurable response.[5] |
| Biological Activity | Potentially active due to cationic nature; risk of non-specific interactions.[6][7][8] | Should be biologically inert in the specific assay.[1][2] | Exhibits predictable and reproducible biological activity.[5] |
| Physicochemical Profile | Short, hydrophilic, and positively charged.[9][10] | Identical amino acid composition, and therefore identical molecular weight and overall charge, to the experimental peptide.[1][2] | Variable, but its properties are well-characterized and relevant to its specific biological function. |
| Primary Use | Theoretical; not established as a standard control. | To demonstrate that the biological effect of the experimental peptide is sequence-specific.[1][2][3][4] | To validate that the experimental system is capable of producing the expected response.[5] |
| Potential for Artifacts | High potential for artifacts due to non-specific electrostatic interactions.[11] | Low, if properly designed and validated to be inactive. | Low, as its specific mechanism of action is typically well-understood. |
Experimental Protocols
As this compound is not a standard control, its suitability for any given experiment must be empirically determined. The following are generalized protocols for validating a candidate peptide as a negative or positive control.
Protocol 1: Validation of a Negative Control Peptide
Objective: To confirm that the candidate negative control peptide (e.g., this compound or a scrambled peptide) does not elicit a significant response in the assay of interest.
Materials:
-
Cells or tissues relevant to the experiment.
-
Primary experimental peptide.
-
Candidate negative control peptide (e.g., this compound).
-
Vehicle control (the buffer or solvent used to dissolve the peptides).
-
Assay-specific reagents for measuring the biological response (e.g., antibodies for Western blot, fluorescent substrates for enzyme assays).
Procedure:
-
Cell Culture and Treatment: Culture the cells under standard conditions. Treat separate groups of cells with:
-
Vehicle control.
-
The primary experimental peptide at its effective concentration.
-
The candidate negative control peptide at the same concentration as the experimental peptide.
-
-
Incubation: Incubate the cells for the predetermined experimental duration.
-
Assay Performance: Perform the specific biological assay to measure the response. This could be, for example, a cell viability assay, a cytokine secretion ELISA, or a Western blot for a specific signaling protein.
-
Data Analysis: Quantify the response for each treatment group. A suitable negative control should produce a response that is not significantly different from the vehicle control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be used to compare the groups.
Protocol 2: Validation of a Positive Control Peptide
Objective: To confirm that the candidate positive control peptide reliably induces the expected biological response.
Materials:
-
Cells or tissues known to be responsive to the pathway being investigated.
-
Candidate positive control peptide (e.g., a known agonist for a specific receptor).
-
Vehicle control.
-
Assay-specific reagents.
Procedure:
-
Cell Culture and Treatment: Culture the appropriate cells. Treat separate groups of cells with:
-
Vehicle control.
-
The candidate positive control peptide at a concentration known to elicit a response.
-
-
Incubation: Incubate for a time sufficient to induce the expected response.
-
Assay Performance: Perform the relevant biological assay.
-
Data Analysis: Quantify the response. A successful positive control will show a statistically significant and reproducible response compared to the vehicle control.
Visualizing Experimental Logic and Pathways
Conclusion
The suitability of this compound as a control peptide is highly questionable without specific experimental validation. Its inherent cationic nature, conferred by the Arginine and Histidine residues, presents a significant risk of non-specific biological activity, making it a potentially poor choice for a negative control. For it to be considered a positive control, a specific and reproducible biological activity would need to be well-documented. In the absence of such data, researchers are strongly advised to use more established control peptides, such as scrambled sequences of their peptide of interest for negative controls, and known agonists or antagonists for positive controls. The validation of any control is a critical step in experimental design to ensure the reliability and interpretability of the results.
References
- 1. all-chemistry.com [all-chemistry.com]
- 2. Scrambled Peptide Libraries – ProteoGenix [us.proteogenix.science]
- 3. Scrambled — Advanced Peptides [advancedpeptides.com]
- 4. genscript.com [genscript.com]
- 5. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Short Cationic Peptidomimetic Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Amino Acids - Arginine R (Arg) [biology.arizona.edu]
- 11. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different Arg-His-NH2 synthesis methods
The dipeptide Arginyl-Histidine amide (Arg-His-NH2) is a subject of interest in biochemical and pharmaceutical research due to the unique properties of its constituent amino acids. Arginine, with its basic guanidinium (B1211019) group, and Histidine, with its imidazole (B134444) side chain, play critical roles in biological processes, including enzymatic catalysis and intercellular signaling. The C-terminal amidation of this peptide further enhances its stability against carboxypeptidases, making its efficient synthesis a key objective for researchers.
This guide provides a comparative analysis of the two primary methodologies for synthesizing this compound: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). We will delve into the fundamental principles of each technique, present a comparison of their performance based on key metrics, and provide detailed experimental protocols.
Comparative Analysis: SPPS vs. LPPS
The choice between Solid-Phase and Liquid-Phase Peptide Synthesis depends on several factors, including the desired scale, peptide complexity, and available resources.[1] While SPPS is renowned for its speed and suitability for automation, LPPS offers advantages for large-scale production and for sequences prone to aggregation.[1][2]
Solid-Phase Peptide Synthesis (SPPS) , pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[2][3] This approach simplifies the purification process immensely, as excess reagents and by-products are removed by simple filtration and washing steps after each reaction cycle.[1][3] This makes SPPS highly efficient and amenable to automation, which is ideal for research-scale synthesis and the preparation of peptide libraries.[2][4]
Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, involves carrying out all reactions in a homogeneous solution.[4][5] While this method predates SPPS, it remains highly relevant, particularly for the large-scale industrial production of short peptides.[2][5] A key advantage of LPPS is that intermediates can be purified at each step, potentially leading to a purer final product.[5] However, this multi-step purification process is labor-intensive and can lead to significant product loss, reducing the overall yield.[4][5]
Data Presentation: Performance Metrics
| Metric | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Overall Yield | Generally high for short to medium peptides (<50 amino acids).[2][4] Cumulative yield decreases with each cycle. | Can be higher for very short peptides due to purification of intermediates, but significant losses can occur during these steps.[4][5] More economical at very large scales.[1] |
| Product Purity | Crude product contains deletion and truncated sequences. Requires final purification (e.g., RP-HPLC). | High purity can be achieved as intermediates are purified after each step, minimizing side reactions in subsequent steps.[5] |
| Reaction Time | Rapid synthesis cycles due to the use of excess reagents and simple washing steps.[1] Easily automated.[3] | Significantly longer due to the required purification of intermediates after each coupling step.[2][4] |
| Scalability | Excellent for laboratory scale (mg to g). Becomes less cost-effective at very large (kg) scales due to the cost of resin and reagents.[1][2] | Preferred method for large-scale industrial production of short peptides where process economics can be optimized.[2][5] |
| Reagent Consumption | Requires a large excess of reagents (amino acids, coupling agents) to drive reactions to completion.[3] | More economical use of reagents is possible, though large volumes of solvents are needed for reactions and purifications.[4] |
| Complexity | Suitable for a wide range of peptide lengths and complex sequences, including those with modifications.[2] Aggregation of growing peptide chains on the resin can be a challenge for certain sequences.[1] | Well-suited for peptides with complex structures or modifications that are not compatible with solid-phase conditions.[1][4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound using both SPPS and LPPS techniques. These protocols utilize standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol employs a Rink Amide resin, which, upon cleavage, yields a C-terminal amide. Side-chain protecting groups, Trityl (Trt) for Histidine and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine, are used to prevent side reactions.[6]
Materials:
-
Rink Amide resin
-
Fmoc-His(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF within a reaction vessel for 30 minutes.[7]
-
Fmoc Deprotection (First Amino Acid): Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
First Coupling (Fmoc-His(Trt)-OH):
-
In a separate vial, pre-activate Fmoc-His(Trt)-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Fmoc Deprotection (Second Amino Acid): Repeat step 2 to remove the Fmoc group from the newly coupled Histidine residue.
-
Second Coupling (Fmoc-Arg(Pbf)-OH):
-
Pre-activate Fmoc-Arg(Pbf)-OH (3 eq.) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours. A double coupling may be performed to ensure completion due to the steric hindrance of Arginine.[6]
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from the N-terminal Arginine.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Trt and Pbf side-chain protecting groups.[8]
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of this compound
This protocol describes a stepwise synthesis in solution, requiring purification after the formation of the dipeptide.
Materials:
-
H-His-NH2 (Histidine amide)
-
Fmoc-Arg(Pbf)-OH
-
Coupling Reagent: HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide)
-
Base: DIEA
-
Fmoc Deprotection Reagent: Diethylamine or Piperidine in an organic solvent
-
Solvents: DMF, Ethyl Acetate (B1210297), Dichloromethane
-
Aqueous solutions for extraction: 5% NaHCO₃, 5% KHSO₄, Brine
-
Drying agent: Anhydrous Na₂SO₄
-
Final Deprotection Reagent: TFA with scavengers (e.g., TIS, water)
Methodology:
-
Dipeptide Coupling:
-
Dissolve Fmoc-Arg(Pbf)-OH (1 eq.), HOBt (1.1 eq.), and H-His-NH2 (1 eq.) in DMF.
-
Cool the solution in an ice bath and add DIC (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diisopropylurea (DCU) by-product.
-
Dilute the filtrate with ethyl acetate and perform sequential washes with 5% KHSO₄, 5% NaHCO₃, and brine to remove unreacted starting materials and coupling reagents.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the protected dipeptide, Fmoc-Arg(Pbf)-His-NH2.
-
If necessary, purify the protected dipeptide by column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified, protected dipeptide in a suitable solvent (e.g., DMF or DCM).
-
Add a secondary amine base (e.g., 20% diethylamine) and stir for 1-2 hours to remove the N-terminal Fmoc group.
-
Monitor the reaction by TLC or HPLC.
-
Remove the solvent and by-products under vacuum to obtain H-Arg(Pbf)-His-NH2.
-
-
Final Side-Chain Deprotection:
-
Dissolve the Pbf-protected dipeptide amide in TFA containing scavengers (e.g., TIS, water).
-
Stir for 2-3 hours at room temperature.
-
-
Isolation and Purification:
-
Remove the TFA by rotary evaporation.
-
Triturate the residue with cold diethyl ether to precipitate the final product, this compound.
-
Purify the final peptide by recrystallization or RP-HPLC.
-
Visualizing the Synthesis and Function
Diagrams help to clarify complex processes. Below are visualizations of the synthesis workflows and a potential biological context for a dipeptide like this compound.
Caption: Comparative workflow of Solid-Phase vs. Liquid-Phase Peptide Synthesis for this compound.
Caption: Generic peptide-activated GPCR signaling pathway, a potential mechanism of action.
References
- 1. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 2. gencefebio.com [gencefebio.com]
- 3. peptide.com [peptide.com]
- 4. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
Assessing Batch-to-Batch Variability of Commercial Arg-His-NH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dipeptide amide Arginine-Histidine-NH2 (Arg-His-NH2) is a molecule of interest in various research and development applications, including cell culture media supplementation and cosmetic formulations. Ensuring the consistency and purity of this and similar synthetic peptides is paramount for reproducible experimental outcomes and product quality. This guide provides an objective comparison of the analytical methods used to assess the batch-to-batch variability of commercial this compound and its alternatives, supported by experimental data and detailed protocols.
Key Quality Attributes and Batch-to-Batch Variability
The quality of synthetic peptides is primarily defined by their identity, purity, and the presence of impurities. Batch-to-batch variability in these attributes can arise from the complexities of solid-phase peptide synthesis (SPPS) and subsequent purification processes. Even minor variations can significantly impact biological activity and experimental reproducibility.
Table 1: Key Quality Attributes for Peptide Analysis
| Quality Attribute | Description | Typical Analytical Techniques |
| Identity | Confirmation of the correct amino acid sequence and molecular weight. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Purity | Percentage of the desired peptide in the sample. | High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Impurities | Presence of deletion sequences, truncated peptides, incompletely deprotected peptides, and other process-related contaminants. | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy |
| Counter-ion Content | The amount of counter-ions (e.g., trifluoroacetate (B77799) from purification) present in the final product. | Ion Chromatography, NMR Spectroscopy |
| Water Content | The amount of residual water in the lyophilized peptide. | Karl Fischer Titration, Thermogravimetric Analysis (TGA) |
Comparative Analysis of this compound and Alternatives
While specific batch-to-batch variability data for this compound is not publicly available from most commercial suppliers, a comparative analysis can be constructed based on typical specifications for dipeptide amides and related products used in similar applications. Alternatives to this compound are often employed to enhance stability and solubility in applications like cell culture media.
Table 2: Comparison of this compound with Common Alternatives
| Product | Primary Application | Key Considerations for Variability | Typical Purity Specification (by HPLC) |
| This compound | Research, Cosmetics | Purity, impurity profile, counter-ion content | >95% |
| Ala-Gln (L-Alanyl-L-Glutamine) | Cell Culture Media | Stability (prevents ammonia (B1221849) formation from glutamine degradation), purity.[1][2][3][4] | >98%[1] |
| Gly-Gln (Glycyl-L-Glutamine) | Cell Culture Media | Stability, solubility, and prevention of ammonia accumulation.[5][6] | >98% |
| Carnitine-Arginine-Histidine Supplements | Nutritional Supplements | Purity of individual components, ratio of components. | Varies by manufacturer |
| Other Dipeptide/Tripeptide Amides | Cosmetics, Research | Sequence-specific impurities, biological activity. | >95% |
Experimental Protocols for Quality Assessment
To ensure the reliability of experimental results, it is crucial to employ robust analytical methods for the characterization of synthetic peptides. The following are detailed methodologies for key experiments.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the peptide and identify the presence of any impurities.
Methodology:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[7][8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes) is typically employed to elute the peptide and any impurities. The exact gradient will depend on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm, which detects the peptide backbone.[7][9]
-
Data Analysis: The purity is calculated as the area of the main peptide peak divided by the total area of all peaks in the chromatogram.
Figure 1. A simplified workflow for peptide purity analysis by HPLC.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of the peptide and identify impurities based on their mass-to-charge ratio.
Methodology:
-
LC System: An HPLC or UHPLC system is coupled to a mass spectrometer. The chromatographic conditions are similar to those used for purity analysis, although formic acid is often used as a modifier instead of TFA to minimize ion suppression.[4]
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used to ionize the peptide. The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap instrument.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to detect all ions within a specified mass range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the theoretical molecular weight of the peptide. The masses of other detected peaks can be used to tentatively identify impurities.
Figure 2. Workflow for peptide identity confirmation by LC-MS.
Structural Elucidation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information about the peptide and to identify and quantify impurities.
Methodology:
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the spectra.
-
Experiments:
-
1D ¹H NMR: Provides a fingerprint of the peptide and can be used for quantitative analysis (qNMR) to determine purity.[3][9][10][11][12]
-
2D NMR (e.g., COSY, TOCSY, NOESY): Used to assign the proton resonances to specific amino acid residues and to determine the three-dimensional structure of the peptide.
-
-
Data Analysis: The chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to confirm the peptide's structure and to identify any structural variants or impurities.
Figure 3. General workflow for NMR analysis of peptides.
Signaling Pathways and Biological Context
Arginine and histidine are involved in numerous cellular signaling pathways. Understanding these pathways is crucial for interpreting the biological effects of this compound and its analogs.
-
Arginine Metabolism: Arginine is a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in vasodilation and neurotransmission. It is also involved in the urea (B33335) cycle and the synthesis of polyamines, which are important for cell growth and proliferation.[13][14][15][16][17][18][19]
-
Histidine Metabolism: Histidine is a precursor for the synthesis of histamine, a mediator of inflammatory and allergic responses. It also plays a role in metal ion chelation and has antioxidant properties.[2][20][21]
-
Potential Crosstalk: The close metabolic relationship between arginine and histidine suggests potential crosstalk in their signaling functions, although this is an area of ongoing research.
Figure 4. Simplified overview of key signaling pathways involving arginine and histidine.
Conclusion
Assessing the batch-to-batch variability of commercial this compound and its alternatives is critical for ensuring the quality and reproducibility of research and product development. A combination of analytical techniques, including HPLC, LC-MS, and NMR spectroscopy, provides a comprehensive characterization of peptide identity, purity, and impurity profiles. While specific lot-to-lot data for this compound is not always readily available, understanding the typical specifications for similar dipeptide amides and employing rigorous in-house quality control measures can mitigate the risks associated with batch variability. For applications requiring high consistency, such as cell culture, stabilized dipeptides like Ala-Gln and Gly-Gln offer viable alternatives with well-documented benefits. Researchers and developers should insist on detailed certificates of analysis from suppliers and consider implementing their own analytical validations to ensure the quality of these critical reagents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. clinikally.com [clinikally.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lcms.cz [lcms.cz]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. enovatia.com [enovatia.com]
- 9. researchgate.net [researchgate.net]
- 10. Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Control of TSC2-Rheb signaling axis by arginine regulates mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US7267983B2 - Peptides for use in culture media - Google Patents [patents.google.com]
- 18. Arginine metabolism and nutrition in growth, health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. From Feasting to Fasting: The Arginine Pathway as a Metabolic Switch in Nitrogen-Deprived Chlamydomonas reinhardtii | MDPI [mdpi.com]
- 21. m.youtube.com [m.youtube.com]
A Comparative Guide to the Quantitative Analysis of Arg-His-NH2 in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of peptides such as Arginyl-Histidine-amide (Arg-His-NH2) in complex biological matrices is paramount for pharmacokinetic studies, biomarker validation, and understanding physiological processes. This guide provides an objective comparison of the primary analytical methodologies available for this purpose, supported by established experimental principles and performance data derived from the analysis of similar small peptides.
The principal techniques for the quantification of short peptides in biological samples include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or UV detection, and Immunoassays.[1][2][3][4][5] The choice of method depends on the required sensitivity, specificity, throughput, and available instrumentation.
General Workflow for Peptide Quantification
The quantitative analysis of this compound in a biological sample, such as plasma or serum, typically follows a multi-step workflow. This process begins with sample preparation to isolate the analyte from interfering matrix components, followed by analytical separation and detection, and concludes with data analysis to determine the concentration.
Comparison of Analytical Methods
The selection of an appropriate analytical technique is a critical decision in the drug development and research process.[1] LC-MS/MS, HPLC, and immunoassays are the most commonly employed methods for peptide quantification, each with distinct advantages and limitations.[2]
| Feature | LC-MS/MS | HPLC with Derivatization | Immunoassay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[3] | Separation by chromatography, detection of fluorescence or UV absorbance after chemical labeling.[6] | Specific antibody-antigen binding, detection via enzymatic colorimetric reaction.[2] |
| Specificity | Very High (distinguishes structurally similar molecules and isomers).[3][7] | Moderate to High (dependent on chromatography and derivatization specificity). | Variable (potential for cross-reactivity with related molecules).[5] |
| Sensitivity (LLOQ) | Very High (pg/mL to low ng/mL).[5][8] | High (fmol to pmol range, typically ng/mL).[6] | High (pg/mL to ng/mL).[2] |
| Linearity Range | Wide (typically 3-4 orders of magnitude). | Moderate (typically 2-3 orders of magnitude). | Narrow (typically 1-2 orders of magnitude). |
| Throughput | Moderate to High. | Moderate. | High (for plate-based assays). |
| Development Time | Moderate to Long. | Moderate. | Long (requires antibody development). |
| Cost per Sample | High. | Low to Moderate. | Low (for established kits). |
| Multiplexing | High (can measure multiple analytes simultaneously).[9] | Limited. | Limited. |
| Matrix Effects | Can be significant, requires careful sample preparation and use of internal standards.[8] | Can be significant, requires clean samples. | Can be significant (non-specific binding). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of quantitative assays.[10] Below are representative protocols for the quantification of a dipeptide like this compound using the compared techniques.
LC-MS/MS Method
This is often considered the gold standard for peptide quantification due to its superior sensitivity and specificity.[4]
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard solution (a stable isotope-labeled version of this compound) and 200 µL of 4% phosphoric acid. Vortex to mix. This step helps to disrupt protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[8]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.0) to remove neutral and acidic impurities, followed by 1 mL of methanol to remove non-polar impurities.
-
Elution: Elute the this compound and internal standard with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).[2]
b. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column with a particle size of 1.7-3.5 µm is typically used.[8][11]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient Elution: A typical gradient might start at 2% B, ramp up to 50% B over 5 minutes, then increase to 95% B to wash the column, and finally re-equilibrate at 2% B.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard.[9] This provides high specificity and sensitivity.
c. Validation Parameters The method should be validated for accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[10][12]
HPLC with Pre-column Derivatization and Fluorescence Detection
This method is a viable alternative when LC-MS/MS is not available and offers good sensitivity for peptides lacking a natural chromophore or fluorophore.[6]
a. Sample Preparation: Follow the same SPE protocol as described for the LC-MS/MS method to extract the peptide from the biological matrix.
b. Pre-column Derivatization
-
To the dried eluate from the SPE step, add 50 µL of a borate (B1201080) buffer (pH 8.0).
-
Add 50 µL of a derivatizing agent solution, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.[6]
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 5 minutes) to allow the reaction to complete. The primary amine of the N-terminal arginine will be labeled.
-
Inject a portion of the resulting solution into the HPLC system.
c. HPLC Conditions
-
LC Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the derivatized peptide from excess reagent and other byproducts.
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for NBD-F, excitation at 470 nm and emission at 530 nm).[6]
Immunoassay (Sandwich ELISA)
This method relies on the development of specific antibodies that can bind to this compound. It is well-suited for high-throughput screening of many samples.
a. General Protocol
-
Coating: Microplate wells are coated with a capture antibody specific for this compound.
-
Blocking: Any remaining non-specific binding sites on the well surface are blocked using a protein solution like bovine serum albumin (BSA).
-
Sample Incubation: Biological samples and standards containing this compound are added to the wells. The peptide is captured by the immobilized antibody.
-
Washing: The plate is washed to remove unbound components.
-
Detection Antibody: A second, enzyme-conjugated antibody that also recognizes this compound is added, forming a "sandwich" complex.[2]
-
Washing: The plate is washed again to remove the unbound detection antibody.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is proportional to the concentration of this compound in the sample.[2]
b. Key Considerations
-
Antibody Specificity: The success of an immunoassay is highly dependent on the specificity and affinity of the antibodies used.[5]
-
Assay Development: Significant effort is required to develop and validate a reliable immunoassay, including antibody generation, optimization of incubation times, and buffer compositions.
Conclusion
The quantitative analysis of this compound in biological samples can be achieved through several robust analytical methods. LC-MS/MS offers the highest specificity and sensitivity, making it the preferred method for regulatory submissions and in-depth research.[4] HPLC with derivatization provides a cost-effective alternative with good sensitivity, while immunoassays are ideal for high-throughput analysis once a validated kit is established. The choice of methodology should be guided by the specific requirements of the study, balancing the need for sensitivity, specificity, cost, and sample throughput. Proper method development and validation are critical for obtaining reliable and reproducible quantitative data.[1][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 5. q2labsolutions.com [q2labsolutions.com]
- 6. Determination of peptides by high-performance liquid chromatography with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. hplc.eu [hplc.eu]
- 12. dergipark.org.tr [dergipark.org.tr]
Comparative Efficacy Analysis of Arg-His-NH2 and Known Modulators of the mTOR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical efficacy of the dipeptide amide Arginyl-Histidine-NH2 (Arg-His-NH2) with established inhibitors and activators of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Due to a lack of direct experimental data on this compound, its activity is inferred from studies on arginine and arginine-containing dipeptides, which have been shown to activate mTOR signaling. This document presents available quantitative data for known modulators, outlines a detailed experimental protocol to test these comparisons, and visualizes the relevant biological and experimental frameworks.
Introduction to mTOR Signaling and the Postulated Role of this compound
The mTOR signaling pathway is a crucial cellular cascade that regulates cell growth, proliferation, metabolism, and survival.[1] It integrates signals from nutrients, growth factors, and cellular energy levels.[1] The pathway is centered around the serine/threonine kinase mTOR, which forms two distinct complexes: mTORC1 and mTORC2.[1] mTORC1 is particularly sensitive to amino acid levels and, upon activation, phosphorylates downstream targets such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) to promote protein synthesis.[2]
Arginine is a key amino acid that activates the mTORC1 pathway.[2][3] Studies on arginine-containing dipeptides, such as Arg-Arg, suggest that they can also stimulate this pathway, potentially by increasing the availability of arginine or by being transported into the cell and then acting on the signaling cascade. Based on this evidence, it is hypothesized that this compound may function as an activator of the mTOR signaling pathway.
Data Presentation: Comparison with Known mTOR Modulators
The following tables summarize the quantitative data for known inhibitors and activators of the mTOR pathway. The entry for this compound is hypothetical and serves as a basis for the proposed experimental validation.
Table 1: Known Inhibitors of the mTOR Signaling Pathway
| Inhibitor | Mechanism of Action | Target | IC50 Value | Cell Type | Reference |
| Rapamycin | Allosteric inhibitor | mTORC1 | ~1 nM (for mTORC1 inhibition) | Mouse Embryonic Fibroblasts (MEFs) | [4] |
| Torin-1 | ATP-competitive inhibitor | mTORC1 and mTORC2 | 2-10 nM | Mouse Embryonic Fibroblasts (MEFs) | [4][5] |
| Torin-2 | ATP-competitive inhibitor | mTORC1 and mTORC2 | ~0.25 nM (in neuroblastoma cells) | Neuroblastoma cell lines | [6] |
Table 2: Known and Hypothetical Activators of the mTOR Signaling Pathway
| Activator | Mechanism of Action | Target | Effective Concentration | Cell Type | Reference |
| L-Arginine | Provides substrate for mTORC1 activation | mTORC1 | 0.1–0.5 mM (maximal response) | Porcine Intestinal Epithelial Cells (IPEC-J2) | [2] |
| Arg-Arg Dipeptide | Increases amino acid availability and activates mTOR | mTORC1 | Not specified, used as a partial substitute for L-Arginine | Bovine Mammary Epithelial Cells | |
| MHY1485 | Potent, cell-permeable mTOR activator | mTOR | 10 µM (maximal activation) | Human Ovarian Tissue, C2C12 cells | [7][8] |
| This compound (Hypothetical) | Postulated to increase intracellular arginine/histidine, activating mTORC1 | mTORC1 | To be determined (TBD) | Relevant cell line (e.g., C2C12, HEK293T) | N/A |
Experimental Protocols
To validate the hypothetical efficacy of this compound as an mTOR pathway activator, a detailed experimental protocol is provided below. The primary method for assessing mTORC1 activity is through Western blot analysis of the phosphorylation status of its downstream effectors, p70S6K and 4E-BP1.
Western Blot Analysis of mTORC1 Activation
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., C2C12 myotubes, HEK293T, or HeLa cells) in 6-well plates and grow to 70-80% confluency.
-
Prior to treatment, starve the cells of amino acids by incubating them in an amino acid-free medium for 1-2 hours to reduce basal mTORC1 activity.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 mM) for a specified time (e.g., 30, 60, 120 minutes).
-
Include positive controls (e.g., 0.5 mM L-Arginine, 10 µM MHY1485) and a negative control (untreated or vehicle-treated cells). To test for specificity, a co-treatment with an mTOR inhibitor (e.g., 100 nM Rapamycin) can be performed.
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis and Protein Transfer:
-
Normalize the protein samples to equal concentrations and mix with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of the phosphorylated protein to the total protein for each target to determine the level of mTORC1 pathway activation.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The mTOR Signaling Pathway with hypothetical activation by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing mTOR activation by Western blot.
References
- 1. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process [mdpi.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Analysis of the Stimulative Effect of Arginine on Translation Initiation of Protein Synthesis in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue [frontiersin.org]
- 8. Effect of mTORC Agonism via MHY1485 with and without Rapamycin on C2C12 Myotube Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Validating Arg-His-NH2 Binding Thermodynamics using Isothermal Titration Calorimetry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Isothermal Titration Calorimetry (ITC) for the validation and thermodynamic characterization of the binding of the dipeptide Arg-His-NH2 to its putative biological target. By directly measuring the heat released or absorbed during the binding event, ITC provides a complete thermodynamic profile of the interaction in a single experiment. This guide will compare the hypothetical binding thermodynamics of this compound with alternative ligands, offering insights into structure-activity relationships and aiding in drug design and development.
Principles of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat change associated with biomolecular interactions.[1] A solution of one binding partner (the ligand, e.g., this compound) is titrated into a solution of the other binding partner (the macromolecule, e.g., a target protein) at a constant temperature.[2] The heat released (exothermic) or absorbed (endothermic) upon binding is measured by a sensitive calorimeter.[1]
From a single ITC experiment, several key thermodynamic parameters can be determined:
-
Binding Affinity (K_D): The dissociation constant, which indicates the strength of the interaction.
-
Stoichiometry (n): The molar ratio of the ligand to the macromolecule in the complex.
-
Enthalpy Change (ΔH): The measure of the change in bond energies upon binding.
-
Entropy Change (ΔS): The measure of the change in disorder of the system upon binding.
These parameters provide a complete thermodynamic signature of the interaction, offering deep insights into the driving forces behind the binding event.[1]
Experimental Protocol for a Typical ITC Experiment
The following is a generalized protocol for an ITC experiment to study the binding of a peptide ligand like this compound to a protein target.
1. Sample Preparation:
-
Protein and Peptide Purity: Both the protein and peptide solutions should be of high purity (>95%) to ensure accurate concentration determination and avoid artifacts.
-
Buffer Matching: It is crucial that both the protein and peptide are in identical buffer solutions to minimize heats of dilution, which can interfere with the binding signal.[2] Dialysis of both components against the same buffer stock is highly recommended.[3] Amine-containing buffers like Tris should be used with caution due to their high ionization enthalpy.[2][4] Phosphate or HEPES buffers are often preferred.[2]
-
Concentration Determination: Accurate concentration determination of both the protein and the peptide is critical for accurate stoichiometry and binding constant determination. Spectroscopic methods (e.g., UV-Vis absorbance) are commonly used.
-
Degassing: All solutions should be thoroughly degassed immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell, which can cause significant noise in the data.[4]
2. ITC Instrument Setup and Titration:
-
Instrument Cleaning: The sample and reference cells must be meticulously cleaned with appropriate solutions (e.g., detergents followed by extensive rinsing with water) to remove any contaminants from previous experiments.
-
Loading the Sample Cell: The sample cell (typically ~200-1400 µL) is loaded with the protein solution at a concentration typically 10-50 times the expected K_D.[5]
-
Loading the Syringe: The injection syringe (typically ~40-300 µL) is loaded with the peptide solution at a concentration 10-20 times that of the protein in the cell.[5]
-
Equilibration: The system is allowed to thermally equilibrate for a period before the titration begins.
-
Titration Parameters: The experiment consists of a series of small injections (e.g., 1-10 µL) of the peptide solution into the protein solution. The spacing between injections should be sufficient to allow the signal to return to baseline.[6]
3. Data Analysis:
-
The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per injection.
-
The integrated heat data is then plotted against the molar ratio of ligand to macromolecule.
-
This binding isotherm is then fit to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (K_D, n, ΔH, and ΔS).
Hypothetical Binding Data: this compound vs. Alternative Ligands
To illustrate the comparative power of ITC, the following table presents hypothetical but realistic thermodynamic data for the binding of this compound and two alternative ligands to a putative protein target. Ligand A represents a structurally related small molecule with a different side chain, and Ligand B is a known inhibitor of the target.
| Parameter | This compound | Ligand A (e.g., Ala-His-NH2) | Ligand B (Known Inhibitor) |
| Binding Affinity (K_D) | 5 µM | 50 µM | 100 nM |
| Stoichiometry (n) | 1.05 | 0.98 | 1.02 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | -4.2 kcal/mol | -12.0 kcal/mol |
| Entropy Change (TΔS) | 2.5 kcal/mol | 1.8 kcal/mol | -1.5 kcal/mol |
| Gibbs Free Energy (ΔG) | -11.0 kcal/mol | -6.0 kcal/mol | -13.5 kcal/mol |
Interpretation of the Hypothetical Data:
-
This compound exhibits micromolar affinity for the target, with the binding being enthalpically driven (favorable negative ΔH) and entropically favorable (positive TΔS). This suggests that the interaction involves significant favorable bond formations (e.g., hydrogen bonds, electrostatic interactions) and an increase in the overall disorder of the system, perhaps due to the release of ordered water molecules from the binding interface.
-
Ligand A , with the replacement of arginine with alanine, shows a 10-fold decrease in affinity. The significantly less favorable enthalpy change suggests that the guanidinium (B1211019) group of arginine plays a crucial role in forming strong, energetically favorable interactions with the target.
-
Ligand B , the known inhibitor, displays high (nanomolar) affinity. The binding is strongly enthalpy-driven, indicating highly optimized interactions within the binding pocket. The unfavorable entropy change might suggest a more rigid binding mode or conformational changes in the protein or ligand upon binding.
Visualizing the Experimental Workflow and Thermodynamic Relationships
To further clarify the ITC process and the relationships between the measured parameters, the following diagrams are provided.
Caption: Experimental workflow for an Isothermal Titration Calorimetry experiment.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
The Specificity of Peptide-Mediated Biological Effects: A Comparative Guide to Arg-Gly-Asp (RGD) vs. Scrambled Peptide Controls in Cell-Based Assays
Introduction
This guide will provide a comparative overview of the performance of the RGD peptide versus its scrambled control in cell adhesion assays, detail the experimental protocols for such assays, and illustrate the underlying signaling pathways.
Quantitative Data Presentation: RGD vs. Scrambled Peptide in Cell Adhesion
The efficacy of RGD-containing peptides in promoting cell adhesion is starkly contrasted with the minimal activity of scrambled peptide controls. The following table summarizes representative quantitative data from cell adhesion assays.
| Peptide Sequence | Cell Type | Assay | Quantitative Measurement (e.g., % Cell Adhesion) | Reference |
| GRGDS | Human Dermal Fibroblasts | Crystal Violet Staining | High Adhesion (Specific values vary by experiment) | [3] |
| GRADSP (Scrambled) | Human Dermal Fibroblasts | Crystal Violet Staining | Low/Basal Adhesion | [3] |
| Cyclic RGD | HT1080 Fibrosarcoma | Cell Spreading Assay | Significantly higher cell spreading | [4] |
| GRGESP (Scrambled) | HT1080 Fibrosarcoma | Cell Spreading Assay | No significant cell spreading | [4] |
| RGD-conjugated surface | Various | MTT Assay | Enhanced cell attachment | [5] |
| Unconjugated surface | Various | MTT Assay | Basal cell attachment | [5] |
Experimental Protocols
A common method to quantify the difference in bioactivity between RGD and a scrambled peptide is the cell adhesion assay.
Cell Adhesion Assay Protocol
1. Plate Coating:
-
Prepare sterile solutions of the RGD peptide and the scrambled control peptide (e.g., GRGDS and GRADSP) in phosphate-buffered saline (PBS) at a concentration of 10-50 µg/mL.[6]
-
Add 100 µL of the peptide solutions to respective wells of a 96-well tissue culture plate. Include wells with PBS alone as a negative control.
-
Incubate the plate for 1-2 hours at 37°C to allow the peptides to adsorb to the well surface.[6]
-
Aspirate the coating solutions and gently wash the wells three times with sterile PBS to remove any unbound peptide.[6]
2. Blocking (Optional but Recommended):
-
To prevent non-specific cell binding, add 200 µL of a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well.[6]
-
Incubate for 1 hour at 37°C.[6]
-
Aspirate the blocking buffer and wash the wells three times with sterile PBS.[6]
3. Cell Seeding:
-
Harvest cells of interest (e.g., fibroblasts, endothelial cells) using a non-enzymatic cell dissociation solution to preserve cell surface receptors.
-
Resuspend the cells in a serum-free medium to a concentration of 1-5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (containing 1-5 x 10^4 cells) to each well.[6]
4. Incubation:
-
Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator. The optimal time will vary depending on the cell type.
5. Washing:
-
Gently wash the wells two to three times with PBS to remove non-adherent cells. The gentleness of this step is critical to avoid dislodging specifically attached cells.
6. Quantification of Adherent Cells:
-
Crystal Violet Staining:
-
Fix the remaining adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with a 0.1% crystal violet solution for 20-30 minutes.[6]
-
Wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding a solubilization buffer (e.g., 10% acetic acid).[6]
-
Read the absorbance at 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
-
Fluorescence-Based Assay (e.g., Calcein-AM):
-
Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM before seeding.
-
After the final wash step, read the fluorescence in each well using a fluorescence plate reader.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. RGD-independent Cell Adhesion via a Tissue Transglutaminase-Fibronectin Matrix Promotes Fibronectin Fibril Deposition and Requires Syndecan-4/2 and α5β1 Integrin Co-signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cell-adhesive Activity of Fibronectin by the Alternatively Spliced EDA Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmb.or.kr [jmb.or.kr]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Arginine- and Histidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of peptides incorporating arginine (Arg) and histidine (His), focusing on their synthesis, physicochemical properties, and influence on biological activity. While specific data for the dipeptide Arg-His-NH2 is not extensively available in public literature, this document leverages experimental data from studies on peptides rich in these amino acids to offer valuable insights for peptide-based drug design and development.
I. Physicochemical Properties: Arginine vs. Histidine
The distinct side chains of arginine and histidine confer unique properties to peptides, influencing their structure, charge, and interaction with biological targets.
| Property | Arginine (Arg) | Histidine (His) | References |
| Side Chain | Guanidinium (B1211019) group | Imidazole (B134444) ring | [1][2] |
| pKa of Side Chain | ~12.5 | ~6.0 | [2][3] |
| Charge at Physiological pH (~7.4) | Positively charged (cationic) | Predominantly neutral, can be protonated (cationic) depending on the microenvironment | [1][4] |
| Basicity | Most basic natural amino acid | Second most basic natural amino acid | [2] |
| Key Interactions | Forms strong electrostatic interactions and hydrogen bonds with anionic molecules (e.g., phosphate (B84403) groups on membranes). Participates in cation-π interactions. | Can act as both a hydrogen bond donor and acceptor. The imidazole ring's protonation state is sensitive to pH changes in the physiological range, allowing it to act as a pH-sensitive switch. | [1][2][4] |
| Hydrophilicity | Highly hydrophilic | Moderately hydrophilic, with some aromatic character | [1][3] |
II. Comparative Biological Activity
The incorporation of arginine or histidine into a peptide sequence can significantly modulate its biological function, particularly in antimicrobial and cell-penetrating peptides.
| Biological Activity | Peptides Rich in Arginine | Peptides Rich in Histidine | References |
| Antimicrobial Efficacy | Generally exhibit strong antimicrobial activity due to the guanidinium group's ability to form extensive hydrogen bonds with the anionic bacterial membrane. | Antimicrobial activity is often lower than that of arginine-rich peptides at neutral pH. The activity can be modulated by pH, as the charge of the histidine residue is pH-dependent. | [4] |
| Cell Penetration | Arginine-rich peptides are well-known cell-penetrating peptides (CPPs), efficiently crossing cell membranes. | The presence of histidine can also facilitate cell penetration, and its efficiency can be influenced by the pH of the cellular microenvironment. | [3][4] |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations. | The presence of histidine can sometimes reduce the cytotoxic and hemolytic activity of peptides while maintaining efficacy against bacteria. | [3][4] |
III. Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Arg- and His-Containing Peptides
This protocol provides a general methodology for the synthesis of peptides containing arginine and histidine using Fmoc/tBu solid-phase chemistry.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., H-Arg(Pbf)-2-chlorotrityl resin) in N,N-dimethylformamide (DMF).
2. Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine (B6355638) in DMF. This is typically done twice for 20 minutes each time.
-
Wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-His(Trt)-OH or Fmoc-Arg(Pbf)-OH).
-
Common activating reagents include 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluoro (B1673141) phosphate (HBTU) in the presence of an activating base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
4. Washing:
-
After coupling, wash the resin extensively with DMF to remove any unreacted reagents.
5. Repeat Cycles:
-
Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using techniques such as mass spectrometry.[3][5]
IV. Visualizations
Signaling Pathway
Arginine is a key substrate in the arginase signaling pathway, which plays a crucial role in various physiological processes, including the urea (B33335) cycle and immune responses.[6]
Caption: Arginase Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and analysis of peptides.
Caption: Peptide Synthesis and Analysis Workflow.
References
- 1. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 6. Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Arg-His-NH2 Effects: A Guide Based on Reproducibility Studies of Related Dipeptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the potential biological effects of the dipeptide Arginyl-Histidine-Amide (Arg-His-NH2). Due to a lack of direct reproducibility studies on this compound, this document leverages experimental data from studies on structurally and functionally related dipeptides, primarily Arginyl-Arginine (Arg-Arg). The objective is to offer a predictive comparison and a methodological foundation for future research into this compound.
Executive Summary
While the specific biological activities of this compound remain uncharacterized in publicly available literature, studies on analogous dipeptides, particularly Arg-Arg, suggest potential roles in cellular signaling and metabolism. Research on Arg-Arg has demonstrated its ability to influence protein synthesis through the mTOR signaling pathway in bovine mammary epithelial cells.[1][2] This guide will present the quantitative data from these studies as a benchmark for potential investigations into this compound. Furthermore, the known differences in the physicochemical properties of Arginine and Histidine—such as their roles in electrostatic interactions and pH-dependent charge—suggest that this compound may exhibit unique activities.[3] For instance, peptides rich in Arginine and Histidine have been explored as molecular transporters and for their antimicrobial properties, with their efficacy often dependent on the specific amino acid composition.[4][5][6][7]
Data Presentation: Comparative Effects of Arginine-Containing Dipeptides
The following table summarizes quantitative data from a study on the effects of Arg-Arg dipeptide on αS1-casein synthesis and the uptake of other amino acids in bovine mammary epithelial cells (BMEC). This data serves as a reference for designing experiments to evaluate the effects of this compound.
| Treatment Condition | αS1-Casein Synthesis (Relative to Control) | Net Uptake of Essential Amino Acids (EAA) (nmol/mg protein) | Net Uptake of Total Amino Acids (TAA) (nmol/mg protein) | p-mTOR/mTOR Ratio (Relative to Control) | p-P70S6K/P70S6K Ratio (Relative to Control) |
| Control (2.8 mM L-Arg) | 1.00 | Data not provided as baseline | Data not provided as baseline | 1.00 | 1.00 |
| 10% Arg-Arg Dipeptide Substitution of L-Arg | ~1.25 (P < 0.05) | Increased (P < 0.01) | Increased (P < 0.01) | Increased (P < 0.01) | Increased (P < 0.01) |
| 20% Arg-Arg Dipeptide Substitution of L-Arg | No significant difference | Data not provided | Data not provided | Data not provided | Data not provided |
| 30% Arg-Arg Dipeptide Substitution of L-Arg | No significant difference | Data not provided | Data not provided | Data not provided | Data not provided |
Table adapted from data on the effects of Arg-Arg dipeptide in bovine mammary epithelial cells. The substitution of 10% of free L-Arginine with Arg-Arg dipeptide was found to be most effective in promoting αS1-casein synthesis and amino acid uptake.[1][2]
Experimental Protocols
Below are the detailed methodologies for key experiments cited in the studies on Arg-Arg dipeptides, which can be adapted for reproducibility studies of this compound.
Cell Culture and Treatment
Bovine mammary epithelial cells (BMEC) were cultured in a base medium consisting of Dulbecco’s Modified Eagle’s Medium/Nutrient Mixture F-12 (DMEM/F12) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, insulin (B600854) (5 µg/mL), hydrocortisone (B1673445) (1 µg/mL), and epidermal growth factor (10 ng/mL). Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For treatment, cells were seeded in 6-well plates and grown to 80-90% confluence. The growth medium was then replaced with treatment media containing varying concentrations of L-Arginine or substitutions with Arg-Arg dipeptide for 24 hours.
Quantification of αS1-Casein Synthesis
The concentration of αS1-casein in the cell culture supernatant was determined using a commercial bovine αS1-casein ELISA kit according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader.
Amino Acid Concentration Analysis
The concentrations of amino acids in the cell culture medium before and after treatment were measured to determine the net uptake. An Agilent 1200 series high-performance liquid chromatography (HPLC) system was used for pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids. The separation was performed on a ZORBAX Eclipse AAA column (4.6 × 150 mm, 3.5 µm) with a gradient elution program.
Western Blot Analysis for mTOR Pathway Activation
After treatment, cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against mTOR, phosphorylated-mTOR (p-mTOR), p70S6K, and phosphorylated-p70S6K (p-P70S6K), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.
Mandatory Visualization
Signaling Pathway
Caption: mTOR signaling pathway activated by Arg-Arg dipeptide.
Experimental Workflow
Caption: Proposed workflow for this compound reproducibility studies.
References
- 1. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Evaluation of Homochiral Peptides Containing Arginine and Histidine as Molecular Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthetic Antimicrobial Peptides: III—Effect of Cationic Groups of Lysine, Arginine, and Histidine on Antimicrobial Activity of Peptides with a Linear Type of Amphipathicity | Semantic Scholar [semanticscholar.org]
- 7. Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amidated vs. Non-Amidated Arg-His Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Arg-His dipeptides with a C-terminal amide (Arg-His-NH₂) versus a free carboxylic acid (Arg-His-OH). The stability of a peptide is a critical parameter influencing its therapeutic potential, dictating its half-life and bioavailability. C-terminal amidation is a common strategy to enhance peptide stability, and this guide offers the scientific rationale and detailed experimental protocols to evaluate this modification for the Arg-His dipeptide.
The Impact of C-Terminal Amidation on Peptide Stability
The primary advantage of C-terminal amidation is the increased resistance to enzymatic degradation. The free carboxyl group at the C-terminus of a peptide is a recognition site for carboxypeptidases, which are exopeptidases that cleave the C-terminal amino acid. By replacing the hydroxyl group with an amino group, the peptide is no longer a substrate for many of these enzymes, thereby prolonging its presence in a biological system.[1]
Specifically, for the non-amidated Arg-His peptide, the C-terminal histidine residue would be the initial point of enzymatic attack. However, carboxypeptidases exhibit substrate specificity. Carboxypeptidase A, for instance, shows a preference for large hydrophobic C-terminal amino acids and has very weak activity towards histidine.[2] In contrast, carboxypeptidase B preferentially cleaves basic amino acids such as arginine and lysine (B10760008) at the C-terminus.[3][4][5] While the C-terminal residue of Arg-His is histidine, the penultimate arginine could become exposed after the initial cleavage, or other peptidases could be involved.
Quantitative Data Summary
While specific quantitative data for the Arg-His dipeptide is not available in the cited literature, the following table illustrates the type of data that can be generated using the experimental protocols outlined in this guide. The values presented are hypothetical and for illustrative purposes only.
| Peptide Form | Half-life in Human Serum (t½, min) | Degradation by Carboxypeptidase B (% remaining after 1 hr) |
| Arg-His-OH | Expected to be shorter | Expected to be significantly lower |
| Arg-His-NH₂ | Expected to be longer | Expected to be significantly higher |
Experimental Protocols
To empirically determine the stability of amidated versus non-amidated Arg-His peptides, the following detailed experimental protocols can be employed.
Protocol 1: In Vitro Stability in Human Serum
This assay assesses the overall stability of the peptides in a complex biological fluid containing a multitude of proteases.
Materials:
-
Arg-His-OH and Arg-His-NH₂ peptides
-
Human serum (pooled)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of Arg-His-OH and Arg-His-NH₂ in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation:
-
Pre-warm human serum to 37°C.
-
In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed serum to a final concentration of 100 µg/mL.
-
Incubate the tubes at 37°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching and Protein Precipitation:
-
To each aliquot, add two volumes of ice-cold acetonitrile containing 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Sample Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. A gradient of water/ACN with 0.1% TFA is typically used. The peak area of the intact peptide is integrated and compared to the t=0 time point.
-
Protocol 2: Enzymatic Stability Assay with Carboxypeptidase B
This assay specifically evaluates the susceptibility of the peptides to a relevant C-terminal cleaving enzyme.
Materials:
-
Arg-His-OH and Arg-His-NH₂ peptides
-
Carboxypeptidase B from porcine pancreas
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
HPLC system with a C18 column
Procedure:
-
Peptide and Enzyme Solutions:
-
Prepare 1 mg/mL stock solutions of Arg-His-OH and Arg-His-NH₂ in Tris-HCl buffer.
-
Prepare a 1 mg/mL stock solution of Carboxypeptidase B in a suitable buffer as recommended by the supplier.
-
-
Reaction Mixture:
-
In separate microcentrifuge tubes, add the peptide solution to the Tris-HCl buffer.
-
Initiate the reaction by adding Carboxypeptidase B to a final enzyme:substrate ratio of 1:100 (w/w).
-
Incubate the mixture at 37°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 10, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding an equal volume of 1% TFA in acetonitrile to each aliquot.
-
Sample Analysis: Analyze the samples by HPLC as described in Protocol 1 to determine the percentage of intact peptide remaining over time.
Visualizations
The following diagrams illustrate the conceptual framework of peptide degradation and the experimental workflow for stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Substrate Specificity of Human Carboxypeptidase A6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 4. Carboxypeptidases in disease: Insights from peptidomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Terminal Arginine-Selective Cleavage of Peptides as a Method for Mimicking Carboxypeptidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Arg-His-NH2
For researchers, scientists, and professionals in drug development, the meticulous management of synthetic peptides like Arginine-Histidine-Amide (Arg-His-NH2) is a cornerstone of laboratory safety and environmental stewardship. Due to the limited availability of specific toxicological data for this dipeptide, it must be handled as a potentially hazardous substance, necessitating strict adherence to proper disposal protocols. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, a thorough risk assessment must be completed. All personnel must be trained on the potential hazards and the procedures outlined in this document.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1][2] Change gloves immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.[1][2]
-
Lab Coat: A lab coat or protective gown should always be worn over standard clothing.[1]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[1]
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials. For solid spills, gently sweep to avoid creating dust.
-
Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.
-
Ventilate the area after cleanup is complete.
This compound Properties and Hazard Information
| Property | Value | Source |
| Appearance | Expected to be a solid (lyophilized powder) | [3] |
| Storage | Store lyophilized peptide at –20°C for long-term stability. | [1][3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [4] |
| Hazard Classification | May be harmful if swallowed and may cause damage to organs. | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
All materials contaminated with this compound must be treated as hazardous chemical waste.[3][5][6] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1]
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof hazardous waste container.[1][3][6]
-
Liquid Waste: Collect all liquid waste, including unused solutions and contaminated buffers, in a separate, clearly labeled, leak-proof hazardous waste container.[1][5][6] Do not pour peptide solutions down the sink.[5]
-
Sharps Waste: Dispose of any contaminated sharps, such as needles and syringes, in a designated puncture-resistant sharps container.[2]
2. Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste".[3]
-
Include the full chemical name "this compound" and any other components of the solution.[3]
-
Ensure the date of accumulation is recorded.
3. Inactivation (Optional but Recommended):
-
For liquid waste, consider chemical inactivation before collection. A common method is to use a 10% bleach solution (final sodium hypochlorite (B82951) concentration of 0.5-1.0%) with a contact time of at least 30 minutes.[2]
-
After inactivation, neutralize the pH of the solution before disposal, if required by your institution's guidelines.[2][7]
4. Disposal of Empty Containers:
-
Thoroughly empty all contents.
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste.[3][8]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]
-
After rinsing, the container can be disposed of according to institutional protocols.
5. Final Disposal:
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area until collection.[3]
-
Arrange for collection by your institution's certified hazardous waste disposal service.[1][6]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. puretidestherapy.com [puretidestherapy.com]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Arg-His-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Arg-His-NH2. The following procedures for handling, storage, and disposal are based on established best practices for peptide compounds to ensure a safe laboratory environment. While specific toxicological properties of this compound have not been extensively detailed, it is imperative to treat it with due care as a potentially bioactive and hazardous material.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against accidental exposure and is mandatory when handling this compound in both powdered and solution form.[3]
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Safety goggles with side shields | Protects against splashes of solutions and airborne powder.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact with the peptide. Gloves should be inspected before use and changed immediately if contaminated.[2][3][4] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2][3][4] |
| Respiratory Protection | N95 or P1 dust mask | Recommended when handling the lyophilized powder to avoid inhalation of aerosolized particles.[2][3][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are vital to maintain the integrity of this compound and ensure the safety of laboratory personnel.[2][5]
Step-by-Step Handling Procedure:
-
Area Preparation : Before handling, ensure the designated work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.[3][4]
-
Don PPE : Put on all required PPE as detailed in the table above.[2]
-
Handling Lyophilized Powder : When weighing or transferring the powdered form of this compound, do so in a fume hood or a biosafety cabinet to minimize inhalation risk.[3] Use spatulas and weigh boats designated for this specific compound to avoid cross-contamination.[3]
-
Reconstitution : To prepare a solution, slowly add the desired solvent to the vial containing the lyophilized powder to avoid foaming or aerosolization.[6] Cap the vial securely before mixing.[2]
-
Labeling : Clearly label all containers with the peptide name, concentration, date of preparation, and "Research Use Only".[3]
-
Clean-up : After handling, decontaminate the work surfaces and any equipment used. Dispose of all contaminated disposables as hazardous waste.[5]
Storage Protocols:
-
Lyophilized Powder : For long-term stability, store the lyophilized powder in a tightly sealed container at -20°C or -80°C.[3][5]
-
Reconstituted Solutions : Store reconstituted solutions at 2-8°C for short-term use. For longer-term storage, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.[2][3][5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][5] Adherence to institutional and local environmental regulations is mandatory.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation : Collect all materials that have come into contact with this compound, including used vials, contaminated PPE (gloves, masks), and absorbent paper, in a designated and clearly labeled hazardous waste container.[1][3]
-
Liquid Waste : Dispose of unused solutions in a dedicated chemical waste container.[5] Never pour peptide solutions down the sink.[3][5]
-
Container Sealing : Ensure the hazardous waste container is securely sealed to prevent leaks or spills.[2]
-
Institutional Protocols : Follow your institution's Environmental Health and Safety (EH&S) guidelines for the final disposal of the collected hazardous waste.[3]
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
